molecular formula C13H17NO5 B1440485 Boc-5-amino-2-methoxybenzoic acid CAS No. 1075242-43-1

Boc-5-amino-2-methoxybenzoic acid

Cat. No.: B1440485
CAS No.: 1075242-43-1
M. Wt: 267.28 g/mol
InChI Key: UKUJDZZBRAEBHX-UHFFFAOYSA-N
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Description

Boc-5-amino-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(18-4)9(7-8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJDZZBRAEBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-5-amino-2-methoxybenzoic acid (CAS Number: 1075242-43-1), a key building block in synthetic organic chemistry, particularly in the realms of peptide synthesis and drug discovery. This document delves into the strategic importance of this molecule, detailing its synthesis, purification, and analytical characterization. Furthermore, it explores its applications, offering insights into the causality behind its utility in the development of novel therapeutics. This guide is intended to be a practical resource for researchers, providing both theoretical understanding and actionable experimental protocols.

Introduction: The Strategic Importance of Boc-5-amino-2-methoxybenzoic Acid

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring. This unique arrangement of functional groups makes it a versatile scaffold for the synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group is paramount to its utility. The Boc group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. This allows for the selective reaction at the carboxylic acid moiety without interference from the nucleophilic amino group.

The presence of the methoxy group and the substitution pattern on the aromatic ring can influence the physicochemical properties and biological activity of the final compounds. For instance, the methoxy group can modulate lipophilicity and metabolic stability, while the overall structure can serve as a key pharmacophore in drug candidates.

This guide will first detail the synthesis of the immediate precursor, 2-amino-5-methoxybenzoic acid, followed by the crucial Boc-protection step. Subsequently, a thorough discussion of its analytical characterization and a review of its applications will be presented.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the protection of the newly formed amine with a Boc group.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The initial step is the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid to yield 2-amino-5-methoxybenzoic acid. A common and efficient method for this transformation is catalytic hydrogenation.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 equivalent) in a solvent such as tetrahydrofuran (THF) or methanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: THF and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.

Step 2: Boc Protection of 2-Amino-5-methoxybenzoic Acid

The second and final step is the protection of the amino group of 2-amino-5-methoxybenzoic acid with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2-amino-5-methoxybenzoic acid (1.0 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution and stir until the starting material is fully dissolved.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid).

  • Extraction: The acidified aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • (Boc)₂O: Di-tert-butyl dicarbonate is the most common and efficient reagent for the introduction of the Boc protecting group.

  • Base: The base is crucial for deprotonating the amino group, making it more nucleophilic to attack the electrophilic carbonyl carbon of (Boc)₂O. The choice of base can influence the reaction rate and side product formation.

  • Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylic acid, making the final product less water-soluble and thus extractable into an organic solvent.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 5-Methoxy-2-nitrobenzoic acid Precursor 2-Amino-5-methoxybenzoic acid Start->Precursor Pd/C, H2 (Reduction) Product This compound Precursor->Product (Boc)2O, Base (Boc Protection) Applications Molecule This compound Peptide Peptide Synthesis Molecule->Peptide Non-natural amino acid Drug Drug Discovery Molecule->Drug Scaffold for libraries Bio Bioconjugation Molecule->Bio Linker for biomolecules

Sources

"Boc-5-amino-2-methoxybenzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic acid: A Core Moiety in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique trifunctional structure—a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring—offers a versatile platform for synthesizing complex molecules, particularly novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical applications in pharmaceutical research, and standard analytical methodologies for its characterization. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in leveraging this valuable compound.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate process of synthesizing drug candidates, controlling the reactivity of functional groups is paramount. The amino group (-NH₂) is highly nucleophilic and prone to engaging in undesirable side reactions. The development of protecting groups revolutionized organic synthesis, and the tert-butyloxycarbonyl (Boc) group is one of the most crucial tools in this arsenal.[1]

The Boc group offers robust protection for amines under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] This strategic protection is the cornerstone of technologies like solid-phase peptide synthesis (SPPS). This compound is a prime example of a non-proteinogenic, or "unnatural," amino acid derivative. Its rigid aromatic core introduces conformational constraints into peptide backbones, a technique used to enhance binding affinity and metabolic stability.[2] The methoxy and carboxylic acid groups serve as additional handles for chemical modification, making it a highly valuable scaffold in constructing diverse molecular libraries.

Physicochemical Properties and Data

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Weight 267.28 g/mol [3][4]
Chemical Formula C₁₃H₁₇NO₅[3]
CAS Number 1075242-43-1[4][5]
Synonyms 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid[3]
Purity Typically ≥96%[4]
Appearance White to off-white solidN/A
Storage Temperature 0-8 °C recommended[6]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step process starting from 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the protection of the newly formed amine with a Boc group.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Boc Protection A 5-Methoxy-2-nitrobenzoic acid B 2-Amino-5-methoxybenzoic acid A->B H₂, Pd/C THF, Room Temp. C 2-Amino-5-methoxybenzoic acid D This compound C->D (Boc)₂O, Base Dioxane/Water

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Amino-5-methoxybenzoic acid [7] This protocol is adapted from established methods for nitro group reduction.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 10 g, 50.7 mmol) in tetrahydrofuran (THF, 100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 100 mg, ~1 mol%).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. This intermediate is often used in the next step without further purification.

Part 2: Boc Protection of 2-Amino-5-methoxybenzoic acid This is a standard procedure for Boc protection of an aromatic amine.

  • Reaction Setup: Dissolve the crude 2-amino-5-methoxybenzoic acid from Part 1 in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).

  • Base Addition: Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution (approx. 2-3 equivalents).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~3 using a dilute acid (e.g., 1M HCl). This will protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of pharmaceutical research.

  • Peptide Synthesis and Peptidomimetics: It serves as a key building block for creating peptides with modified properties.[8] Incorporating this rigid aromatic unit can enhance a peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.[2]

  • Drug Development Scaffold: The molecule's three distinct functional groups allow for orthogonal chemical modifications. The carboxylic acid can be coupled to an amine, the Boc-protected amine can be deprotected and coupled to a carboxylic acid, and the methoxy group can potentially be demethylated to a phenol for further derivatization. This makes it an ideal starting point for generating libraries of small molecules for high-throughput screening.

  • Bioconjugation: The compound can act as a linker, connecting a drug molecule to a biomolecule like an antibody or a targeting ligand. This is a common strategy in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[8]

  • Oncology Research: Its derivatives are explored in the development of compounds aimed at inhibiting cancer cell growth.[8]

Logical Workflow in Drug Discovery

G A This compound Building Block B Solid-Phase Peptide Synthesis (SPPS) Carboxylic acid activated and coupled to resin-bound amine A:f1->B:f0 C Boc Deprotection Treatment with TFA reveals free amine B:f1->C:f0 D Chain Elongation New Boc-protected amino acid is coupled C:f1->D:f0 E Cleavage & Purification Final peptide released from resin D:f1->E:f0 F Bioactivity Screening Assay for therapeutic effect E:f1->F:f0

Caption: Use of the compound in a typical Solid-Phase Peptide Synthesis workflow.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for reproducible experimental results. Several analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% formic acid or TFA as a modifier. Detection is commonly performed with a UV detector at a wavelength between 250-280 nm.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is used to confirm the molecular weight of the compound (m/z 268.1 for [M+H]⁺).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the Boc group, the aromatic protons, the methoxy group, and the carboxylic acid proton.

Example HPLC Protocol for Purity Analysis
  • System: Standard HPLC with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase (~0.1 mg/mL) and filter through a 0.22 µm syringe filter before injection.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure and the predictable reactivity of its functional groups provide medicinal chemists with a reliable platform for building novel therapeutic agents. From enhancing the stability of peptides to serving as a versatile scaffold for small molecule libraries, its applications are central to the modern drug discovery process. This guide has provided the foundational knowledge—from synthesis to analysis—required for its effective and innovative application in the laboratory.

References

  • American Elements. this compound. Available at: [Link]

  • J&K Scientific. this compound | 1075242-43-1. Available at: [Link]

  • PubChem. CID 13549244 | 5-Amino-2-methoxybenzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boc-5-amino-2-methoxybenzoic Acid

In the landscape of modern medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of available building blocks, this compound emerges as a compound of significant interest. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a Boc-protected amine for controlled reactivity, and a methoxy group influencing electronic properties and conformation—renders it a versatile intermediate in the synthesis of novel therapeutics and complex organic molecules. This guide, intended for the discerning researcher, provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, and an exploration of its applications, grounded in established scientific principles.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug discovery. These properties dictate its behavior in various reaction conditions, its solubility, and its stability.

Structural and General Data

This compound, systematically named 5-(tert-butoxycarbonylamino)-2-methoxybenzoic acid, is a white amorphous powder.[1] Its structure combines a benzoic acid core with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 5-position.

PropertyValueSource(s)
CAS Number 1075242-43-1[2][3]
Molecular Formula C₁₃H₁₇NO₅[1]
Molecular Weight 267.28 g/mol [1][4]
Appearance White amorphous powder[1]
IUPAC Name 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]
Synonyms 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid[1]
Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the Boc protecting group. The aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and Boc-protected amino groups. The nine equivalent protons of the tert-butyl group will give a sharp singlet, typically in the upfield region. The methoxy protons will also appear as a singlet. The N-H proton of the carbamate will be a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbons of the carboxylic acid and the carbamate will be observed in the downfield region. The aromatic carbons will have chemical shifts determined by their substitution pattern. The quaternary carbon and the methyl carbons of the Boc group, as well as the methoxy carbon, will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected vibrations include a broad O-H stretch for the carboxylic acid, an N-H stretch for the carbamate, C=O stretches for both the carboxylic acid and the carbamate, and C-O stretches for the ether and ester functionalities.

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing the loss of the Boc group or other characteristic fragments.

Section 2: Synthesis and Purification

The synthesis of this compound is a two-step process commencing with the commercially available 5-amino-2-methoxybenzoic acid. The first step involves the synthesis of the precursor, followed by the crucial Boc protection of the amino group.

Synthesis of the Precursor: 5-Amino-2-methoxybenzoic Acid

A reliable method for the synthesis of the precursor, 2-amino-5-methoxybenzoic acid, involves the reduction of 5-methoxy-2-nitrobenzoic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid in tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 18 hours.

  • Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

This procedure has been reported to provide a high yield (98%) of the desired product.[1]

Boc Protection of 5-Amino-2-methoxybenzoic Acid

The protection of the amino group is a critical step to modulate the reactivity of the molecule for subsequent synthetic transformations. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for this purpose.

Experimental Protocol:

  • Dissolution: Dissolve 5-amino-2-methoxybenzoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

  • Base Addition: Add a base, such as triethylamine or sodium hydroxide, to the solution to deprotonate the amino group and facilitate the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization. The choice of solvent is critical for effective purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

As a protected amino acid derivative, this compound is a key component in both solid-phase and solution-phase peptide synthesis. The Boc-protected amine allows for the sequential addition of other amino acids to build a peptide chain, with the Boc group being selectively removed under acidic conditions when required.

Drug Discovery and Medicinal Chemistry

The benzoic acid moiety provides a scaffold that can be elaborated to create a wide range of biologically active molecules. The presence and position of the methoxy and protected amino groups allow for fine-tuning of the pharmacological properties of the final compound, such as binding affinity, selectivity, and pharmacokinetic profile. It has been utilized in the development of compounds targeting various diseases, including cancer.[5]

Bioconjugation

The carboxylic acid functionality can be activated to form amide bonds with biomolecules, such as proteins or antibodies. This makes this compound a useful linker in the field of bioconjugation, for applications such as targeted drug delivery and the development of diagnostic agents.[5]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic and medicinal chemists. Its well-defined chemical properties, coupled with established synthetic and purification protocols, enable its effective use in the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics and methodologies to facilitate its successful application in the research laboratory.

Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_protection Boc Protection cluster_purification Purification A 5-Methoxy-2-nitrobenzoic acid B 2-Amino-5-methoxybenzoic acid A->B   Pd/C, H₂      THF, RT    C This compound (Crude) B->C   (Boc)₂O      Base, Solvent    D Pure this compound C->D   Recrystallization   

Caption: Synthetic workflow for this compound.

References

  • American Elements. This compound. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents.
  • MySkinRecipes. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. [Link]

  • PubChem. CID 157513014 | C16H18N2O6. [Link]

  • PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

  • NIST. Benzoic acid, 2-methoxy-. [Link]

Sources

A Technical Guide to the Solubility of Boc-5-amino-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of complications, including inadequate absorption, diminished bioavailability, and ultimately, therapeutic failure. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of a key building block in contemporary medicinal chemistry: Boc-5-amino-2-methoxybenzoic acid.

This compound, with its protected amino group and substituted benzoic acid moiety, is increasingly utilized in the synthesis of novel therapeutics. A thorough grasp of its solubility characteristics is paramount for its effective application in peptide synthesis, drug formulation, and preclinical development. This document moves beyond a simple recitation of data, offering instead a detailed exploration of the methodologies for determining solubility, the rationale behind these experimental choices, and a framework for interpreting the resulting data.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the fundamental properties of this compound that influence its behavior in different solvent systems.

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
CAS Number 1075242-43-1
Appearance Solid (form may vary)N/A
Storage Temperature Room temperature; inert atmosphere recommended

The structure of this compound, featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid, suggests a nuanced solubility profile. The Boc group generally enhances solubility in organic solvents, while the carboxylic acid and methoxy groups can interact with polar solvents. The overall solubility will therefore be a balance of these competing factors and will be highly dependent on the chosen solvent.

The Imperative of Solubility Data: A Foundation for Rational Drug Design

Solubility data is not merely a set of numbers; it is a critical dataset that informs numerous stages of the drug development pipeline.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Clinical Development HTS High-Throughput Screening SAR Structure-Activity Relationship HTS->SAR Formulation Preformulation Studies SAR->Formulation PK Pharmacokinetic Profiling Formulation->PK ADME ADME-Tox Assessment PK->ADME Dosage Dosage Form Development ADME->Dosage Bioavailability Bioavailability & Bioequivalence Dosage->Bioavailability Solubility Aqueous & Organic Solubility Data Solubility->HTS Assay Viability Solubility->SAR Informing Design Solubility->Formulation Excipient Selection Solubility->PK Predicting Absorption G DMSO_Stock 1. Prepare 10 mM Stock in DMSO Plate_Prep 2. Dispense Stock into 96-well Plate DMSO_Stock->Plate_Prep Buffer_Add 3. Add Aqueous Buffer (e.g., PBS) Plate_Prep->Buffer_Add Incubate 4. Incubate Briefly (e.g., 1-2 hours) Buffer_Add->Incubate Detection 5. Detect Precipitation Incubate->Detection Nephelometry Nephelometry (Light Scattering) Detection->Nephelometry UV_Spec UV Spectroscopy (after filtration) Detection->UV_Spec

A Comprehensive Technical Guide to Boc-5-amino-2-methoxybenzoic Acid: Nomenclature, Properties, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Boc-5-amino-2-methoxybenzoic acid, a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and peptide science. This document elucidates its nomenclature, physicochemical properties, and key applications. A detailed, field-proven protocol for its synthesis via Boc protection is presented, alongside a practical example of its utility in the synthesis of bioactive compounds. The guide is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and actionable insights into the strategic application of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Boc-Protected Amino Acids

In the landscape of complex molecule synthesis, particularly for pharmaceutical and biological applications, the use of protecting groups is a cornerstone of strategic and efficient chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. This compound represents a specialized reagent that combines the utility of the Boc protecting group with a substituted benzoic acid scaffold. This unique combination of a protected amine, a carboxylic acid for amide bond formation, and a methoxy group that can influence solubility and binding interactions makes it a valuable asset in the synthesis of novel therapeutics and complex organic molecules.

Nomenclature and Identification

Clarity in chemical communication is paramount. This compound is known by several synonyms and systematic names, which are essential to recognize when consulting chemical literature and supplier catalogs.

Identifier Type Identifier
Common Name This compound
Systematic Name 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
IUPAC Name 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]
CAS Number 1075242-43-1
PubChem CID 46737333[1]
MDL Number MFCD04972601

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is critical for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

Property Value Source
Molecular Formula C₁₃H₁₇NO₅Internal Calculation
Molecular Weight 267.28 g/mol Internal Calculation
Appearance White to off-white powder or crystalline solidSupplier Data
Melting Point Not consistently reported; varies with puritySupplier Data
Boiling Point Not available (decomposes)Supplier Data
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents. Limited solubility in water.General Knowledge
pKa (Carboxylic Acid) Estimated 4-5Chemical Analogy

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the protection of the amino group of 5-amino-2-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding procedure.

Rationale for Experimental Choices

The selection of a base is crucial in this reaction. A non-nucleophilic organic base such as triethylamine (TEA) is employed to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The choice of solvent, typically a mixture of an organic solvent like methanol or dioxane and water, ensures the solubility of both the starting material and the reagents. The aqueous workup with a mild acid, such as citric acid, serves to protonate any remaining unreacted amine and the carboxylate, facilitating the extraction of the desired product into an organic solvent.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

  • 5-amino-2-methoxybenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-methoxybenzoic acid (1.0 equivalent) in a 1:1 mixture of methanol and water.

  • Basification: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a 5% aqueous citric acid solution. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 5-amino-2-methoxybenzoic_acid 5-amino-2-methoxybenzoic acid Reaction Boc Protection in MeOH/Water 5-amino-2-methoxybenzoic_acid->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction TEA Triethylamine (TEA) TEA->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to serve as a scaffold for further chemical modifications.

Peptide Synthesis

The presence of a carboxylic acid and a protected amine makes this molecule an ideal non-natural amino acid for incorporation into peptides. This can be used to introduce conformational constraints, modify solubility, or introduce a new vector for further functionalization.

Synthesis of Bioactive Small Molecules

This reagent is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. The benzoic acid moiety can act as a key pharmacophoric element, while the protected amine allows for the controlled introduction of various side chains that can modulate potency and selectivity.

Bioconjugation

The carboxylic acid functionality can be activated to form amide bonds with biomolecules, such as proteins or antibodies, making it a useful linker in the field of bioconjugation for applications like antibody-drug conjugates (ADCs).

A Case Study: Synthesis of a Kinase Inhibitor Intermediate

A common application of this compound is in the synthesis of substituted quinazolinone scaffolds, which are prevalent in many kinase inhibitors. The following diagram illustrates a generalized synthetic pathway.

Kinase_Inhibitor_Synthesis Boc_acid This compound Coupling Amide Coupling (e.g., HATU, EDCI) Boc_acid->Coupling Amine R-NH₂ Amine->Coupling Intermediate_1 Boc-protected Amide Coupling->Intermediate_1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Free Amine Deprotection->Intermediate_2 Cyclization Cyclization (e.g., with formamidine) Intermediate_2->Cyclization Final_Product Quinazolinone Scaffold Cyclization->Final_Product

Caption: Generalized pathway for quinazolinone synthesis.

In this pathway, this compound is first coupled with a primary amine using standard peptide coupling reagents. The resulting Boc-protected amide is then deprotected under acidic conditions to reveal the free amine. This intermediate can then undergo cyclization to form the desired quinazolinone core, a privileged scaffold in medicinal chemistry.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in synthetic organic chemistry. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable tool for the construction of complex molecules, particularly in the development of new pharmaceuticals. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, intended to empower researchers to effectively and safely utilize this important chemical reagent in their synthetic endeavors.

References

  • American Elements. This compound. [Link]

  • J&K Scientific. This compound. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, a key intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, provides an expert-driven rationale for its common synthetic route, and outlines detailed protocols for its preparation and characterization. Core sections are dedicated to its analytical profile, chemical reactivity, and significant applications, particularly its role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Chapter 1: Introduction & Significance

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, commonly referred to as 5-(Boc-amino)-2-methoxybenzoic acid, is a substituted aromatic amino acid derivative. Its structure is characterized by three key functional groups strategically positioned on a benzene ring: a carboxylic acid, a methoxy ether, and a tert-butoxycarbonyl (Boc) protected amine. This trifunctional arrangement makes it a highly valuable and versatile building block in synthetic chemistry.

The Boc protecting group on the aniline nitrogen is crucial; it deactivates the amine towards many reaction conditions, preventing unwanted side reactions and allowing for selective manipulation of the carboxylic acid moiety. This protecting group can be removed under mild acidic conditions, unmasking the amine for subsequent chemical transformations. This controlled reactivity is fundamental to its utility in multi-step syntheses.

Its significance is most pronounced in the field of medicinal chemistry and drug discovery. The parent scaffold, aminobenzoic acid, is a common structural motif in pharmacologically active molecules. By providing a stable, protected, and functionalized version, this compound serves as a key starting material for constructing complex molecular architectures. It is utilized in peptide synthesis, the development of enzyme inhibitors, and as a scaffold for creating libraries of compounds for high-throughput screening.[1] For example, related amino-methoxybenzoic acid structures are vital intermediates in the synthesis of gastrointestinal prokinetic agents like Cisapride.[2]

Caption: Chemical Structure of the Topic Compound.

Chapter 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for 5-(Boc-amino)-2-methoxybenzoic acid are summarized below.

PropertyValueSource
CAS Number 1075242-43-1[3]
Molecular Formula C₁₃H₁₇NO₅Derived
Molecular Weight 267.28 g/mol Derived
Appearance White to off-white solid[3]
Melting Point 148-152 °C (for the related 2-amino-5-methoxybenzoic acid)[4]
Solubility Soluble in methanol, ethanol, DMSO, acetone.[5]
Storage Conditions Store at 0-5°C, protected from light and moisture.[3]

Chapter 3: Synthesis & Purification

3.1: Synthetic Strategy: The Logic of Boc Protection

The most common and logical synthesis of 5-(Boc-amino)-2-methoxybenzoic acid involves the selective protection of the amino group of the readily available starting material, 5-amino-2-methoxybenzoic acid.

  • Starting Material: 5-Amino-2-methoxybenzoic acid (CAS 3403-47-2) is a cost-effective and commercially available precursor.[6][7]

  • Protecting Agent: Di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O), is the reagent of choice.

  • Causality of Choice: The Boc group is ideal for this transformation for several reasons:

    • Selectivity: The nucleophilic amino group reacts readily with Boc₂O, while the other functional groups (the moderately activated aromatic ring, the ether, and the carboxylic acid) remain untouched under standard basic conditions.

    • Reaction Conditions: The reaction proceeds under mild conditions, typically at room temperature, which prevents degradation of the starting material.

    • High Yield: This type of reaction is known for its high efficiency and yield.

    • Ease of Workup: The primary byproduct, tert-butanol, and any excess reagent are easily removed during the aqueous workup.

    • Stability & Cleavage: The resulting Boc-protected amine is highly stable to a wide range of reaction conditions (e.g., non-acidic nucleophiles, bases, many oxidizing and reducing agents), yet can be cleanly removed with mild acid (like trifluoroacetic acid or HCl in an organic solvent), ensuring its utility in subsequent synthetic steps.

Caption: General workflow for the synthesis and purification.

3.2: Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard procedures for Boc protection of anilines.

  • Reagents & Setup:

    • 5-amino-2-methoxybenzoic acid (1.0 eq)

    • Di-tert-butyl dicarbonate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane and Water (e.g., 2:1 mixture)

    • Round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Dissolve 5-amino-2-methoxybenzoic acid and sodium bicarbonate in the dioxane/water mixture in the round-bottom flask.

    • Stir the solution until all solids are dissolved.

    • Add the di-tert-butyl dicarbonate to the solution portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up & Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and carefully acidify to pH ~3 using a 1M citric acid solution. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to yield the crude product.

3.3: Purification

For most applications, the crude product obtained after filtration is of sufficient purity. However, for exacting applications such as in drug discovery, further purification is recommended.

  • Recrystallization: This is the preferred method if a suitable solvent system can be identified (e.g., ethyl acetate/hexanes). It is efficient for removing minor impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to ensure the carboxylic acid remains protonated) is a reliable method for obtaining a highly pure product.

Chapter 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following are the expected analytical signatures for 5-(Boc-amino)-2-methoxybenzoic acid.

4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

¹H NMR (Expected Shifts in CDCl₃)
Chemical Shift (δ, ppm) Assignment & Rationale
~9.5 - 10.5(1H, broad singlet) : Carboxylic acid proton (-COOH). Often very broad and may exchange with trace D₂O.
~7.8 - 8.0(1H, doublet) : Aromatic proton ortho to the carboxylic acid.
~7.5 - 7.7(1H, doublet of doublets) : Aromatic proton ortho to the methoxy group and meta to the -NHBoc group.
~6.9 - 7.1(1H, doublet) : Aromatic proton ortho to the -NHBoc group.
~6.8(1H, broad singlet) : Amide proton (-NH-).
3.9(3H, singlet) : Methoxy group protons (-OCH₃).
1.5(9H, singlet) : tert-Butyl protons of the Boc group (-C(CH₃)₃). This peak is a hallmark of a Boc-protected compound and serves as an excellent internal integration standard.
4.2: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration
3300-2500 (broad)O-H stretch of the carboxylic acid.
~3350N-H stretch of the Boc-protected amine.
~1720C=O stretch of the carboxylic acid.
~1690C=O stretch of the Boc carbamate.
~1520N-H bend of the amide II band.
~1250 & ~1030C-O stretch of the ether and ester groups.
4.3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Molecular Ion (M⁻): For Electrospray Ionization in negative mode (ESI-), the expected peak would be at m/z = 266.1 [(M-H)⁻].

  • Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is commonly observed from the molecular ion under certain ionization conditions.

Chapter 5: Reactivity & Applications

5.1: Chemical Reactivity

The utility of 5-(Boc-amino)-2-methoxybenzoic acid stems from the distinct reactivity of its functional groups:

  • Carboxylic Acid: This group is the primary site for modification. It can be readily converted into esters, amides, or acid chlorides. Standard coupling reagents (e.g., EDC, HATU) can be used to form amide bonds with various amines, a cornerstone of building larger molecules.

  • Boc-Protected Amine: Stable to most conditions except for strong acid. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane efficiently removes the Boc group, revealing the free amine. This unmasked amine can then participate in reactions such as N-alkylation, acylation, or serve as a nucleophile.

  • Aromatic Ring: The ring is electron-rich due to the methoxy and amino substituents, making it susceptible to electrophilic aromatic substitution. However, such reactions are less common as they can be difficult to control regioselectively.

5.2: Applications in Drug Discovery & Peptide Synthesis

This compound is a valuable tool for medicinal chemists.[1]

  • Peptide Synthesis: It can be used as a non-canonical amino acid to introduce conformational constraints or new interaction points in a peptide sequence.[1]

  • Linker/Scaffold Chemistry: The dual functionality of the carboxylic acid and the latent amine (after deprotection) makes it an excellent scaffold. One can first build off the acid moiety and then, in a later step, deprotect the amine to attach another part of the molecule.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined "fragment," it can be used in screening campaigns to identify initial hits that bind to biological targets.

  • Development of Bioactive Compounds: It is used in the synthesis of compounds targeting cancer cells and in bioconjugation to link molecules to imaging agents or drugs for improved delivery.[1]

Chapter 6: Safety & Handling

As a laboratory chemical, 5-(Boc-amino)-2-methoxybenzoic acid must be handled with appropriate care.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated (0-5°C) as recommended by suppliers.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Chapter 7: Conclusion

5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and synthetic accessibility make it a reliable building block for constructing molecules with precise therapeutic functions. This guide has provided a technical foundation for its properties, synthesis, analysis, and application, empowering researchers and developers to leverage its full potential in their synthetic endeavors.

References

  • PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • J&K Scientific. (n.d.). Boc-5-amino-2-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-Amino-2-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

Sources

The Strategic deployment of Boc-5-amino-2-methoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and peptide science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Boc-5-amino-2-methoxybenzoic acid, a trifunctional molecule, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of a carboxylic acid, a Boc-protected amine, and a methoxy group on an aromatic ring provides a powerful handle for chemists to orchestrate complex molecular architectures with a high degree of control and predictability. This guide provides an in-depth technical overview of its applications, supported by field-proven insights and detailed experimental protocols.

The core utility of this building block lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for standard amide bond formations or esterifications, the Boc-protected amine offers a stable yet readily cleavable nitrogen source for subsequent elaborations, and the methoxy group electronically influences the aromatic ring, often directing further substitutions. This inherent trifunctionality allows for its seamless integration into multi-step synthetic sequences, making it a cornerstone in the synthesis of a diverse array of complex molecules, including peptidomimetics, heterocyclic compounds, and active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

PropertyValueSource
CAS Number 1075242-43-1[3]
Molecular Formula C₁₃H₁₇NO₅[4]
Molecular Weight 267.28 g/mol [3]
Purity Typically ≥96%[3][5]
Appearance Solid
Storage Room temperature[5]

Handling and Storage: this compound is generally stable under standard laboratory conditions and can be stored at room temperature.[5] As with all fine chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Core Applications in Synthetic Chemistry

The strategic placement of its functional groups makes this compound a linchpin in several key areas of organic synthesis.

Peptide Synthesis and Peptidomimetics

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide synthesis, particularly in solution-phase and some solid-phase strategies.[] The presence of the Boc-protected amine makes this molecule an ideal non-natural amino acid surrogate for incorporation into peptide chains.[1] This allows for the introduction of an aromatic scaffold, which can be used to induce specific conformations or to serve as a point for further diversification.

The general workflow for incorporating this compound into a peptide sequence involves the coupling of its carboxylic acid with the free amine of a growing peptide chain, followed by the deprotection of its own Boc group to allow for further chain elongation.

Diagram: Workflow for Peptide Elongation

G A Peptide-Resin with Free Amine D Peptide Elongation: Amide Bond Formation A->D B This compound B->D C Coupling Reagents (e.g., DCC, HOBt) C->D E Boc-Protected Peptide-Resin D->E F Acidic Deprotection (e.g., TFA) E->F G Peptide-Resin with Newly Exposed Amine F->G G cluster_0 1. Protonation cluster_1 2. Cleavage cluster_2 3. Decomposition cluster_3 4. Amine Protonation Boc-NH-R Boc-NH-R Boc(H+)-NH-R Boc(H+)-NH-R Boc-NH-R->Boc(H+)-NH-R {t-Bu+ + Carbamic Acid} {t-Bu+ + Carbamic Acid} Boc(H+)-NH-R->{t-Bu+ + Carbamic Acid} {CO2 + H2N-R} {CO2 + H2N-R} {t-Bu+ + Carbamic Acid}->{CO2 + H2N-R} H3N+-R H3N+-R {CO2 + H2N-R}->H3N+-R

Caption: The stepwise mechanism of acidic Boc deprotection.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol provides a general procedure for the deprotection of the Boc group.

Materials:

  • Boc-protected substrate (e.g., a peptide intermediate containing the Boc-5-amino-2-methoxybenzoyl moiety)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the solution in vacuo to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the amine salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous DCM is recommended to prevent unwanted side reactions with water.

  • Excess TFA: A significant excess of TFA ensures complete and rapid deprotection.

  • Cold Diethyl Ether: Precipitation with cold diethyl ether is a standard workup procedure to isolate the amine salt product in a solid form, separating it from any non-polar byproducts.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent over-exposure to the acidic conditions, which could potentially cleave other acid-labile protecting groups.

Amide Bond Formation

The carboxylic acid functionality of this compound readily participates in amide bond formation reactions, a cornerstone of peptide and medicinal chemistry.

Experimental Protocol: DCC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate (e.g., an amino acid ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve the amine substrate (1 equivalent) in anhydrous DMF and add TEA or DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.

  • Add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DMF.

  • Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • HOBt Additive: The inclusion of HOBt is critical to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate.

  • DCC as a Dehydrating Agent: DCC facilitates the formation of the amide bond by activating the carboxylic acid. The formation of the insoluble DCU byproduct drives the reaction to completion.

  • Base for Neutralization: The addition of a non-nucleophilic base like TEA or DIPEA is necessary to liberate the free amine from its salt form, allowing it to act as a nucleophile.

  • Aqueous Workup: The washing steps are designed to remove any unreacted starting materials, HOBt, and any remaining base, ensuring a cleaner crude product for purification.

Conclusion: A Strategic Asset in Molecular Design

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its inherent trifunctionality, coupled with the well-established and reliable chemistry of the Boc protecting group, provides a robust platform for the construction of complex and diverse molecular architectures. By understanding the nuances of its reactivity and applying the principles of sound synthetic methodology, researchers and drug development professionals can leverage the power of this versatile building block to accelerate their scientific endeavors and drive innovation in the chemical sciences.

References

  • J&K Scientific. This compound | 1075242-43-1.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • CymitQuimica. This compound.
  • AMERICAN ELEMENTS. This compound.
  • TCI AMERICA. This compound, min 96%, 1 gram.
  • Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
  • MySkinRecipes. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid.
  • BOC Sciences.
  • Sigma-Aldrich. 2-Amino-5-methoxybenzoic acid 97 6705-03-9.

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The Strategic Application of Boc-5-amino-2-methoxybenzoic Acid in the Synthesis of Spatially-Defined Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: Beyond Linear Peptides

In the landscape of modern drug discovery, the limitations of traditional linear peptide libraries are well-documented. Their inherent flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation. To overcome these challenges, researchers are increasingly turning to conformationally constrained peptides and peptidomimetics. A key strategy in this endeavor is the use of molecular scaffolds to create spatially-defined libraries with enhanced biological activity and stability. Boc-5-amino-2-methoxybenzoic acid has emerged as a valuable building block in this context, offering a rigid aromatic core to anchor and orient peptide chains, thereby facilitating the exploration of novel chemical space.[1] This guide provides an in-depth technical overview of the application of this compound in the solid-phase synthesis of peptide libraries, from foundational principles to detailed experimental protocols.

The Core Building Block: Properties and Rationale

This compound is a trifunctional molecule strategically designed for solid-phase peptide synthesis (SPPS). Its utility is rooted in the orthogonal reactivity of its three key functional groups:

  • Carboxylic Acid: This group serves as the primary attachment point to a solid support resin, initiating the synthesis process.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise elongation of peptide chains. The Boc group is stable under the initial coupling conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA).[2][]

  • Methoxy Group: The electron-donating methoxy group on the aromatic ring can influence the molecule's electronic properties and potentially engage in specific interactions within a binding pocket.

This unique arrangement allows for the synthesis of libraries where peptide chains are grown from the amino group of the benzoic acid scaffold, creating non-linear, constrained structures.

PropertyValueSource
Chemical Formula C13H17NO5[1]
Molecular Weight 267.28 g/mol [1]
Appearance White amorphous powder
Solubility Soluble in organic solvents like DMF and DCM

Solid-Phase Synthesis Workflow: A Step-by-Step Guide

The synthesis of a peptide library using this compound as a scaffold follows the general principles of Boc-based SPPS.[2] The following workflow outlines the key stages, from initial resin loading to final peptide cleavage.

SPPS_Workflow cluster_0 Resin Preparation & Loading cluster_1 Peptide Elongation Cycle cluster_2 Cleavage & Purification Resin Hydroxymethyl Resin (e.g., Wang Resin) Swell Swell Resin in DCM Resin->Swell Activate Activate Boc-5-amino- 2-methoxybenzoic acid Couple_Scaffold Couple Scaffold to Resin Activate->Couple_Scaffold Cap Cap Unreacted -OH Groups Couple_Scaffold->Cap Deprotection Boc Deprotection (TFA/DCM) Cap->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Couple_AA Couple Boc-Amino Acid (HBTU/HOBt) Neutralization->Couple_AA Wash Wash (DMF, DCM) Couple_AA->Wash Wash->Deprotection Repeat n times Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cleavage Cleave from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: Workflow for SPPS using this compound scaffold.

Experimental Protocol 1: Loading of this compound onto Hydroxymethyl Resin

This protocol describes the attachment of the scaffold to a hydroxymethyl-functionalized resin, such as Wang resin.

  • Resin Swelling: Swell 1 gram of hydroxymethyl resin (1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel with gentle agitation. Drain the DCM.

  • Scaffold Activation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2 eq.) in N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (2 eq.). Stir the mixture at 0°C for 20 minutes.

  • Coupling to Resin: Add the activated scaffold solution to the swollen resin. Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to catalyze the reaction. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL). Agitate for 1 hour.

  • Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.

Experimental Protocol 2: Peptide Elongation Cycle

This cycle is repeated for the addition of each amino acid to the growing peptide chain.

  • Boc Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin. Agitate for 2 minutes, drain, and then add a fresh portion of the TFA/DCM solution. Agitate for 30 minutes.[2]

  • Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove residual TFA.

  • Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL). Agitate for 5 minutes, drain, and repeat.

  • Amino Acid Coupling: In a separate flask, dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF (5 mL). Add DIEA (6 eq.) and pre-activate for 5 minutes. Add this coupling cocktail to the neutralized resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). To proceed with the next cycle, return to step 1.

Experimental Protocol 3: Cleavage of the Peptide from the Resin

The final step releases the synthesized peptide from the solid support.

  • Final Deprotection: Perform a final Boc deprotection as described in Protocol 2, step 1.

  • Resin Preparation: Wash the resin thoroughly with DCM and dry under vacuum for at least 2 hours.

  • Cleavage: In a fume hood, carefully add a cleavage cocktail to the dried resin. A common cocktail for Boc-SPPS is anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with scavengers like anisole or thioanisole to protect sensitive amino acid side chains.[2] The reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation: After cleavage, the acid is carefully removed under a stream of nitrogen. The crude peptide is then precipitated by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation or filtration, washed with cold ether, and dried. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Library Diversification Strategies

The true power of using this compound as a scaffold lies in the ability to generate diverse libraries of spatially-defined molecules. The "split-and-mix" synthesis method is a powerful approach for this purpose.[4][5]

Split_and_Mix cluster_1 Position 1 Diversification cluster_2 Position 2 Diversification start Resin with Scaffold A1 Couple AA1 start->A1 Split B1 Couple AA2 start->B1 Split C1 Couple AA3 start->C1 Split Pool1 Pool & Mix A1->Pool1 B1->Pool1 C1->Pool1 A2 Couple AA4 Pool2 Pool & Mix A2->Pool2 B2 Couple AA5 B2->Pool2 C2 Couple AA6 C2->Pool2 Pool1->A2 Split Pool1->B2 Split Pool1->C2 Split Final Library\n(9 Compounds) Final Library (9 Compounds) Pool2->Final Library\n(9 Compounds)

Caption: Split-and-mix strategy for library diversification.

In this strategy, the resin with the attached this compound scaffold is divided into multiple portions. A different amino acid is coupled to each portion. The portions are then recombined, mixed thoroughly, and split again for the next coupling cycle. This process is repeated for the desired number of positions, resulting in a library where each resin bead contains a unique peptide sequence.

Conclusion and Future Perspectives

This compound provides a robust and versatile platform for the construction of conformationally constrained peptide libraries. The well-established principles of Boc-based SPPS can be readily applied to this scaffold, enabling the systematic exploration of novel chemical space. The resulting spatially-defined molecules hold significant promise for the discovery of new therapeutic leads with improved pharmacological properties. Future work may involve the development of novel aminobenzoic acid scaffolds with different substitution patterns to further refine the conformational control and biological activity of the resulting peptide libraries.

References

  • BenchChem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin.
  • BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • BenchChem. (n.d.). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.
  • ACS Publications. (2025, March 9). Impact of mRNA Library Diversity Scales on the Discovery of Macrocyclic Peptides Targeting a Protein by the RaPID System. ACS Central Science.
  • PubMed Central. (n.d.). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CymitQuimica. (n.d.). This compound.
  • Bozovičar, K., & Bratkovič, T. (2019). Evolving a Peptide: Library Platforms and Diversification Strategies. International Journal of Molecular Sciences, 21(1), 215.
  • ResearchGate. (2019, December 2). Evolving a Peptide: Library Platforms and Diversification Strategies.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • PubMed. (2019, December 27). Evolving a Peptide: Library Platforms and Diversification Strategies.
  • J&K Scientific. (n.d.). This compound | 1075242-43-1.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

"Boc-5-amino-2-methoxybenzoic acid" supplier and purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-5-amino-2-methoxybenzoic Acid for Advanced Research & Development

Abstract

This compound (CAS No. 1075242-43-1) is a specialized amino acid derivative that serves as a critical building block in synthetic organic chemistry.[1][2] Its unique trifunctional structure—featuring a carboxylic acid, a methoxy group, and a Boc-protected amine—makes it an invaluable reagent in peptide synthesis, drug discovery, and the development of complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, focusing on supplier qualifications, purity analysis, key applications, and essential quality control protocols for researchers, chemists, and drug development professionals.

Molecular Profile and Significance

This compound, systematically named 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxybenzoic acid, possesses a molecular formula of C₁₃H₁₇NO₅ and a molecular weight of approximately 267.28 g/mol .[3][4] The strategic placement of its functional groups underpins its utility. The methoxy group (-OCH₃) and the carboxylic acid (-COOH) attached to the benzene ring provide a scaffold analogous to anthranilic acid derivatives, which are common in medicinal chemistry. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis. This acid-labile protecting group allows for selective deprotection under mild conditions, enabling sequential amide bond formation without affecting other sensitive parts of a molecule.

Supplier Landscape and Purity Specifications

The procurement of high-quality starting materials is a foundational prerequisite for reproducible and successful research. For this compound, purity is a critical parameter that directly impacts reaction yields, side-product formation, and the biological activity of the final synthesized compounds. Several reputable suppliers offer this reagent, typically with purities at or above 96%.

SupplierQuoted PurityNotes
American Elements Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, etc.)Offers various grades including ACS, Reagent, Pharmaceutical, and custom specifications.[3]
Apollo Scientific 96%Intended for laboratory use.[4]
Chemsavers min 96%Listed as a Protein Degrader Building Block.[2]
PharmaBlock Sciences AvailableListed as a supplier on chemical marketplaces.[5]
J&K Scientific Not specifiedEmphasizes applications in peptide synthesis and drug development.[1]

Expert Insight: For applications in multi-step synthesis or for creating compounds intended for biological screening, a purity of ≥98% is strongly recommended. Lower purity batches (e.g., 96%) may be cost-effective for initial process development but risk introducing impurities that can be difficult to remove in later stages. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Below is a recommended workflow for selecting a supplier and validating the material upon receipt.

G cluster_selection Part 1: Supplier Selection cluster_validation Part 2: In-House Quality Verification start Identify Potential Suppliers query_purity Request Purity Specs & CoA for Batches start->query_purity compare Compare Price, Purity, & Lead Time query_purity->compare select_supplier Select Optimal Supplier compare->select_supplier receive Receive Compound select_supplier->receive Place Order run_qc Perform QC Analysis (HPLC, NMR, MS) receive->run_qc check_spec Results Match CoA & Required Purity? run_qc->check_spec release Release for Research Use check_spec->release Yes reject Reject Batch & Contact Supplier check_spec->reject No

Caption: Supplier selection and in-house quality control workflow.

Core Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.

  • Peptide Synthesis: It is a key building block for creating non-natural peptides or for introducing a constrained benzoic acid moiety into a peptide backbone.[1] The Boc group provides orthogonal protection to the more base-labile Fmoc group, which is commonly used for protecting the alpha-amino group of standard amino acids in solid-phase peptide synthesis (SPPS).

  • Drug Development: The compound is instrumental in constructing novel heterocyclic scaffolds and modifying lead compounds to enhance their pharmacological properties, such as efficacy, selectivity, and bioavailability.[1] Its derivatives are explored in various therapeutic areas.

  • Bioconjugation: The molecule can act as a linker, connecting biomolecules to drugs or imaging agents, thereby improving targeted delivery in medical applications.[1]

  • Cancer Research: It is used in the synthesis of compounds designed to inhibit cancer cell growth, making it a relevant tool in oncology research.[1]

The diagram below illustrates the fundamental role of the Boc protecting group in a synthesis workflow.

G Compound Boc-5-amino- 2-methoxybenzoic acid Coupling Amide Bond Formation (e.g., with an amine R-NH₂) Compound->Coupling Protected Boc-Protected Intermediate Coupling->Protected Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Protected->Deprotection Final Deprotected Amine (Ready for next step) Deprotection->Final

Caption: The Boc protection/deprotection cycle in synthesis.

Technical Protocols: Purity Verification

Trustworthiness in research relies on self-validating systems. Upon receiving a new batch of this compound, it is imperative to verify its identity and purity, even when a CoA is provided.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity assessment of non-volatile organic compounds. It separates the main compound from any impurities, and the relative peak area provides a quantitative measure of purity.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-17 min: Linear gradient from 10% B to 90% B.

    • 17-20 min: Hold at 90% B.

    • 20-21 min: Return to 10% B.

    • 21-25 min: Re-equilibration at 10% B.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.

Protocol: Structural Confirmation by NMR and MS

Causality: While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical identity. NMR provides information about the molecule's carbon-hydrogen framework, while MS confirms the molecular weight.

Methodology:

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the proton NMR spectrum. The resulting spectrum should show characteristic peaks corresponding to the aromatic protons, the methoxy group protons, and the bulky tert-butyl protons of the Boc group. The chemical shifts and splitting patterns should match literature values.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in negative ion mode.

    • The resulting spectrum should display a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 266.1.

Handling and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Storage Temperature: Store at room temperature.[2]

  • Conditions: Keep the container tightly sealed in a dry and well-ventilated place. Avoid exposure to strong oxidizing agents or extreme temperatures.

Conclusion

This compound is a high-value chemical reagent with significant applications in modern pharmaceutical and chemical research. Its successful use is contingent upon sourcing high-purity material and implementing rigorous in-house quality control. By following the guidelines and protocols outlined in this document, researchers and scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • J&K Scientific. This compound | 1075242-43-1.
  • American Elements. This compound.
  • CymitQuimica. This compound.
  • Chemsavers. This compound, min 96%, 1 gram.
  • ChemicalBook. This compound | 1075242-43-1.
  • BOC Sciences.

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-5-amino-2-methoxybenzoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced conformational rigidity, metabolic stability, and therapeutic efficacy. Boc-5-amino-2-methoxybenzoic acid, an anthranilic acid derivative, presents a unique building block for introducing a constrained aromatic turn element into peptide sequences. However, its N-aryl amine exhibits reduced nucleophilicity due to resonance effects, posing a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. This comprehensive guide provides a detailed examination of the principles and a set of robust, field-proven protocols for the efficient incorporation of this compound into peptide chains using Boc-based SPPS. We will dissect the causality behind critical experimental choices, from resin selection to specialized coupling strategies, and provide troubleshooting insights to empower researchers in synthesizing novel peptide-based therapeutics and peptide-drug conjugates (PDCs).

Introduction: The Rationale for Incorporating Anthranilic Acid Derivatives

Peptides are highly specific signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of rigid structural motifs is a proven strategy to overcome these limitations. Anthranilic acid and its derivatives, like this compound, are valuable because they act as β-amino acid mimics that can induce stable turn conformations within a peptide backbone.[1] This pre-organization can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

The methoxy substituent on the phenyl ring of this compound can further modulate the electronic and steric properties of the resulting peptide, potentially influencing its pharmacokinetic profile and target interactions. Its primary application lies in the development of conformationally constrained peptides for therapeutic use and as a specialized linker in the construction of PDCs, where the defined geometry can optimize drug release and targeting.[]

The Core Challenge: Overcoming the Reduced Reactivity of an N-Aryl Amine

The primary obstacle in utilizing this compound in standard peptide synthesis is the electronic nature of its amino group. Unlike the aliphatic amines of standard alpha-amino acids, the nitrogen lone pair of the anthranilic acid derivative is delocalized into the aromatic ring. This resonance stabilization significantly reduces its nucleophilicity, making the formation of the amide bond (the peptide bond) a kinetically challenging step.[1]

Standard coupling conditions, which are optimized for the rapid and efficient acylation of aliphatic amines, often result in low yields, incomplete reactions, and the formation of deletion sequences when applied to such deactivated amines. Therefore, a specialized approach is required to drive the coupling reaction to completion.

Foundational Protocol: Standard Boc-SPPS Cycle

Before addressing the specific challenges of our target molecule, it is essential to understand the standard workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This process is cyclical, involving the sequential addition of Nα-Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

The cycle consists of three primary steps:

  • Deprotection: Removal of the acid-labile Boc group from the N-terminus of the resin-bound peptide, typically using trifluoroacetic acid (TFA).[3]

  • Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction. This is typically achieved using a tertiary base like N,N-diisopropylethylamine (DIEA).[5]

  • Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid and its reaction with the N-terminal amine of the peptide-resin to form a new peptide bond.[6]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Visualizing the Standard Boc-SPPS Workflow

Boc-SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin with Free Amine (e.g., MBHA Resin) Coupling Step 1: Coupling Add Boc-AA, HBTU/HOBt, DIEA Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotection Step 2: Deprotection 50% TFA in DCM Wash1->Deprotection Wash2 Wash (DCM/IPA) Deprotection->Wash2 Neutralization Step 3: Neutralization 10% DIEA in DCM Wash2->Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 Wash3->Coupling Next Amino Acid Cleavage Cleavage & Global Deprotection (e.g., HF, TFMSA) Wash3->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: The standard cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Optimized Protocol for Coupling this compound

To address the reduced nucleophilicity of the N-aryl amine, the standard protocol must be modified. The following protocol incorporates several strategic adjustments to maximize coupling efficiency. This protocol assumes the peptide chain has been assembled up to the point of coupling to the N-terminus of a residue preceding the desired insertion point of our target molecule.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • High-efficiency coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)[7][8]

  • Coupling Additive (optional but recommended): 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)[1]

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) of high purity (peptide synthesis grade)[8]

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Reagents for Kaiser test (Ninhydrin test)

Step-by-Step Protocol
  • Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed and the resulting amine has been thoroughly neutralized and washed according to the standard Boc-SPPS protocol.[3] The resin should be well-swelled in DMF or NMP.

  • Amino Acid Pre-activation (Critical Step):

    • In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF or NMP.

    • Add DIEA or NMM (6-8 equivalents) to the solution. The use of a weaker base like NMM can be beneficial in minimizing potential side reactions, particularly epimerization.[1]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the reactive OAt-ester.

  • Coupling Reaction:

    • Add the pre-activated solution of this compound to the reaction vessel containing the peptide-resin.

    • Agitate the mixture at room temperature for an extended period, typically 2 to 4 hours. For particularly difficult couplings, this time can be extended to overnight.[8]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates the absence of free primary amines and a successful coupling.

    • A positive Kaiser test (blue/purple beads) indicates an incomplete reaction, and a second coupling is necessary.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts.

    • Repeat steps 2 and 3 with a fresh solution of pre-activated this compound.[7]

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product. This is typically done by acetylating the free amines with a solution of acetic anhydride and DIEA in DMF.

  • Continuation of Synthesis:

    • Once a negative Kaiser test confirms the successful coupling, wash the resin thoroughly with DMF and DCM to prepare for the deprotection of the newly incorporated Boc group and the continuation of the peptide synthesis.

Causality and Rationale for Protocol Modifications

The modifications to the standard protocol are deliberately designed to overcome the kinetic barrier of acylating a deactivated amine.

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for difficult couplings.[8] Uronium/aminium salts like HATU or phosphonium salts like PyBOP are significantly more potent. HATU, in the presence of a base, forms a highly reactive OAt-ester intermediate which is more effective at acylating poorly nucleophilic amines than the OBt-esters formed by HBTU.[7][8]

  • Pre-activation: Allowing the Boc-amino acid and the coupling reagent to react for a few minutes before adding them to the resin ensures that the highly reactive activated species is formed in high concentration, ready to react immediately upon contact with the peptide-resin.

  • Stoichiometry: Using a 3- to 4-fold excess of the amino acid and coupling reagents helps to drive the reaction equilibrium towards the product, maximizing the yield according to Le Chatelier's principle.

  • Extended Reaction Time & Double Coupling: Steric hindrance and poor reactivity slow down the reaction rate.[8] Extending the reaction time provides the necessary window for the reaction to proceed to completion. Performing a second coupling with fresh reagents is a robust strategy to push difficult reactions to completion.[7]

  • Solvent Choice: NMP is often a superior solvent to DMF for SPPS, especially for difficult sequences, due to its excellent solvating properties which can help to disrupt peptide aggregation on the resin and improve reagent accessibility.[8]

Data Presentation: Optimizing Coupling Strategies

The following table summarizes the key variables and recommended strategies for successfully coupling sterically hindered or electronically deactivated amino acids like this compound.

ParameterStandard ProtocolOptimized Protocol for Difficult CouplingsRationale for Optimization
Coupling Reagent HBTU, DIC/HOBtHATU, HCTU, PyBOP Forms a more reactive activated ester to overcome the low nucleophilicity of the N-aryl amine.[8]
Equivalents of AA 2-3 eq.3-4 eq. Increases reactant concentration to drive the reaction forward.
Reaction Time 1-2 hours2-4 hours, or overnight Allows more time for the slower reaction to reach completion.[8]
Coupling Strategy Single CouplingDouble Coupling Ensures maximum acylation of all available N-terminal amines.[7]
Solvent DMFNMP or DMF/NMP mixture Improves solvation of the peptide-resin complex and reduces aggregation.[8]
Base DIEADIEA or NMM NMM is a weaker base that can help minimize the risk of racemization during activation.[1]

Application Spotlight: Use in Peptide-Drug Conjugate (PDC) Synthesis

This compound can serve as a structurally defined linker in the synthesis of PDCs. In this context, the peptide portion acts as a targeting vector to deliver a cytotoxic payload specifically to cancer cells. The anthranilic acid moiety can be positioned between the peptide and the drug payload.

Visualizing a PDC Synthesis Strategy

PDC_Synthesis cluster_spps Boc-SPPS cluster_coupling Linker Attachment cluster_conjugation Drug Conjugation & Cleavage Resin Resin-Bound Targeting Peptide OptimizedCoupling Optimized Coupling Protocol (using HATU/DIEA) Resin->OptimizedCoupling DeprotectBoc Boc Deprotection (TFA) OptimizedCoupling->DeprotectBoc BocAnth This compound BocAnth->OptimizedCoupling DrugCoupling Couple Activated Drug Payload to Anthranilate N-terminus DeprotectBoc->DrugCoupling Cleavage Final Cleavage from Resin & Global Deprotection DrugCoupling->Cleavage PDC Purified Peptide-Drug Conjugate Cleavage->PDC

Caption: Workflow for synthesizing a PDC using the anthranilate linker on solid support.

In this workflow, the targeting peptide is first assembled on the solid support. This compound is then coupled to the N-terminus of the peptide using the optimized protocol described above. After its Boc group is removed, the now-free aniline nitrogen can be used as a handle to attach a drug molecule, followed by cleavage from the resin to yield the final PDC.[]

Conclusion

This compound is a valuable synthetic tool for introducing conformational constraints into peptides and for constructing novel linker architectures in PDCs. While its electronically deactivated N-aryl amine presents a synthetic hurdle, this challenge can be reliably overcome through the strategic application of potent coupling reagents like HATU, optimized reaction conditions including extended coupling times and double coupling, and careful solvent selection. The protocols and rationale presented in this guide provide researchers with a robust framework for the successful incorporation of this and other challenging N-aryl amino acids, paving the way for the discovery of next-generation peptide-based therapeutics.

References

  • Fairlie, D. P., et al. (2016). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. PubMed Central. Available at: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Available at: [Link]

  • Hojo, K., et al. (2015). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules. Available at: [Link]

  • Delmas, A. F. (2014). Methods and protocols of modern solid phase peptide synthesis. Médecine/Sciences. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Wessjohann, L. A., et al. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity. Available at: [Link]

  • Chandrashekhara Kumar B. (2024). A Brief Review on Pharmaceutical Chemistry of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Costa, B., et al. (2023). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. Molecules. Available at: [Link]

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Available at: [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • da S. A. F. de C. Filho, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Solid-phase peptide synthesis (SPPS) with "Boc-5-amino-2-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Strategic Incorporation of Boc-5-amino-2-methoxybenzoic Acid for Backbone-Modified Peptides via Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides with enhanced structural and functional properties is a cornerstone of modern drug discovery. Non-canonical amino acids are critical tools in this endeavor, enabling the creation of peptidomimetics with improved proteolytic stability, conformational rigidity, and receptor affinity.[1][2] This guide provides a detailed technical overview and robust protocols for the incorporation of This compound , a unique aromatic building block, into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will explore the chemical rationale behind its use, provide step-by-step methodologies for its integration, and discuss the critical parameters for successful synthesis, cleavage, and purification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage backbone modifications to create novel peptide-based therapeutics.

The Scientific Imperative: Why Modify the Peptide Backbone?

Standard peptides, composed of α-amino acids, often suffer from metabolic instability and conformational flexibility, limiting their therapeutic potential. The introduction of aminobenzoic acid derivatives into the peptide backbone fundamentally alters its structure.[1][2] This modification, as illustrated below, imparts a rigid, planar aromatic constraint, which can be instrumental in:

  • Enhancing Proteolytic Resistance: The non-standard amide bond is less susceptible to enzymatic degradation.[1][2][3]

  • Inducing Specific Conformations: The defined geometry of the aromatic ring can pre-organize the peptide into a desired secondary structure (e.g., turns or helices), enhancing binding affinity to biological targets.

  • Exploring Novel Chemical Space: It allows for the development of peptidomimetics that mimic the function of natural peptides but possess superior drug-like properties.

This compound is a valuable building block for this purpose. The Boc protecting group is compatible with standard Boc-SPPS, while the methoxy and carboxylic acid functionalities provide specific electronic and steric properties.

Chemical Profile: this compound

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://i.imgur.com/8Y4VlqM.png", labelloc=b, label=""];

} . Figure 1: Chemical Structure of this compound.

PropertyValueSource
Chemical Formula C13H17NO5[4]
Molecular Weight 267.28 g/mol [4][5]
CAS Number 1075242-43-1[5][6]
Appearance White amorphous powder[4]
IUPAC Name 2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid[4][7]

Principle of Incorporation via Boc-SPPS

The integration of this compound utilizes the Boc/Bzl (benzyl) orthogonal protection strategy.[8] In this scheme:

  • The Nα-Boc group serves as a temporary protecting group, removed at each cycle by a moderately strong acid, typically trifluoroacetic acid (TFA).[9][10]

  • Side-chain protecting groups (often benzyl-based) and the peptide-resin linker are stable to the Boc-cleavage conditions but are removed simultaneously at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[9][11]

The synthesis proceeds iteratively, as shown in the workflow below.

SPPS_Workflow

Comprehensive Experimental Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
Resin Merrifield or PAM Resin (0.5-1.0 mmol/g)ChemPep, MilliporeSigma
This compound >96% PurityApollo Scientific, American Elements[4][5]
Dichloromethane (DCM) Peptide Synthesis GradeStandard suppliers
N,N-Dimethylformamide (DMF) Peptide Synthesis GradeStandard suppliers
Trifluoroacetic Acid (TFA) Reagent GradeStandard suppliers
N,N-Diisopropylethylamine (DIEA) Peptide Synthesis GradeStandard suppliers
Coupling Reagents (HBTU/HOBt) Peptide Synthesis GradeStandard suppliers
Anhydrous Hydrogen Fluoride (HF) N/ASpecialized equipment required
Scavengers (e.g., Anisole, DTE) Reagent GradeStandard suppliers

Safety Precaution: The Boc-SPPS strategy culminates in cleavage with anhydrous HF, which is extremely hazardous and requires a specialized, dedicated apparatus and extensive safety training.[11] All manipulations involving HF must be performed by trained personnel in a properly ventilated fume hood.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol assumes the use of a standard automated peptide synthesizer.

  • Resin Loading: Load the appropriate resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) into the reaction vessel.

  • Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Program the Synthesis Cycle:

    • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[9] A 5-minute pre-wash with the same solution is recommended.[9]

    • Washing: Perform a series of washes: DCM (3x), Isopropanol (IPA) (2x), DMF (3x).

    • Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes to neutralize the ammonium salt.

    • Washing: Wash with DMF (3x).

    • Coupling:

      • Prepare a solution of this compound (3-4 equivalents relative to resin substitution) in DMF.

      • Add HBTU (3-4 eq.) and HOBt (3-4 eq.) to the amino acid solution.

      • Add DIEA (6-8 eq.) to activate the mixture.

      • Immediately add the activated solution to the reaction vessel and allow to couple for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary. Monitor coupling completion with a Kaiser test.

    • Washing: Wash with DMF (3x), DCM (3x).

  • Repeat: The synthesizer will repeat this cycle for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Global Deprotection
  • Preparation: Dry the fully assembled peptide-resin under vacuum for at least 4 hours.[12]

  • HF Apparatus: Cool the HF cleavage apparatus to -5 to 0 °C.

  • Add Scavengers: Place the dried peptide-resin in the reaction vessel. Add a scavenger mixture to protect sensitive residues from cationic species generated during cleavage.[12] A common scavenger is anisole (1.0 mL per gram of resin).

  • HF Cleavage: Condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Reaction: Stir the mixture at 0 °C for 60-90 minutes.

  • HF Evaporation: Carefully evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and collect the precipitated peptide. Wash with additional cold ether.

  • Extraction: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Protocol 3: Purification and Analysis

The purity and identity of the final peptide must be confirmed.

  • Purity Analysis (RP-HPLC):

    • Dissolve the lyophilized peptide in a suitable solvent.

    • Analyze using a C18 reversed-phase HPLC column.[13]

    • A typical gradient involves mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[14]

    • Monitor the elution profile at 214 nm and 280 nm.[13]

HPLC Purification Parameters
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 60 minutes (example, must be optimized)
Flow Rate Dependent on column diameter
Detection UV at 214 nm
  • Identity Confirmation (Mass Spectrometry):

    • Determine the molecular weight of the purified peptide using LC-MS or MALDI-TOF mass spectrometry to confirm it matches the theoretical mass.[13][15]

Key Considerations & Troubleshooting

  • Coupling Inefficiency: this compound is not a standard α-amino acid. Its aromatic structure and substitution pattern may lead to slower coupling kinetics.

    • Solution: Perform a double coupling (repeating the coupling step before proceeding to the next deprotection). Monitor the reaction using a qualitative method like the Kaiser test to ensure the absence of free primary amines.

  • HF Handling: The use of HF is the primary drawback of Boc-SPPS.[11] Alternative strategies using Fmoc chemistry with highly acid-labile resins could be considered if HF facilities are unavailable, though this would require a different protecting group on the aminobenzoic acid.

  • Cleavage Side Reactions: Scavengers are crucial to prevent alkylation of sensitive residues like Tryptophan or Methionine by carbocations generated during cleavage.[12]

Conclusion

This compound is a powerful synthetic tool for creating peptides with modified backbones, offering a strategic route to improve their therapeutic properties. While its incorporation follows the general principles of Boc-SPPS, researchers must pay special attention to coupling efficiency and adhere to strict safety protocols for HF-mediated cleavage. The protocols and considerations outlined in this guide provide a robust framework for the successful synthesis and characterization of these valuable peptidomimetics, paving the way for the development of next-generation peptide drugs.

References

  • (No source provided)
  • Stewart, J. M. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25-35. [Link]

  • Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. [Link]

  • Genolet, R. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • American Elements. This compound. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • (No source provided)
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  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • (No source provided)
  • Wang, X., et al. (2022). Peptide Backbone Modifications for the Assessment of Cleavage Site Relevance in Precursors of Signaling Peptides. Methods in Molecular Biology, 2447, 83-93. [Link]

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  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • (No source provided)
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  • Anaquest. Overview of Custom Peptide Synthesis. [Link]

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Sources

Application Note & Protocol: Amide Bond Formation with Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

Boc-5-amino-2-methoxybenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure features a carboxylic acid at the 1-position, an electron-donating methoxy group at the 2-position, and a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position. This arrangement allows for selective functionalization, primarily through the carboxylic acid moiety, while the protected amine remains inert, poised for subsequent deprotection and further derivatization.

The formation of an amide bond by coupling the carboxylic acid of this molecule with a primary or secondary amine is a cornerstone transformation. This reaction is thermodynamically favorable but kinetically slow, necessitating the use of coupling reagents to activate the carboxyl group.[1] This guide provides a detailed examination of the strategic considerations for selecting a coupling methodology and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Strategic Choice of Coupling Reagent

The success of an amide coupling reaction hinges on the selection of an appropriate activating reagent. The choice is dictated by factors including the steric and electronic properties of the amine coupling partner, potential for racemization (if chiral centers are present), reaction scale, and cost.[1] Two major classes of reagents dominate the landscape: carbodiimides and onium salts (uronium/phosphonium).[2][3][4]

  • Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely favored for its efficiency and the ease of removing its urea byproduct via aqueous workup.[1] Carbodiimide-mediated couplings are often performed with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to accelerate the reaction and, crucially, suppress side reactions and racemization.[2][5] This combination is a cost-effective and robust choice for a wide range of substrates.

  • Onium Salt Reagents (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium salt-based coupling reagent.[6] It is known for its high efficiency, rapid reaction times, and superior performance with challenging substrates, such as sterically hindered or electron-deficient amines.[1][6] While more expensive than EDC, HATU is often the reagent of choice when other methods fail.[1]

G start Select Amine Coupling Partner steric Is the amine sterically hindered or electron-deficient? start->steric cost Is cost or scale a primary concern? steric->cost No hatu Protocol 2: HATU Coupling steric->hatu  Yes cost->hatu No (Prioritize Yield/Speed) edc Protocol 1: EDC/HOBt Coupling cost->edc Yes

Caption: Decision workflow for selecting a coupling protocol.

Unveiling the Reaction Mechanisms

Understanding the mechanism of action is critical for troubleshooting and optimization. The activation of the carboxylic acid proceeds through distinct intermediates depending on the chosen reagent.

The EDC/HOBt Pathway

The EDC-mediated coupling is a two-step process.[1] First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and other side reactions. The additive, HOBt, salvages this intermediate by forming a more stable HOBt-active ester. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process.[1][7]

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Boc-R-COOH Intermediate O-Acylisourea (Unstable) RCOOH->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt - EDC Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOBt Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[1][8]

The HATU Pathway

The HATU mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA).[9] The resulting carboxylate anion attacks the electron-deficient guanidinium carbon of HATU. This generates a highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[6][10] The amine then attacks this potent active ester to furnish the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through neighboring group participation.[10]

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Boc-R-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU - Tetramethylurea HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOAt Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.[6][10][11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates and reduce yields.[1]

Protocol 1: EDC/HOBt Mediated Coupling (General Purpose)

This protocol is a robust and cost-effective starting point for coupling this compound with most primary and secondary amines.

Table 1: Reagents for EDC/HOBt Coupling

Reagent Role M.W. ( g/mol ) Equivalents
This compound Carboxylic Acid 267.28 1.0
Amine (R'-NH₂) Nucleophile - 1.1 - 1.2
EDC·HCl Coupling Reagent 191.70 1.2 - 1.5
HOBt Additive 135.12 1.2 - 1.5
DIPEA Non-nucleophilic Base 129.24 2.0 - 3.0

| Anhydrous DMF or DCM | Solvent | - | - |

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion. Follow with the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl) to remove excess base, saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: HATU Mediated Coupling (For Challenging Substrates)

This protocol is recommended for sterically hindered amines, electron-deficient amines, or when the EDC/HOBt method provides low yields.

Table 2: Reagents for HATU Coupling

Reagent Role M.W. ( g/mol ) Equivalents
This compound Carboxylic Acid 267.28 1.0
Amine (R'-NH₂) Nucleophile - 1.1 - 1.2
HATU Coupling Reagent 380.23 1.1 - 1.2
DIPEA Non-nucleophilic Base 129.24 2.0 - 3.0

| Anhydrous DMF | Solvent | - | - |

Step-by-Step Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the OAt-active ester forms.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-6 hours. Reactions with HATU are typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same aqueous work-up procedure described in Protocol 1 (Step 7). Note that the tetramethylurea byproduct from HATU is water-soluble but can sometimes be difficult to remove completely.[12]

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Ineffective coupling reagent for the substrate.If using EDC/HOBt with a hindered amine, switch to HATU.[1]
Presence of water in reagents or solvents.Ensure all glassware is oven-dried and solvents are anhydrous.
Degradation of coupling reagent.Use fresh, high-quality coupling reagents. Store them in a desiccator.
Starting Acid Remaining Insufficient reaction time or temperature.Allow the reaction to run longer. Gentle heating (40-50 °C) can sometimes be beneficial, but monitor for side product formation.
Stoichiometry issue.Re-verify the mass and molar equivalents of all reagents. Consider increasing the equivalents of the coupling reagent and amine to 1.5 eq.
Difficult Purification Byproducts co-elute with the product.The urea byproduct from EDC can be removed by the acidic wash. The tetramethylurea from HATU is polar and can be challenging to remove via chromatography; ensure a thorough aqueous workup.[12]
Formation of side products (e.g., N-acylurea with EDC).Ensure HOBt is used with EDC to minimize N-acylurea formation. Maintain a reaction temperature of 0 °C during initial reagent addition.

References

  • Time in Ottawa, CA. Google Search. Accessed January 17, 2026.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • HATU: a third-generation coupling reagent. ChemicalBook. Accessed January 17, 2026.
  • Sub-Title, Y. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1145.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. Accessed January 17, 2026.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Accessed January 17, 2026.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Accessed January 17, 2026.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Accessed January 17, 2026.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Accessed January 17, 2026.
  • Albericio, F., et al. (2001). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 101(8), 2291-2368.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Accessed January 17, 2026.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • HATU. Wikipedia. Accessed January 17, 2026.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Accessed January 17, 2026.
  • This compound | 1075242-43-1. ChemicalBook. Accessed January 17, 2026.
  • Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem. Accessed January 17, 2026.
  • Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem. Accessed January 17, 2026.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Accessed January 17, 2026.

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Deprotection of Boc group from "Boc-5-amino-2-methoxybenzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Deprotection of Boc-Protected 5-Amino-2-Methoxybenzoic Acid Derivatives

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its popularity stems from its ease of installation and, critically, its facile removal under acidic conditions to which many other protecting groups are stable.[1][2] This guide provides a detailed examination of the deprotection of the Boc group from 5-amino-2-methoxybenzoic acid and its derivatives. This specific substrate presents unique considerations due to the electronic nature of the substituted aromatic ring, which influences reactivity and the potential for side-product formation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations necessary for successful and high-purity synthesis.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process universally proceeds through three key steps, regardless of the specific strong acid employed.[4][5]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][5] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[4]

The evolution of CO2 gas is a characteristic feature of this reaction, necessitating that the procedure is not performed in a sealed system.[1][4]

G cluster_0 A Boc-Protected Amine B Protonated Carbamate A->B 1. Protonation H_plus H+ (Acid) C Carbamic Acid Intermediate B->C 2. Cleavage D tert-Butyl Cation E Free Amine (as salt) C->E 3. Decarboxylation CO2 CO2 (gas)

Caption: Acid-catalyzed mechanism for Boc group removal.

Strategic Considerations for 5-Amino-2-Methoxybenzoic Acid Derivatives

The electronic properties of the aromatic ring in the target substrate are a critical factor. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring and makes it more nucleophilic. This heightened nucleophilicity increases the risk of side reactions, primarily electrophilic aromatic substitution by the tert-butyl cation generated during deprotection.[6]

Side Reaction: Tert-Butylation The tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[6][7] In the case of 5-amino-2-methoxybenzoic acid, the electron-rich aromatic ring is susceptible to C-alkylation, leading to the formation of tert-butylated impurities that can be difficult to separate from the desired product.

Mitigation: The Role of Scavengers To prevent unwanted tert-butylation, nucleophilic "scavenger" compounds are often added to the reaction mixture. These scavengers are more reactive towards the tert-butyl cation than the substrate, effectively trapping the cation before it can cause side reactions.[7] Common scavengers include:

  • Anisole or Thioanisole: Excellent for protecting electron-rich aromatic systems.[7][8]

  • Triisopropylsilane (TIS) or Triethylsilane (TES): Effective reducing scavengers that convert the tert-butyl cation to isobutane.[7]

  • Water: Can act as a scavenger but may affect the solubility and reaction kinetics depending on the protocol.

For the deprotection of Boc-5-amino-2-methoxybenzoic acid derivatives, the use of a scavenger like anisole or TIS is highly recommended.

Comparative Analysis of Standard Deprotection Protocols

The two most common and reliable methods for Boc deprotection are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane. The choice between them depends on factors like substrate stability, desired salt form, and operational scale.

ParameterProtocol A: TFA / DCMProtocol B: HCl / Dioxane
Reagent Trifluoroacetic acid in Dichloromethane4 M HCl in 1,4-Dioxane
Typical Conc. 20-50% v/v TFA in DCM[3][9]4 M solution (commercially available)[10]
Temperature 0 °C to Room Temperature[11]Room Temperature[10][12]
Reaction Time 1 - 4 hours[11]30 minutes - 2 hours[8][10]
Product Salt Form Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)
Workup Evaporation of volatiles, trituration with ether.Evaporation, or precipitation and filtration.
Advantages High solubility for many substrates, volatile reagents are easily removed.[11]Often faster, produces the more common HCl salt directly, avoids persistent TFA.[10]
Disadvantages TFA is corrosive, volatile, and can be difficult to remove completely.[13]Dioxane is a peroxide-former and a suspected carcinogen; requires anhydrous conditions.[12]
Scavenger Use Highly recommended (e.g., 5% TIS or anisole).Recommended, especially for scaled-up reactions.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust starting point for solution-phase deprotection.[3]

  • Reaction Setup:

    • Dissolve the this compound derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • If using a scavenger, add anisole or triisopropylsilane (TIS) (1.1 - 1.2 eq, or ~5% v/v).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 eq, or to achieve a 25-50% v/v solution) to the stirred solution. A mild exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (see Section 5).[14]

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with a solvent like toluene or DCM (repeat 2-3 times).[9]

    • The resulting residue is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a brine wash.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

    • For many applications, the crude TFA salt can be precipitated by adding cold diethyl ether to the concentrated reaction residue, collected by filtration, and used directly in the next step.

Protocol B: Deprotection using 4 M HCl in 1,4-Dioxane

This method is efficient and provides the product as a hydrochloride salt, which is often preferred in pharmaceutical development for its stability and crystallinity.[10][12]

  • Reaction Setup:

    • To the solid this compound derivative (1.0 eq), add a solution of 4 M HCl in 1,4-dioxane (a 5-10 fold excess of HCl is typical). Ensure the starting material is fully wetted and stirred. A co-solvent like DCM can be added if solubility is an issue.

  • Reaction Monitoring:

    • Stir the resulting solution or slurry at room temperature for 30 minutes to 2 hours. The deprotected hydrochloride salt often precipitates from the solution during the reaction.

    • Monitor for the disappearance of the starting material by TLC or HPLC (see Section 5).[14]

  • Workup and Isolation:

    • Upon completion, if a precipitate has formed, dilute the mixture with a non-polar solvent such as diethyl ether or heptane to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual dioxane.

    • Dry the solid under vacuum to yield the pure amine hydrochloride salt.

    • If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude salt.

Reaction Monitoring and Validation Workflow

Validating the completion of the deprotection and the purity of the product is a critical quality control step.[14] HPLC is the gold standard for quantitative analysis, while TLC offers a rapid, qualitative assessment.

G A 1. Set up Reaction (Substrate + Acid + Solvent) B 2. Monitor by TLC (Check for SM disappearance) A->B C 3. Reaction Complete? B->C C->B No (continue stirring) D 4. Workup & Isolation (Evaporation / Precipitation) C->D Yes E 5. Final Product Analysis (HPLC, LC-MS, NMR) D->E F Pure Deprotected Amine E->F

Caption: General workflow for Boc deprotection and analysis.

  • Thin-Layer Chromatography (TLC):

    • Principle: The deprotected amine is significantly more polar than the Boc-protected starting material. Therefore, the product will have a much lower Retention Factor (Rf) value on a silica gel TLC plate.[14]

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a plate. Elute with an appropriate solvent system (e.g., 10-20% Methanol in DCM). Visualize under UV light and/or by staining with a ninhydrin solution, which develops a characteristic purple/blue spot with primary and secondary amines.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Using a reverse-phase column (e.g., C18), the more polar amine product will elute much earlier (have a shorter retention time) than the more non-polar Boc-protected starting material.[14]

    • Method: A typical gradient method would run from a high concentration of aqueous mobile phase (e.g., 0.1% TFA in water) to a high concentration of organic mobile phase (e.g., 0.1% TFA in acetonitrile). Purity is determined by integrating the peak area of the product relative to the total area of all peaks.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid, inadequate reaction time or temperature, steric hindrance.[3]Increase the concentration of acid, prolong the reaction time, or gently warm the reaction (e.g., to 40 °C). Ensure reagents are not degraded.
Side Product Formation Tert-butylation of the aromatic ring or other nucleophilic sites.[7]Add a scavenger (anisole, TIS) to the reaction mixture from the start.[7] Perform the reaction at a lower temperature (0 °C).
Difficulty Removing TFA TFA forms a stable, non-volatile salt with the amine product.Co-evaporate multiple times with a suitable solvent (toluene, DCM).[9] Perform an aqueous basic workup to isolate the free amine.
Product is an Oil / Fails to Crystallize The salt form may be hygroscopic or amorphous.Attempt to form a different salt (e.g., if you have the TFA salt, try converting to the HCl salt). Triturate with various non-polar solvents (diethyl ether, pentane, heptane).

Conclusion

The deprotection of the Boc group from 5-amino-2-methoxybenzoic acid derivatives is a routine but critical transformation that requires careful consideration of potential side reactions. The use of strong acids like TFA or HCl is highly effective, but the electrophilic nature of the generated tert-butyl cation necessitates the inclusion of scavengers to prevent unwanted alkylation of the electron-rich aromatic ring. By understanding the underlying mechanism, selecting the appropriate protocol, and diligently monitoring the reaction's progress, researchers can achieve high yields and purity of the desired 5-amino-2-methoxybenzoic acid products, facilitating their use in subsequent synthetic steps.

References

  • Google. (2026).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • VanBrunt, M. P., Staben, S. T., & Anderson, D. R. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(4), 549-551. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • L-J, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10113. [Link]

  • El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International, 2012, 856589. [Link]

  • El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

  • L-J, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]

  • AMERICAN ELEMENTS®. (n.d.). This compound. [Link]

Sources

Mastering the Deprotection of Boc-Protected Amino Acids Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol

The Underlying Chemistry: Mechanism of Acid-Labile Boc Removal

The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the collapse of the intermediate and the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

The tert-butyl cation is a highly reactive electrophile that can lead to unwanted side reactions, particularly with electron-rich amino acid side chains such as those of Tryptophan, Methionine, and Tyrosine. To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.

Below is a diagram illustrating the step-by-step mechanism of TFA-mediated Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Carbocation Formation cluster_2 Step 3: Final Product Formation cluster_3 Side Reaction: Alkylation by t-Butyl Cation Boc_Amine Boc-NH-R Protonated_Boc Boc(+H)-NH-R Boc_Amine->Protonated_Boc + H+ (from TFA) TFA CF3COOH Intermediate {Carbamic Acid Derivative | R-NH-COOH} Protonated_Boc->Intermediate - (CH3)3C+ tBu_cation tert-butyl cation (CH3)3C+ CO2 CO2 Intermediate->CO2 Decarboxylation Free_Amine Free Amine R-NH2 Intermediate->Free_Amine - CO2 tBu_cation_side (CH3)3C+ TFA_Salt Ammonium Trifluoroacetate Salt R-NH3+ · CF3COO- Free_Amine->TFA_Salt + CF3COOH Nucleophilic_Side_Chain Nucleophilic Amino Acid (e.g., Trp, Met) Alkylated_Product Alkylated Side-Product tBu_cation_side->Alkylated_Product + Nucleophilic Side Chain Trapped_Cation Trapped Cation tBu_cation_side->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, EDT)

Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the deprotection of Boc-protected amino acids. Optimization may be required based on the specific substrate.

2.1. Materials and Reagents

  • Boc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger(s) (see Table 1)

  • Diethyl ether, cold

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

2.2. Deprotection Procedure

  • Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 10 mL per gram of substrate). Stir the solution until the solid is fully dissolved. If the substrate is not fully soluble in DCM, other solvents like dioxane or TFA itself can be used.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 2-5 minutes to create an inert atmosphere. This is particularly important for sensitive amino acids susceptible to oxidation.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C. This helps to control the reaction rate and minimize potential side reactions.

  • Addition of Scavengers: If using scavengers, add them to the cooled solution and stir for 2-3 minutes.

  • Addition of TFA: Slowly add trifluoroacetic acid to the reaction mixture. A common ratio is 20-50% TFA in DCM (v/v). The addition should be done dropwise to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Add cold diethyl ether to the residue. This will precipitate the deprotected amino acid as a TFA salt.

    • Stir the suspension for 10-15 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, washing with additional cold diethyl ether.

    • Dry the product under vacuum.

The Critical Role of Scavengers

As mentioned, the tert-butyl cation generated during deprotection can cause unwanted alkylation of sensitive amino acid residues. Scavengers are nucleophilic compounds added to the reaction mixture to quench this reactive intermediate.

Table 1: Common Scavengers in Boc Deprotection

ScavengerRecommended Concentration (v/v)Target Amino AcidsNotes
Triisopropylsilane (TIS) 1-5%Trp, Tyr, Met, CysA very effective and commonly used scavenger.
Anisole 2-5%Trp, TyrCan lead to anisylated byproducts if used in excess.
Thioanisole 2-5%Met, CysParticularly effective for sulfur-containing amino acids.
1,2-Ethanedithiol (EDT) 1-2%Trp, Met, CysPotent scavenger for tryptophan and sulfur-containing residues.
Water 1-5%GeneralCan act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient TFA concentration or reaction time.Increase the concentration of TFA or prolong the reaction time. Ensure the reaction is monitored to completion.
Water content in the reaction mixture is too high.Use anhydrous solvents and reagents.
Side Product Formation Alkylation of sensitive amino acid residues.Add appropriate scavengers to the reaction mixture (see Table 1).
Racemization of the amino acid.Perform the reaction at a lower temperature (0 °C) and avoid prolonged reaction times.
Low Product Yield Incomplete precipitation of the product.Ensure the diethyl ether used for precipitation is cold. Use a sufficient volume of ether.
Product loss during work-up.Handle the product carefully during filtration and washing steps.

Safety Considerations

Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. In case of skin contact, wash the affected area immediately with copious amounts of water.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Application Notes and Protocols for Amide Bond Formation Using HATU/HBTU with Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Amide Bond and the Power of Modern Coupling Reagents

The formation of the amide bond is a cornerstone of synthetic chemistry, fundamental to the creation of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging, necessitating the activation of the carboxylic acid component. Modern synthetic chemistry has largely converged on the use of "coupling reagents" to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups.

Among the premier class of coupling reagents are the aminium/uronium salts, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) being two of the most effective and widely adopted examples.[] These reagents offer rapid and efficient amide bond formation, even with sterically hindered or electronically challenging substrates.[2]

This guide provides an in-depth technical overview and detailed protocols for the use of HATU and HBTU in the coupling of a specialized carboxylic acid, Boc-5-amino-2-methoxybenzoic acid , with primary and secondary amines. This substrate, with its electron-donating methoxy group and Boc-protected amine, presents a case study for understanding the nuances of coupling reactions with electronically rich and protected aromatic systems.

HATU vs. HBTU: A Mechanistic and Performance Comparison

While both HATU and HBTU are highly effective, a deeper understanding of their mechanisms reveals key differences that inform reagent selection. Both reagents operate by activating the carboxylic acid to form a highly reactive acyl-O-isourea intermediate, which then rapidly converts to a more stable active ester. The crucial distinction lies in the nature of this active ester.

  • HBTU incorporates the 1-hydroxybenzotriazole (HOBt) moiety, forming an OBt active ester .

  • HATU , on the other hand, contains the more electron-withdrawing 7-aza-1-hydroxybenzotriazole (HOAt) group, leading to the formation of a more reactive OAt active ester .[3][4]

The nitrogen atom in the pyridine ring of the HOAt moiety in HATU further enhances the reactivity of the active ester through anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[5] This generally translates to faster reaction times and higher yields with HATU, especially for challenging couplings.[2]

Key Performance Indicators: HATU vs. HBTU

ParameterHATUHBTU
Reactivity Very HighHigh
Reaction Speed FasterSlower
Efficiency in Hindered Couplings ExcellentGood
Side Reaction Potential (Guanidinylation) Lower risk with pre-activationHigher risk with excess reagent

The Activation Pathway: A Step-by-Step Look

The coupling reaction proceeds through a well-defined sequence of steps, orchestrated by the coupling reagent and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Amide Formation Carboxylic_Acid R-COOH (this compound) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base - Base-H⁺ Base DIPEA Active_Ester Reactive OAt/OBt Ester Carboxylate->Active_Ester + HATU/HBTU HATU_HBTU HATU or HBTU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amine R'-NH₂ Amide_Product Amide Product (R-CO-NHR') Tetrahedral_Intermediate->Amide_Product Byproducts HOAt/HOBt + Tetramethylurea Tetrahedral_Intermediate->Byproducts

Figure 1: General workflow for HATU/HBTU mediated amide coupling.

Field-Proven Insights: The Critical Role of Pre-activation

A common side reaction with aminium/uronium-based coupling reagents is the guanidinylation of the reacting amine. This occurs when the coupling reagent reacts directly with the amine nucleophile, forming a stable guanidinium species that caps the amine and prevents amide bond formation. This is particularly problematic when an excess of the coupling reagent is used.[2][5]

To mitigate this side reaction, a pre-activation step is strongly recommended. This involves allowing the carboxylic acid to react with HATU/HBTU and DIPEA for a short period before the addition of the amine.[6][7][8] This ensures the complete formation of the active ester, which is the desired electrophile for the subsequent reaction with the amine.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is optimized for high efficiency and is generally the preferred method.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Activation: Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0-3.0 eq.).[9]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, which is indicative of active ester formation.

  • Amine Addition: In a separate vial, dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[10]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HBTU-Mediated Coupling

This protocol can be used as an alternative to HATU, particularly when cost is a consideration. Note that reaction times may be longer.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (0.1-0.5 M).

  • Activation: Add HBTU (1.1 eq.) and DIPEA (2.0-3.0 eq.).[11]

  • Pre-activation: Stir the mixture at room temperature for 20-40 minutes.

  • Amine Addition: Add the amine (1.0-1.2 eq.), either neat or as a solution in DMF.

  • Reaction: Stir at room temperature for 2-8 hours, or until completion as determined by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.[9]

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Stoichiometry Summary Table

ReagentEquivalents (eq.)Rationale
This compound 1.0Limiting reagent
Amine 1.0 - 1.2Slight excess to ensure complete consumption of the acid
HATU/HBTU 1.1Slight excess to drive the activation to completion
DIPEA 2.0 - 3.0To deprotonate the carboxylic acid and neutralize the generated acidic byproducts

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the active ester.[12]

    • Increase the pre-activation time to ensure complete formation of the active ester.

    • For HBTU, consider gentle heating if the reaction is sluggish.

    • Verify the purity of the starting materials.

  • Side Products:

    • If guanidinylation of the amine is observed (detectable by LC-MS), strictly adhere to the pre-activation protocol and avoid a large excess of the coupling reagent.

    • The Boc protecting group is generally stable under these conditions. If cleavage is suspected, ensure the reaction is not exposed to strong acids during work-up.

  • Purification: The byproducts of the reaction (tetramethylurea and HOAt/HOBt) are generally water-soluble and can be effectively removed during the aqueous work-up. However, residual amounts may require careful column chromatography for complete removal.

Conclusion

HATU and HBTU are powerful and versatile coupling reagents that enable the efficient synthesis of amides from substrates like this compound. By understanding the underlying mechanisms and adhering to optimized protocols, particularly the principle of pre-activation, researchers can achieve high yields of the desired amide products with minimal side reactions. HATU is generally recommended for its superior reactivity and speed, providing a robust method for the construction of complex molecules in drug discovery and development.

References

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. (2015). What are the best reaction condition for amide coupling using HBTU?. Retrieved from [Link]

  • Wang, F., Han, Y., Yu, L., & Zhu, D. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2733-2739. [Link]

  • Zhang, Y., et al. (2015). Effect of electron-donating substituent groups on aromatic ring on photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions. Journal of Luminescence, 168, 104-111. [Link]

  • ResearchGate. (2013). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • ResearchGate. (2022). Decarboxylative Amination of Benzoic Acids Bearing Electron-Donating Substituents and Non-Activated Amines. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Sharma, A., et al. (2012). Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists. ACS Medicinal Chemistry Letters, 3(10), 823-828. [Link]

  • ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • ResearchGate. (2021). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152966. [Link]

  • Reddit. (2022). HATU coupling - what's the best order?. Retrieved from [Link]

  • ResearchGate. (2017). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of Boc-5-amino-2-methoxybenzoic Acid in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Boc-5-amino-2-methoxybenzoic acid, a synthetically versatile building block, has emerged as a cornerstone in the landscape of modern drug discovery and development. Its unique trifunctional architecture—a Boc-protected amine, a methoxy group, and a carboxylic acid on a phenyl ring—offers a powerful platform for constructing complex molecular entities with significant biological activity. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable asset in the synthesis of a diverse array of therapeutic agents, from peptide-based drugs to small molecule inhibitors.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle for the amino functionality, ensuring chemoselectivity during amide bond formation and other synthetic transformations.[3][4] The methoxy and carboxylic acid groups, in turn, offer multiple points for diversification and molecular scaffolding, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Applications in Bioactive Compound Synthesis

The utility of this compound spans several key areas of medicinal chemistry, including:

  • Peptide Synthesis: As a non-canonical amino acid, it serves as a crucial component in the synthesis of novel peptides and peptidomimetics, imparting unique conformational constraints and metabolic stability.[1][5]

  • SGLT2 Inhibitor Synthesis: It is a pivotal intermediate in the synthesis of gliflozin-class drugs, such as Tofogliflozin, which are at the forefront of type 2 diabetes management.

  • Kinase Inhibitor Scaffolding: The underlying aminobenzoic acid framework is instrumental in the development of various kinase inhibitors for oncology applications.[6]

  • Bioconjugation: Its functional handles are amenable to bioconjugation strategies, facilitating the linkage of bioactive molecules to enhance their therapeutic efficacy.[1]

Application Focus 1: Peptide and Amide Synthesis

The carboxylic acid moiety of this compound is readily activated for amide bond formation with a wide range of primary and secondary amines. This reactivity is central to its application in both solid-phase and solution-phase peptide synthesis, as well as in the construction of small molecule amides.

Mechanism of Amide Bond Formation: The Role of Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Common and highly efficient coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[7][8][9]

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with EDC) or an active ester (with HATU), which is then susceptible to nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH (this compound) Activated_Intermediate Activated Intermediate (e.g., OAt-active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Amine R'-NH2 Amine->Amide_Product

Caption: General mechanism of amide bond formation.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust and efficient method for coupling this compound with a primary or secondary amine using HATU.

Rationale: HATU is a highly effective coupling reagent that minimizes racemization and side reactions, making it ideal for the synthesis of complex and sensitive molecules.[7][9] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the generated acids without interfering with the coupling reaction.

Reagent Molar Equiv. Purpose
This compound1.0Carboxylic acid source
Amine (R-NH₂)1.1Nucleophile
HATU1.1Coupling reagent
DIPEA2.0Non-nucleophilic base
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (2.0 eq) to the stirred solution and allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Focus 2: Synthesis of SGLT2 Inhibitors - The Tofogliflozin Intermediate

This compound is a key precursor in the synthesis of Tofogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The synthesis involves the coupling of the aminobenzoic acid derivative with a protected glucose moiety.

Synthetic Strategy Overview

The synthesis of Tofogliflozin leverages the reactivity of the aminobenzoic acid scaffold to construct the core of the drug molecule. While the exact industrial synthesis protocols are proprietary, a plausible and scientifically sound approach involves the initial formation of an amide bond, followed by further transformations to yield the final spiroketal structure of Tofogliflozin.

Tofogliflozin_Synthesis_Workflow Start This compound Step1 Amide Coupling with Protected Glucosylamine Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization and Further Modifications Intermediate1->Step2 Intermediate2 Spiroketal Precursor Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Final_Product Tofogliflozin Step3->Final_Product

Caption: Simplified workflow for Tofogliflozin synthesis.

Protocol 2: Synthesis of a Key Amide Intermediate for Tofogliflozin

This protocol outlines the synthesis of a crucial amide intermediate from this compound and a protected glucosylamine derivative.

Rationale: The choice of a carbodiimide coupling reagent like EDC, in conjunction with an additive such as N-hydroxysuccinimide (NHS), provides a cost-effective and efficient method for amide bond formation.[10] Tetrahydrofuran (THF) is a suitable solvent for this transformation.

Reagent Molar Equiv. Purpose
This compound1.0Carboxylic acid source
Protected Glucosylamine1.0Amine source
EDC1.2Coupling reagent
NHS1.2Activating additive
Anhydrous THF-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq) in anhydrous THF.

  • Activation: Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.

  • Amine Addition: Add a solution of the protected glucosylamine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.

Application Focus 3: Boc Group Deprotection

The removal of the Boc protecting group is a critical step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.

Protocol 3: Standard Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[3][4] Dichloromethane (DCM) is a common solvent for this reaction.

Reagent Purpose
Boc-protected compoundSubstrate
TFADeprotecting agent
DCMSolvent

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • TFA Addition: Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of Excess Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Boc_Deprotection Boc_Protected_Amine Boc-NH-R Free_Amine H3N+-R Boc_Protected_Amine->Free_Amine Acid-catalyzed cleavage Byproducts Isobutylene + CO2 Boc_Protected_Amine->Byproducts Acid TFA or HCl Acid->Free_Amine

Caption: Reaction scheme for Boc deprotection.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive compounds. Its strategic functionalization allows for the efficient construction of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • J&K Scientific. This compound | 1075242-43-1. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Pan, Z. Preparation method of Tofogliflozin monohydrate. (2016). [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Google Patents. CN106061958A - A kind of preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.
  • Google Patents.

Sources

The Strategic Application of Boc-5-amino-2-methoxybenzoic Acid in the Synthesis of Novel Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in peptide chemistry and the design of novel therapeutics.

Introduction: Expanding the Chemical Alphabet of Peptides

In the landscape of modern drug discovery and chemical biology, the incorporation of non-natural amino acids into peptides has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts. These novel building blocks offer a gateway to peptides with enhanced proteolytic stability, refined receptor-binding profiles, and unique conformational properties. This application note provides a comprehensive guide to the use of Boc-5-amino-2-methoxybenzoic acid as a pivotal starting material for the synthesis of a unique class of non-natural amino acids designed to mimic peptide secondary structures. Specifically, we will delve into the synthesis and application of the unnatural amino acid "Hao," a fascinating molecule that emulates the hydrogen-bonding pattern of a tripeptide β-strand.

Core Concept: The "Hao" Unnatural Amino Acid

The non-natural amino acid Hao is a synthetic construct composed of three key moieties: hydrazine , 5-amino-2-methoxybenzoic acid , and oxalic acid .[1][2] The strategic arrangement of these components creates a rigidified scaffold that projects hydrogen bond donors and acceptors in a geometry that mimics one edge of a tripeptide in a β-strand conformation.[1][2] The Boc-protected form of 5-amino-2-methoxybenzoic acid serves as a crucial building block in the convergent synthesis of this intriguing peptidomimetic.

Data at a Glance: Physicochemical Properties

PropertyValueSource
Compound Name This compoundInternal Data
CAS Number 1075242-43-1Internal Data
Molecular Formula C₁₃H₁₇NO₅Internal Data
Molecular Weight 267.28 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in organic solvents (DMF, DCM, THF)Internal Data

Experimental Workflows and Protocols

Diagrammatic Overview of Boc-Hao Synthesis

The synthesis of the Boc-protected Hao amino acid is a multi-step process that leverages the reactivity of this compound. The following diagram illustrates the key transformations.

Boc_Hao_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_application Application Boc-5-amino-2-methoxybenzoic_acid This compound Coupling1 Peptide Coupling (e.g., EDC, HOBt) Boc-5-amino-2-methoxybenzoic_acid->Coupling1 Amide bond formation Boc-hydrazine Boc-hydrazine Boc-hydrazine->Coupling1 Oxalic_acid_derivative Oxalic acid derivative Coupling2 Acylation with Oxalic Acid Derivative Oxalic_acid_derivative->Coupling2 Intermediate Boc-protected Hydrazide Intermediate Coupling1->Intermediate Intermediate->Coupling2 Boc_Hao Boc-Hao Precursor Coupling2->Boc_Hao SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Hao->SPPS Incorporation into peptide chain Peptide Hao-containing Peptide SPPS->Peptide

Caption: Synthetic workflow for the preparation of the Boc-Hao precursor and its subsequent use in peptide synthesis.

Protocol 1: Synthesis of the Boc-Protected Hao Precursor

This protocol outlines the key steps for the synthesis of the Boc-protected Hao amino acid, which can then be used in solid-phase peptide synthesis (SPPS). The synthesis involves the sequential coupling of this compound with a protected hydrazine derivative, followed by acylation with an oxalic acid derivative.

Materials:

  • This compound

  • tert-Butyl carbazate (Boc-hydrazine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ethyl oxalyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of the Hydrazide Intermediate

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) and stir for 15 minutes.

    • Add a solution of tert-butyl carbazate (1.0 eq) and DIPEA (1.2 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydrazide intermediate. Purify by column chromatography if necessary.

  • Step 2: Acylation with Ethyl Oxalyl Chloride

    • Dissolve the hydrazide intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add DIPEA (1.5 eq) followed by the dropwise addition of ethyl oxalyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude Boc-Hao ethyl ester.

  • Step 3: Saponification to the Carboxylic Acid

    • Dissolve the Boc-Hao ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final Boc-Hao amino acid.

Protocol 2: Incorporation of Boc-Hao into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of the synthesized Boc-Hao into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

Materials:

  • Boc-Hao (from Protocol 1)

  • Peptide-resin with a free N-terminal amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection, if using a mixed Boc/Fmoc strategy)

  • Trifluoroacetic acid (TFA) (for Boc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection (if applicable): If the N-terminus of the peptide-resin is Boc-protected, treat with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5 minutes. Wash the resin with DMF.

  • Coupling of Boc-Hao:

    • In a separate vessel, dissolve Boc-Hao (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the activation to proceed for 5 minutes.

    • Add the activated Boc-Hao solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue with the standard Boc-SPPS cycles for the subsequent amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF or TFMSA with scavengers).

Causality and Experimental Rationale

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is employed for the 5-amino position of the methoxybenzoic acid to prevent its participation in the initial peptide coupling reaction with hydrazine. The Boc group is stable under the coupling conditions but can be readily removed under acidic conditions, which is a hallmark of Boc-based peptide synthesis.

  • Coupling Reagents: The use of carbodiimide activators like EDC in conjunction with HOBt, or aminium-based reagents like HBTU, is standard practice in peptide synthesis to form an activated ester of the carboxylic acid, facilitating efficient amide bond formation and minimizing racemization.

  • Sequential Synthesis: The stepwise synthesis of the Hao precursor ensures the correct connectivity of the three constituent parts. Protecting the hydrazine with a Boc group before coupling prevents unwanted side reactions and polymerization.

  • Solid-Phase Synthesis: The incorporation of Boc-Hao into a peptide is most efficiently performed using SPPS. This methodology allows for the use of excess reagents to drive the reaction to completion, with easy purification of the growing peptide chain by simple filtration and washing.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the construction of the non-natural amino acid Hao. The protocols outlined in this application note provide a robust framework for the synthesis of the Boc-Hao precursor and its incorporation into peptide chains. The ability to introduce β-strand-mimicking elements like Hao opens up exciting avenues for the design of novel peptidomimetics with controlled secondary structures. These molecules hold significant promise as inhibitors of protein-protein interactions, particularly those mediated by β-sheet formation, which are implicated in a variety of diseases. Further exploration of functionalized derivatives of Hao, which can be accessed through modifications of the 5-amino-2-methoxybenzoic acid starting material, will undoubtedly expand the utility of this innovative approach in drug discovery and chemical biology.

References

  • Gellman, S. H., et al. (2001). An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. Journal of the American Chemical Society, 123(7), 1464–1471. [Link]

  • Nowick, J. S., et al. (2002). An Unnatural Amino Acid that Induces β-Sheet Folding and Interaction in Peptides. Journal of the American Chemical Society, 124(16), 4364–4366. [Link]

  • Gellman, S. H., et al. (2007). Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand. Organic Letters, 9(24), 4991–4994. [Link]

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

  • Gellman, S. H., et al. (2001). An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. Request PDF. [Link]

Sources

Application Notes and Protocols for Liquid-Phase Synthesis Incorporating Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Boc-5-amino-2-methoxybenzoic Acid in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the design of novel molecular entities with high specificity and efficacy is paramount. Substituted benzoic acids are privileged scaffolds, serving as foundational building blocks for a diverse array of therapeutic agents. Among these, This compound has emerged as a particularly valuable reagent for liquid-phase synthesis. Its unique trifunctional nature—a Boc-protected amine, a carboxylic acid, and an electron-donating methoxy group—offers a powerful handle for controlled, sequential chemical modifications.

The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino functionality, allowing for the selective reaction of the carboxylic acid. The strategic placement of the methoxy group ortho to the carboxylic acid modulates its electronic properties, influencing reactivity in amide bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in liquid-phase synthesis, with a focus on robust protocols for amide bond formation, mechanistic insights, and practical considerations for achieving high-yield, high-purity products.

Chemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name 5-(tert-butoxycarbonylamino)-2-methoxybenzoic acid
CAS Number 1075242-43-1
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Core Application: Liquid-Phase Amide Bond Formation

The primary application of this compound in liquid-phase synthesis is the formation of amide bonds. This is a cornerstone reaction in the synthesis of peptides, peptidomimetics, and a vast array of small molecule therapeutics. The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

Amide Bond Formation Workflow cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Boc-5-amino- 2-methoxybenzoic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine->Amide_Product Nucleophilic Attack

Figure 1: General workflow for amide bond formation.

Mechanistic Considerations: The Role of the 2-Methoxy Group

The ortho-methoxy group exerts a significant electronic influence on the reactivity of the carboxylic acid. While the oxygen atom is electron-withdrawing through its inductive effect (-I), it is also electron-donating through resonance (+M) due to its lone pairs delocalizing into the benzene ring. This resonance effect increases electron density at the carboxyl group, which can slightly decrease its acidity compared to unsubstituted benzoic acid. However, the "ortho effect" often leads to an increase in the acidity of ortho-substituted benzoic acids due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting conjugation. In the case of ortho-methoxybenzoic acid, these competing effects result in an acidity that is comparable to or slightly greater than benzoic acid. This nuanced electronic character must be considered when selecting coupling reagents and reaction conditions.

Detailed Protocols

The following protocols are robust, well-established methods for liquid-phase amide coupling, adapted for this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable protocol for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester by 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Base Addition: Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines or challenging coupling reactions. It forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling_Reagent_Mechanism cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway A Carboxylic Acid C O-Acylisourea (Highly Reactive) A->C B EDC B->C E HOBt-Ester (Stable Intermediate) C->E D HOBt D->E Amine Amine E->Amine Coupling F Carboxylic Acid H OAt-Ester (Highly Reactive) F->H G HATU G->H H->Amine Coupling Amide Product Amide Product Amine->Amide Product Final Product

Figure 2: Comparison of activation pathways for EDC/HOBt and HATU.

Post-Coupling Protocol: Boc Deprotection

Following successful amide bond formation, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine for subsequent synthetic steps.

Materials:

  • Boc-protected amide product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected amide in DCM.

  • Acid Treatment: Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine. Alternatively, for highly polar amine salts, precipitation with cold diethyl ether from the concentrated reaction mixture may be effective.

Data Interpretation: Expected Spectroscopic Data

While specific shifts will vary depending on the coupled amine, the core 5-amino-2-methoxybenzoyl moiety has characteristic spectroscopic signatures.

Spectroscopic Data Expected Observations
¹H NMR Aromatic protons will typically appear as a series of doublets and doublets of doublets in the 6.5-7.5 ppm region. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The amide N-H proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR The amide carbonyl carbon will resonate around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon will be observed around 55-60 ppm.
IR Spectroscopy A strong C=O stretch for the amide will be present around 1630-1680 cm⁻¹. The N-H stretch of the secondary amide will appear as a broad band in the 3200-3400 cm⁻¹ region.

Conclusion

This compound is a versatile and strategically important building block for liquid-phase synthesis. The protocols outlined in this application note provide a robust framework for its effective use in amide bond formation, a critical transformation in the synthesis of complex molecules for pharmaceutical and research applications. By understanding the chemical properties of this reagent and the mechanistic nuances of the coupling reactions, researchers can confidently incorporate this valuable scaffold into their synthetic strategies to achieve their molecular design goals.

References

  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? [Online forum post]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? [Online forum post]. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2016). Synthesis of o-Aminobenzamide Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • MDPI. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • National Institutes of Health. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Uppsala University. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II). Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • ResearchGate. (2014). Acid-amide intermediate from anthranilic acid derivatives and a dichloride of a dicarboxylic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Lab 5: NMR and IR spectra & vibrational analysis. Retrieved from [Link]

  • National Institutes of Health. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

The Strategic Application of Boc-5-amino-2-methoxybenzoic Acid in Modern Drug Discovery: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic versatility, and the ability to interact favorably with a wide range of biological targets. Boc-5-amino-2-methoxybenzoic acid represents one such valuable building block. Its trifunctional nature—a Boc-protected amine, a methoxy group, and a carboxylic acid on a benzene ring—provides a powerful platform for generating diverse and complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in drug discovery, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The core value of this reagent lies in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions without affecting other parts of the molecule. The carboxylic acid is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, while the methoxy group and the substitution pattern on the aromatic ring influence the molecule's physicochemical properties and its orientation within a binding pocket.

I. The Strategic Importance of the 5-Amino-2-methoxybenzoic Acid Scaffold

The 5-amino-2-methoxybenzoic acid core is a recurring motif in a variety of biologically active compounds. Its utility stems from several key features:

  • Hydrogen Bonding Capabilities: The amino group (once deprotected) and the carboxylic acid can participate in crucial hydrogen bond interactions with protein targets, anchoring the molecule in the active site.

  • Modulation of Physicochemical Properties: The methoxy group can enhance metabolic stability and influence solubility. The overall substitution pattern affects the molecule's lipophilicity and polar surface area, which are critical for cell permeability and oral bioavailability.

  • Vectorial Orientation: The defined substitution pattern on the aromatic ring provides a rigid scaffold that allows for the precise spatial arrangement of appended functional groups, enabling targeted interactions with specific residues in a protein's binding site.

  • Synthetic Tractability: The functional groups on the scaffold are amenable to a wide range of chemical transformations, including amide coupling, cross-coupling reactions, and further derivatization of the aromatic ring, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable example of a related scaffold in an approved drug is found in the synthesis of the multi-kinase inhibitor Lenvatinib, which utilizes methyl 4-amino-2-methoxybenzoate as a key starting material.[1] This underscores the value of the aminomethoxybenzoic acid core in the development of targeted therapies. Furthermore, derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid are important intermediates for several gastroprokinetic agents.[2]

II. Core Synthetic Methodologies: Harnessing the Reactivity of this compound

The true power of this compound as a building block is realized through its application in key synthetic transformations. The following sections provide detailed protocols for the most common and impactful reactions.

A. Amide Bond Formation: The Gateway to Bioactive Benzamides

The formation of an amide bond is arguably the most fundamental reaction in drug discovery. This compound serves as an excellent carboxylic acid component in these couplings, leading to the synthesis of a diverse array of benzamides.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical and depends on the reactivity of the amine coupling partner and the desired reaction conditions. For less reactive amines, such as anilines, more potent activating agents like HATU or TBTU are often employed. The addition of a non-nucleophilic base, such as DIPEA or triethylamine, is necessary to neutralize the acid formed during the reaction and to deprotonate the amine component. Anhydrous solvents are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a robust and generally applicable method for the coupling of this compound with a primary or secondary amine.

Materials:

Reagent/SolventMolar Eq.
This compound1.0
Amine1.1
HATU1.1
DIPEA2.0
Anhydrous DMF or CH₂Cl₂-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Boc_Acid This compound HATU HATU, DIPEA, DMF Boc_Acid->HATU Pre-activation (15-30 min) Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Product Boc-Protected Benzamide Activated_Ester->Product 2-16 h Amine Amine (R-NH2) Amine->Activated_Ester Nucleophilic Attack Quench Quench (H2O) Product->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash (aq. NaHCO3, Brine) Extract->Wash Purify Purify (Chromatography) Wash->Purify

Caption: Workflow for HATU-mediated amide coupling.

B. Boc Deprotection: Unmasking the Amine for Further Functionalization

The selective removal of the Boc protecting group is a critical step to liberate the amino group for subsequent reactions, such as further acylation, alkylation, or use in peptide synthesis.

Causality Behind Experimental Choices: The choice of acid for Boc deprotection is typically between trifluoroacetic acid (TFA) and hydrochloric acid (HCl). TFA in dichloromethane (DCM) is a very common and effective method, often leading to clean and rapid deprotection.[3] HCl in an organic solvent like dioxane or methanol is another widely used alternative. The reaction time and temperature can be adjusted to ensure complete deprotection without affecting other acid-labile groups that may be present in the molecule.

Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol details a standard procedure for the removal of the Boc group.

Materials:

Reagent/SolventConcentration/Ratio
Boc-protected benzamide-
Trifluoroacetic acid (TFA)25-50% (v/v) in CH₂Cl₂
Dichloromethane (CH₂Cl₂)-

Procedure:

  • Dissolve the Boc-protected benzamide in dichloromethane (CH₂Cl₂).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/CH₂Cl₂ solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and CH₂Cl₂.

  • Co-evaporate with toluene or CH₂Cl₂ several times to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated aqueous NaHCO₃) during an aqueous workup.

Diagram 2: Boc Deprotection and Subsequent Functionalization

Boc_Deprotection_Workflow Boc_Protected Boc-Protected Benzamide Deprotection TFA / CH2Cl2 (30-60 min) Boc_Protected->Deprotection Free_Amine Free Amine Deprotection->Free_Amine Functionalization Further Functionalization Free_Amine->Functionalization e.g., Acylation, Alkylation

Caption: Boc deprotection revealing the free amine for further reactions.

III. Structure-Activity Relationship (SAR) Insights

Understanding the SAR of a chemical series is fundamental to rational drug design. While specific SAR data for a broad range of this compound derivatives is not extensively published in a single source, we can infer trends from related benzoic acid analogs.

Key Considerations for SAR Exploration:

  • The Amino Group (Position 5): Once deprotected, this group can act as a hydrogen bond donor. Acylation of this amine with different substituents can probe interactions with specific pockets of the target protein. For example, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the acetyl group influenced the analgesic activity.[4]

  • The Methoxy Group (Position 2): This group can influence the conformation of the molecule and participate in hydrophobic interactions. Its replacement with other alkoxy groups or a simple hydroxyl group can modulate potency and metabolic stability.

  • The Carboxylic Acid (Position 1): Typically converted to an amide, the nature of the amine component has a profound impact on biological activity. Exploring a diverse range of amines (aliphatic, aromatic, heterocyclic) is a primary strategy in lead optimization.

  • Aromatic Ring Substitution: Further substitution on the aromatic ring can be explored to fine-tune electronic properties and steric interactions.

Table 1: Hypothetical SAR Data for a Series of Benzamide Derivatives

CompoundR Group (at 5-amino)R' Group (amide)IC₅₀ (nM) vs. Target X
1HPhenyl500
2AcetylPhenyl250
3H4-Fluorophenyl150
4Acetyl4-Fluorophenyl75
5HPyridin-3-yl300
6AcetylPyridin-3-yl120

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for derivatives of the title compound might be presented.

IV. Case Study: Conceptual Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, and the 5-amino-2-methoxybenzoic acid scaffold is a valuable starting point for their synthesis. For instance, many p38 MAPK inhibitors feature a substituted aromatic core that makes key hydrogen bonding interactions in the hinge region of the kinase.

Conceptual Synthetic Route to a Kinase Inhibitor Core:

  • Amide Coupling: Couple this compound with a key heterocyclic amine, for example, a substituted aminopyridine, using the HATU protocol described above.

  • Boc Deprotection: Remove the Boc group using the TFA protocol to reveal the 5-amino group.

  • Second Amide Coupling or Sulfonylation: The newly exposed amine can then be acylated or sulfonylated with another building block to complete the synthesis of the kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs for SAR studies by varying the amine in the first coupling and the acylating/sulfonylating agent in the final step.

V. Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in drug discovery. Its unique combination of a protected amine, a modifiable carboxylic acid, and a substituted aromatic ring provides a robust platform for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their quest for novel therapeutics. As the demand for more targeted and effective drugs continues to grow, the importance of privileged scaffolds like this compound in medicinal chemistry is set to increase.

VI. References

  • J&K Scientific. (n.d.). This compound | 1075242-43-1. Available at: [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Available at:

  • MDPI. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for Boc-5-amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the coupling efficiency of Boc-5-amino-2-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. Here, we will dissect the underlying chemical principles governing its reactivity and provide a series of actionable troubleshooting guides and optimized protocols to enhance your reaction outcomes.

Part 1: Understanding the Core Challenge

This compound presents a unique set of challenges in amide bond formation due to a combination of electronic and steric factors. A firm grasp of these underlying issues is the first step toward troubleshooting and optimization.

  • Electronic Effects: The substrate is electron-rich. The methoxy group (-OCH₃) at the ortho position and the Boc-protected amino group (-NHBoc) at the para position (relative to the methoxy group) are both electron-donating groups. This increased electron density on the aromatic ring deactivates the carboxylic acid's carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by an amine.

  • Steric Hindrance: The ortho-methoxy group provides significant steric bulk around the carboxylic acid.[1] This physically impedes the approach of both the activating agent and the incoming amine nucleophile, slowing down the reaction rate and potentially leading to incomplete conversion.[1]

These combined effects mean that standard coupling conditions, which may work perfectly for simpler benzoic acids, often result in low yields, slow reactions, or complete failure with this substrate.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered in the laboratory.

Scenario 1: My reaction shows low or no conversion to the desired amide product.

Question: I've tried a standard EDC/HOBt coupling, but I'm seeing mostly unreacted starting material. What's going wrong?

Answer: This is a classic case of insufficient carboxylic acid activation.[1] Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough to overcome the electronic deactivation and steric hindrance of this compound. The reactive O-acylisourea intermediate formed by EDC may not be generated efficiently or may be too slow to react with the amine.

Solutions & Rationale:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are significantly more effective for challenging substrates.[2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice for sterically hindered and electron-rich acids.[3][4] HATU rapidly generates a highly reactive OAt-active ester intermediate, which is much more susceptible to nucleophilic attack.[4][5]

    • HBTU/TBTU: Similar to HATU, these reagents form reactive OBt-active esters. While very effective, they may have a slightly higher propensity for racemization in chiral systems compared to HATU.

    • COMU: A third-generation uronium salt that is highly efficient and produces a water-soluble urea byproduct, simplifying purification.

  • Consider In Situ Acyl Halide Formation: For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be highly effective.[6][7]

    • Acyl Fluorides (e.g., using BTFFH): Acyl fluorides are highly reactive intermediates but are generally less prone to racemization than acyl chlorides.[6][7] This method has proven successful for substrates that fail with other coupling protocols.[6][7]

    • Acyl Chlorides (e.g., using Oxalyl Chloride or SOCl₂): This is a more traditional and aggressive activation method. It is highly effective but requires careful handling due to the corrosive nature of the reagents and byproducts. It's crucial to remove all excess thionyl chloride before adding the amine.

Scenario 2: The reaction is very slow, and I see side products forming.

Question: My reaction is taking over 24 hours, and my LC-MS is showing multiple unknown peaks. How can I improve the kinetics and minimize side reactions?

Answer: Sluggish reactions are a direct consequence of the steric and electronic factors mentioned. The longer reaction time provides an opportunity for side reactions to occur, such as hydrolysis of the activated intermediate by trace water or guanidinylation of the amine if using a uronium reagent in excess.[1][4]

Solutions & Rationale:

  • Pre-activation: Do not mix all components at once. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base to stir for a period (15-30 minutes) before adding the amine.[1] This "pre-activation" step ensures the formation of the reactive ester intermediate in high concentration before the nucleophile is introduced, improving the reaction rate.

  • Choice of Base: The base is critical. It deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.[5][8]

    • Recommended: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases will not compete with your desired amine as a nucleophile.

    • Avoid: Do not use bases like triethylamine (TEA) if your amine is a precious resource, as TEA can sometimes compete as a nucleophile. Avoid DMAP as a primary base in this context as it can lead to other intermediates, though it can be used catalytically in specific protocols.[6]

  • Solvent Choice: The solvent must be anhydrous and polar aprotic to facilitate the ionic intermediates.

    • Recommended: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Dichloromethane (DCM) can also be used but may be less effective for sluggish reactions.

    • Crucial: Ensure your solvent is truly anhydrous. The presence of water will hydrolyze the activated ester back to the starting carboxylic acid, killing the reaction.[1]

Scenario 3: My amine is poorly nucleophilic (e.g., an aniline). What's the best strategy?

Question: I am trying to couple this compound with an electron-deficient aniline, and the reaction is failing completely.

Answer: This is a "worst-case scenario" coupling: an electron-deactivated acid with an electron-deficient (i.e., poorly nucleophilic) amine. This requires the most potent activation chemistry available.

Solutions & Rationale:

  • Acyl Fluoride/Chloride Formation is the Gold Standard: This is the most robust strategy. The high electrophilicity of the acyl halide is necessary to force the reaction with a poor nucleophile. A protocol involving in-situ acyl fluoride formation followed by heating is often successful where all other methods fail.[6][7]

  • High-Potency Uronium Reagents with Heat: Using a powerful reagent like HATU or COMU and increasing the reaction temperature (e.g., to 50-80 °C) can sometimes drive the reaction to completion.[9] Monitor carefully for decomposition.

  • Use of Additives: While HOBt and Oxyma are standard additives, they are already incorporated into the structure of HBTU/HATU. Their primary role is to form the active ester and suppress racemization.[1]

Part 3: Data & Protocol Visualization

Comparative Table of Coupling Reagents
Reagent ClassExample(s)Potency for Hindered SubstratesByproduct ProfileKey Considerations
Carbodiimide EDC, DCCLow to ModerateUrea (can be difficult to remove)Often requires an additive (HOBt, Oxyma). Generally insufficient for this substrate.[2]
Uronium/Aminium HATU, HBTU, COMUHigh Water-soluble urea (for COMU)HATU is superior for reducing racemization.[3] Risk of amine guanidinylation if stoichiometry is incorrect.[4]
Phosphonium PyBOP, PyAOPHighPhosphine oxide derivativesVery effective but can be more expensive.
Acyl Halide BTFFH, TFFH (for Acyl Fluoride); Oxalyl ChlorideVery High Gaseous or volatile byproductsMost powerful activation method. Ideal for poorly nucleophilic amines. Requires careful handling.[6]
Workflow for Troubleshooting Coupling Reactions

The following diagram illustrates a logical decision-making process for optimizing your reaction.

Troubleshooting_Workflow start Start: Low Yield with This compound check_reagent Is your coupling reagent EDC or DCC? start->check_reagent upgrade_reagent ACTION: Switch to a Uronium Salt (e.g., HATU, COMU) check_reagent->upgrade_reagent Yes check_conditions Are you using a non-nucleophilic base (DIPEA) and anhydrous DMF? check_reagent->check_conditions No upgrade_reagent->check_conditions correct_conditions ACTION: Use DIPEA/Collidine in Anhydrous DMF. Implement Pre-activation. check_conditions->correct_conditions No check_amine Is your amine poorly nucleophilic (e.g., aniline)? check_conditions->check_amine Yes correct_conditions->check_amine acyl_halide ULTIMATE SOLUTION: Use Acyl Fluoride Protocol (e.g., BTFFH) or Acyl Chloride. Consider heating. check_amine->acyl_halide Yes success SUCCESS: High Yield Achieved check_amine->success No, reaction should work acyl_halide->success

Caption: A decision tree for troubleshooting coupling reactions.

Mechanism of HATU Activation

This diagram shows how HATU activates the carboxylic acid to facilitate amide bond formation.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH (this compound) Carboxylate R-COO⁻ (Carboxylate Anion) RCOOH->Carboxylate + Base HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Base Base (DIPEA) Amine R'-NH₂ Amide Amide Product Amine->Amide Carboxylate->ActiveEster + HATU ActiveEster->Amide + R'-NH₂

Caption: The activation and coupling pathway using HATU.

Part 4: Optimized Experimental Protocols

The following protocols are starting points and may require optimization based on the specific amine used.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended first-line approach for most amines.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step. The solution may change color.

  • Add your amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For difficult couplings, the temperature can be gently raised to 40-50 °C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Ultimate Activation via Acyl Fluoride for Poorly Nucleophilic Amines

This protocol is adapted from methodologies developed for extremely challenging couplings.[6][7]

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.3 equiv) in anhydrous DCM or MeCN.

  • Add a fluorinating agent such as BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv relative to the acid).

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.2 equiv relative to the acid).

  • Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve your amine (1.0 equiv) in the same anhydrous solvent.

  • Add the amine solution to the pre-formed acyl fluoride solution.

  • Heat the reaction mixture to a temperature between 60-80 °C in a sealed vessel.

  • Monitor the reaction for completeness. Reaction times can be significantly longer (4-24 hours) for these types of couplings.

  • Work-up and purification follow standard procedures as described in Protocol 1.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Royal Society of Chemistry. (2015).
  • Reddit. (2021).
  • Sabatino, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6643–6651.
  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 793–797.
  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Organic Chemistry Portal. (2023). Amide synthesis by acylation.
  • ResearchGate. (2021). Why did my amide syntesis does not work? [Online forum post].
  • ACS Publications. (2023). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 27(5), 982-992*.

Sources

Technical Support Center: Coupling Protocols for Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and stereochemically pure coupling of Boc-5-amino-2-methoxybenzoic acid. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

A Critical Scientific Consideration: The Question of Racemization

Before delving into troubleshooting, it is crucial to address a key structural feature of This compound . The primary mechanism for racemization in standard α-amino acid coupling involves the formation of a 5(4H)-oxazolone intermediate. This process requires a proton on the chiral α-carbon, which becomes highly acidic upon activation of the adjacent carboxyl group.

This compound is not a typical α-amino acid. The stereocenter, if one were present on the substituent at the 5-amino position, is not adjacent to the carboxylic acid. Therefore, This compound itself cannot racemize via the common oxazolone mechanism during amide bond formation.

The primary concern, and the focus of this guide, is the potential racemization of the chiral α-amino acid or peptide fragment that you are coupling to this compound. All subsequent recommendations are designed to preserve the stereochemical integrity of that coupling partner.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when coupling a chiral amino acid to this compound?

A1: Racemization occurs when the chiral center of the amino acid being activated loses its stereochemical integrity. The main pathway is through the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1] A base in the reaction mixture can easily remove the proton from the α-carbon of this intermediate. The resulting achiral structure can then be attacked by the amine (in this case, this compound), leading to a mixture of L- and D-peptides.[1] A secondary, less common pathway is direct enolization, where the α-proton is abstracted directly from the activated amino acid.[2]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors critically influence the degree of racemization. In descending order of typical impact, they are:

  • Coupling Reagent & Additives: The choice of activation method is paramount. Carbodiimides used alone are prone to causing racemization. The addition of additives like HOBt, HOAt, or Oxyma is essential to suppress it.[3][4][5] Onium salt reagents (HBTU, HATU, COMU) come pre-packaged with an additive-like moiety.[5]

  • Base: The strength (basicity) and steric hindrance of any added base can dramatically affect the rate of α-proton abstraction.[2]

  • Temperature: Higher temperatures accelerate the rate of racemization.[5]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

  • Amino Acid Identity: Certain amino acids, such as cysteine and histidine, are inherently more susceptible to racemization.[6]

Q3: I'm using a carbodiimide like DIC or EDC. Is that enough to prevent racemization?

A3: No, using a carbodiimide alone is not recommended if you are coupling a racemization-prone amino acid. Carbodiimides form a highly reactive O-acylisourea intermediate, which can rapidly cyclize to the problematic oxazolone.[3] To prevent this, you must use an additive. The additive intercepts the O-acylisourea to form an active ester that is more stable and less prone to racemization.[4][5]

Q4: What is the difference between additives like HOBt, HOAt, and Oxyma? Which should I choose?

A4: 1-hydroxybenzotriazole (HOBt) was the classic additive and is effective at suppressing racemization.[5] 1-hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt due to its electronic properties, but both HOBt and HOAt have safety concerns regarding their explosive nature, particularly in their anhydrous forms.[5]

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern, recommended alternative. It is a non-explosive, highly effective racemization suppressant with performance comparable or superior to HOBt and often approaching that of HOAt.[3][4][7][8] For both safety and efficacy, Oxyma is the preferred choice .

Q5: My protocol uses DIPEA as a base. Is this problematic?

A5: It can be. N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base that can significantly promote racemization by abstracting the α-proton.[2] Whenever possible, it is preferable to use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For extremely sensitive couplings, the highly hindered base 2,4,6-collidine can be used.[5] If the amine component is provided as a salt (e.g., HCl or TFA salt), the minimum necessary amount of base should be used to neutralize it.

Troubleshooting & Optimization Guide

Issue 1: My final product shows a diastereomeric impurity by HPLC or NMR.

This is the classic sign of racemization of your chiral amino acid coupling partner.

Root Cause Analysis and Solutions:

  • Review Your Coupling Reagents:

    • Question: Are you using a plain carbodiimide (DCC, DIC, EDC) without an additive?

    • Solution: This is the most likely cause. Immediately incorporate an additive.

      • Gold Standard: Use a combination of DIC and Oxyma .[9]

      • Alternative: Switch to a modern onium salt reagent that incorporates an Oxyma moiety, such as COMU .[3][10][11] COMU is highly efficient and has a low potential for racemization.[5]

  • Examine Your Base:

    • Question: Are you using DIPEA?

    • Solution: Replace DIPEA with a less basic or more hindered alternative.

      • First Choice: Switch to N-methylmorpholine (NMM) .

      • For Sensitive Substrates: Use 2,4,6-collidine .

      • Action: Use only the required number of equivalents to neutralize any amine salts. An excess of base increases the risk of racemization.

  • Check Your Temperature:

    • Question: Are you running the reaction at room temperature or higher?

    • Solution: Lower the temperature. Perform the initial activation and coupling at 0 °C .[5] For particularly sensitive couplings, you may consider temperatures as low as -15 °C, though reaction times will be longer.

  • Solvent Considerations:

    • Question: Are you using a solvent that fully solubilizes all components?

    • Solution: Ensure complete solubility. Dichloromethane (DCM) or Tetrahydrofuran (THF) are often good starting points.[9][12] Dimethylformamide (DMF) is also common but can sometimes increase racemization risk with certain reagent combinations. If solubility is an issue in DCM, a DCM/DMF mixture can be effective.

Diagram: Troubleshooting Workflow for Racemization

dot graph TD A[Diastereomeric Impurity Detected] --> B{Review Coupling Reagent}; B --> C{Using Carbodiimide Alone?}; C -- Yes --> D[Add Oxyma or HOAt]; C -- No --> E{Using Onium Salt?}; E -- HBTU/HATU --> F[Consider switching to COMU]; E -- COMU/Other --> G{Review Base}; D --> G; G --> H{Using DIPEA?}; H -- Yes --> I[Switch to NMM or Collidine]; I --> J{Check Temperature}; H -- No --> J; J --> K{Running at >0°C?}; K -- Yes --> L[Run reaction at 0°C]; L --> M[Re-analyze Product]; K -- No --> M;

end

Caption: Decision workflow for troubleshooting diastereomeric impurities.

Data & Reagent Comparison

The selection of coupling reagents and additives is the most critical decision to minimize racemization. The table below summarizes the key characteristics of common choices.

Reagent/Additive CombinationRelative Racemization RiskSpeedByproduct SolubilityKey Considerations
DCC/DIC alone Very HighFastDCC: InsolubleDIC: SolubleNot recommended for chiral amino acids due to high racemization and side reactions.[5][13]
DIC + HOBt LowModerateSolubleThe classic, effective method. HOBt has safety/shipping restrictions.[5]
DIC + HOAt Very LowFastSolubleMore effective than HOBt but also has significant safety concerns.[5]
DIC + Oxyma Very Low Fast Soluble Recommended standard. As effective as HOAt in many cases, but much safer.[3][9]
HBTU / TBTU Low-ModerateVery FastSolubleBased on HOBt. Effective, but can be allergenic. Less effective than HATU or COMU for hindered couplings.
HATU Very LowVery FastSolubleBased on HOAt. Highly effective but more expensive and shares safety lineage with HOAt.
COMU Very Low Very Fast Soluble Recommended onium salt. Based on Oxyma, offering high efficiency, excellent solubility, and a superior safety profile.[3][10]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using DIC/Oxyma

This protocol is the recommended starting point for coupling a chiral N-protected amino acid to this compound.

Materials:

  • N-protected chiral amino acid (e.g., Fmoc-L-Alanine-OH)

  • This compound

  • OxymaPure®

  • Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected chiral amino acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add this compound (1.05 eq) to the flask. If your amino acid is an HCl or TFA salt, add NMM (1.0 eq) and stir for 5 minutes.

  • To the cold, stirring solution, add DIC (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Let the reaction warm slowly to room temperature and stir overnight (or monitor by TLC/LC-MS until the starting amino acid is consumed).

  • Upon completion, filter the mixture to remove the diisopropylurea byproduct (if it precipitates).

  • Proceed with standard aqueous workup: wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: General Method for Detecting Racemization via Chiral HPLC

This protocol outlines a general method to determine the diastereomeric excess (%de) of your crude product. The exact column and mobile phase will need to be optimized for your specific compound.

Procedure:

  • Sample Preparation: After the coupling reaction and workup, take a small sample of the crude product. Dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating peptide diastereomers. Columns based on macrocyclic glycopeptides (e.g., Chirobiotic™) or Pirkle-type columns are common choices.

  • Method Development:

    • Start with a simple isocratic mobile phase, such as a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile and water with TFA for reversed-phase.

    • Inject the sample and observe the chromatogram. If the two diastereomers are not resolved, adjust the mobile phase composition. A gradient elution may be necessary.

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas for both the desired (L-L or L-D) and the undesired (D-L or D-D) diastereomers.

    • Calculate the percentage of the undesired diastereomer (epimer) as follows: % Epimer = [Area(undesired peak) / (Area(desired peak) + Area(undesired peak))] * 100

This value directly reflects the extent of racemization that occurred during the coupling step. A value of <1% is generally considered good, while <0.1% is excellent.[14]

References

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, National Center for Biotechnology Information.[Link]

  • 7.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. National Center for Biotechnology Information.[Link]

  • Peptide synthesis with carbodiimide. PubMed, National Center for Biotechnology Information.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. American Chemical Society Publications.[Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed, National Center for Biotechnology Information.[Link]

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. National Center for Biotechnology Information.[Link]

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.Google Search.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, National Center for Biotechnology Information.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate.[Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society Publications.[Link]

  • Racemization Studies in Peptide-Synthesis Using High-Pressure Liquid-Chrom
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.[Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters. American Chemical Society Publications.[Link]

  • Novabiochem® Coupling reagents. Merck Millipore.[Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information.[Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry. American Chemical Society Publications.[Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.[Link]

  • Supporting information. The Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of Boc-5-amino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting this compound?

The deprotection of this compound presents a unique set of challenges due to the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) is electron-donating, which can influence the reactivity of the aniline nitrogen. Conversely, the carboxylic acid group (-COOH) is electron-withdrawing. This electronic interplay can affect the rate of deprotection and potentially lead to side reactions if the conditions are not optimized. The key is to achieve complete removal of the Boc group without compromising the integrity of the rest of the molecule.

Q2: Which are the most common methods for the deprotection of a Boc-protected aniline like this one?

The most common and well-established methods for Boc deprotection involve the use of strong acids.[1] The two primary choices for this substrate would be:

  • Trifluoroacetic acid (TFA): Typically used in a solution with an inert solvent like dichloromethane (DCM).[][3]

  • Hydrogen chloride (HCl): Often used as a solution in an organic solvent such as dioxane or methanol.[4][5]

Alternative, milder methods exist and can be advantageous if the substrate is sensitive to strong acidic conditions.[6][7]

Q3: How do the methoxy and carboxylic acid groups on the aromatic ring influence the deprotection reaction?

The electron-donating methoxy group can increase the electron density on the aniline nitrogen, which might slightly accelerate the initial protonation step of the deprotection mechanism. However, the overall stability of the Boc group on an aniline is generally high. The electron-withdrawing carboxylic acid group can destabilize the carbocation intermediate that forms during the cleavage of the Boc group, potentially slowing down the reaction.[8] This electronic push-pull effect necessitates careful optimization of reaction conditions to ensure complete deprotection.

Q4: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh conditions. The following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method.[1][8] The deprotected product, 5-amino-2-methoxybenzoic acid, is significantly more polar than the starting material and will exhibit a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[1] It allows for accurate determination of the percentage of starting material remaining and the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both chromatographic separation and mass information, confirming the identity of the product and any byproducts.[1]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time.

Possible Cause Proposed Solution Scientific Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or neat TFA). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.The Boc group on anilines can be more stable than on aliphatic amines. A higher acid concentration increases the rate of the protonation and cleavage steps.[8]
Inadequate Reaction Time or Temperature Increase the reaction time and continue to monitor by TLC/HPLC. If the reaction is still sluggish, a gentle increase in temperature (e.g., to 40 °C) can be considered, but with caution to avoid side reactions.Chemical reactions, including deprotections, are temperature-dependent. Increased temperature provides the necessary activation energy for the reaction to proceed to completion.
Poor Substrate Solubility If the starting material is not fully dissolved, try a different solvent system. For instance, adding a co-solvent like a small amount of methanol to DCM might improve solubility.A heterogeneous reaction mixture can lead to incomplete conversion as the reagent cannot effectively interact with the substrate.[8]
Water Contamination in Reagents Use freshly opened or properly stored anhydrous solvents and reagents. TFA is hygroscopic and can absorb water from the atmosphere, reducing its effective acidity.Water can compete with the substrate for the acid, effectively lowering its concentration and hindering the deprotection process.

Issue 2: Formation of Side Products

Symptom: TLC or HPLC/LC-MS analysis reveals the presence of significant impurities alongside the desired product.

Possible Cause Proposed Solution Scientific Rationale
Alkylation by Tert-butyl Cation Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture.The deprotection mechanism generates a reactive tert-butyl cation, which can alkylate electron-rich aromatic rings or other nucleophilic sites. Scavengers are designed to trap this electrophile.[9][10]
Trifluoroacetylation of the Product This is a known side reaction when using TFA. If this is a major issue, consider switching to HCl-based deprotection methods.The newly formed free amine is nucleophilic and can be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA.[9]
Degradation due to Harsh Conditions If side products are observed after prolonged reaction times or at elevated temperatures, reduce the reaction time or temperature. Consider switching to a milder deprotection method.Over-exposure to strong acids can lead to degradation of the desired product or promote side reactions.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve Substrate: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool Reaction: Cool the solution to 0 °C using an ice bath.

  • Add TFA: Slowly add TFA (5-10 equivalents, often a 20-50% v/v solution in DCM) to the stirred solution.

  • React: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or chromatography.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
  • Dissolve Substrate: Dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol), then dilute with dioxane.

  • Add HCl: Add a 4M solution of HCl in dioxane (10-20 equivalents) to the solution at room temperature.

  • React: Stir the mixture for 2-6 hours.

  • Monitor: Monitor the reaction progress by TLC or HPLC.

  • Work-up: The product hydrochloride salt may precipitate from the solution. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method can be advantageous if the substrate is sensitive to strong, non-volatile acids.[6]

  • Dissolve Substrate: Dissolve this compound (1 equivalent) in methanol (approx. 0.1 M).

  • Add Reagent: At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution. An exotherm and gas evolution may be observed.

  • React: Stir the reaction at room temperature for 1-3 hours.

  • Monitor: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

Visualizing the Process

Deprotection Mechanism with TFA

deprotection_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Tert-butyl Cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation Tert-butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H+

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow

troubleshooting_workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time/Temp? - Solubility? start->check_conditions increase_acid Increase Acid Concentration or Strength check_conditions->increase_acid Low Acidity increase_time_temp Increase Reaction Time or Temperature check_conditions->increase_time_temp Insufficient Time/Temp change_solvent Change Solvent System check_conditions->change_solvent Poor Solubility re_evaluate Re-evaluate Reaction Progress increase_acid->re_evaluate increase_time_temp->re_evaluate change_solvent->re_evaluate consider_side_reactions Check for Side Products (HPLC/LC-MS) re_evaluate->consider_side_reactions Still Incomplete success Successful Deprotection re_evaluate->success Complete add_scavenger Add Scavenger (e.g., TES) consider_side_reactions->add_scavenger Alkylation Observed milder_method Switch to Milder Deprotection Method consider_side_reactions->milder_method Degradation Observed add_scavenger->re_evaluate milder_method->re_evaluate

Caption: A logical workflow for troubleshooting incomplete deprotection.

References

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved January 19, 2026, from [Link]

  • This compound | 1075242-43-1 - J&K Scientific. (n.d.). Retrieved January 19, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved January 19, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of Boc-5-amino-2-methoxybenzoic acid in DMF & DCM

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with Boc-5-amino-2-methoxybenzoic acid in frequently used organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)
Q1: I'm having significant trouble dissolving this compound in DCM, and it's only sparingly soluble in DMF. Why is this happening?

A1: This is a common and valid observation. The solubility behavior of this molecule is governed by a combination of competing structural features. Understanding these is the first step to solving the problem.

The molecule's structure contains both polar and non-polar elements that influence its interaction with solvents.[1][2]

  • The Benzoic Acid Core: The benzene ring is hydrophobic (non-polar), while the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.[1] This duality means it doesn't interact perfectly with either highly polar or strictly non-polar solvents.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is large, bulky, and highly non-polar (hydrophobic).[3] This feature significantly increases the molecule's overall non-polar character, which should theoretically improve solubility in solvents like DCM. However, its bulkiness can also stabilize the solid-state crystal lattice, making it harder for solvent molecules to break it apart.

  • Polar Functional Groups: The carboxylic acid and the methoxy group (-OCH3) introduce polarity and potential for hydrogen bonding. The carboxylic acid, in particular, can form strong intermolecular hydrogen bonds with other molecules of itself, leading to self-association and reduced solubility.

Essentially, you are dealing with a molecule that has distinct regions with conflicting solvent preferences. DCM, being moderately polar, struggles to overcome the strong intermolecular forces (like hydrogen bonding from the -COOH) in the solid, while the highly polar DMF is not perfectly compatible with the large, non-polar Boc group.

Visualizing the Molecular Challenge

The diagram below illustrates the conflicting structural attributes that contribute to the observed solubility issues.

Diagram 1: Structural Influences on Solubility cluster_molecule This compound cluster_properties Solubility Influence COOH Carboxylic Acid (-COOH) Polar Increases Polarity Favors Polar Solvents (e.g., DMF) COOH->Polar Hbond Strong Intermolecular Hydrogen Bonding (Hinders Dissolution) COOH->Hbond Boc Boc Group (-NHBoc) NonPolar Increases Non-Polarity Favors Apolar Solvents (e.g., DCM) Boc->NonPolar Ring Benzene Ring Ring->NonPolar MeO Methoxy Group (-OCH3) MeO->Polar

Caption: Structural features of the molecule and their conflicting effects on solubility.

Troubleshooting Guide: A Step-by-Step Workflow

When facing solubility issues, a systematic approach is crucial. Follow this workflow to diagnose and solve the problem efficiently.

Q2: What is the first thing I should do when my reagent fails to dissolve?

A2: Before altering your solvent system, always start by verifying the integrity of your materials. Impurities in either the solute or the solvent are a common cause of unexpected solubility behavior.[4]

  • Verify Reagent Purity: Check the certificate of analysis (CoA) for your lot of this compound. Impurities from the synthesis could be present.

  • Confirm Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMF and DCM. Water contamination is a frequent culprit; even small amounts can drastically alter the solvent's properties and interact with your compound in unexpected ways.

Troubleshooting Workflow Diagram

If material integrity is confirmed, proceed with the following steps.

Diagram 2: Troubleshooting Workflow for Insoluble Reagent Start Start: Reagent does not dissolve in DCM or DMF at RT Check Step 1: Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->Check Physical Step 2: Apply Physical Methods (Gentle Heating / Sonication) Check->Physical CoSolvent Step 3: Use a Co-Solvent (e.g., add DMF to DCM) Physical->CoSolvent Fail Re-evaluate: Consider alternative solvent or reaction conditions Physical->Fail If degradation occurs Base Step 4: Use a Base (For in-situ salt formation) CoSolvent->Base CoSolvent->Fail If still insoluble Success Success: Homogeneous Solution Base->Success Base->Fail If base is incompatible

Caption: A systematic workflow for addressing reagent solubility issues.

Detailed Protocols & Explanations
Q3: What are the recommended parameters for heating and sonication?

A3: These methods increase the kinetic energy of the system, helping solvent molecules overcome the solute's crystal lattice energy.[1]

Protocol 1: Assisted Dissolution via Heating and Sonication

  • Preparation: Add the solid this compound to your reaction vessel, followed by the solvent (DCM or DMF).

  • Sonication: Place the vessel in an ultrasonic bath for 5-15 minutes at room temperature. Sonication helps break down solid agglomerates, increasing the surface area for dissolution.[4]

  • Gentle Heating: If sonication is insufficient, warm the mixture.

    • For DCM: Heat gently to 30-35°C. Do not exceed this range, as DCM has a low boiling point (~40°C).

    • For DMF: The mixture can be heated to 40-50°C.

  • Caution: Always monitor for any signs of degradation (color change). This method is best for compounds known to be thermally stable. The solubility of benzoic acid and its derivatives generally increases with temperature.[5]

Q4: My compound is for an amide coupling reaction. How can I use a base to improve solubility without interfering with the reaction?

A4: This is an excellent and highly practical question. Since your compound is a carboxylic acid, you can deprotonate it to form a highly polar and much more soluble carboxylate salt.[6] This is perfectly compatible with most standard amide coupling procedures, as they are typically run in the presence of a non-nucleophilic base anyway.

Protocol 2: Base-Mediated Dissolution for Amide Coupling This protocol is designed for a scenario where the acid will be activated for coupling (e.g., with HATU, HOBt/EDC).

  • Initial Slurry: Suspend the this compound in your chosen solvent (e.g., DCM or DMF) at your target concentration.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Dissolution: Stir the mixture at room temperature. You should observe the solid dissolving over a few minutes as the soluble ammonium carboxylate salt is formed.

  • Proceed with Coupling: Once the solution is homogeneous, you can proceed directly with adding your amine coupling partner and the activating reagents. The base used for dissolution simply becomes part of the reaction's basic environment.

Causality: The conversion of the neutral, hydrogen-bonded carboxylic acid R-COOH into the ionic salt [R-COO⁻][HNR'₃⁺] breaks the strong intermolecular hydrogen bonds that hold the solid together and introduces a highly polar ionic species that is readily solvated by polar organic solvents like DMF.

Data Summary & Final Recommendations

The following table provides a qualitative summary of what to expect when working with this compound.

Solvent SystemObservation at Room Temp.Recommended Action
Dichloromethane (DCM) Very low solubility; fine suspension.Use Protocol 1 (gentle heating) for low concentrations. For reactions, Protocol 2 (base addition) is highly effective.
N,N-Dimethylformamide (DMF) Sparingly soluble; may form a hazy solution or partial suspension.Sonication and gentle heating (Protocol 1) are often sufficient. Protocol 2 is also effective and recommended for coupling reactions.
DCM / DMF Co-Solvent Improved solubility over pure DCM.Start with a slurry in DCM and add DMF dropwise until the solution clears. A good starting point is a 9:1 or 4:1 DCM:DMF ratio.

Final Expert Advice: For most applications, especially amide couplings, attempting to dissolve this compound as a neutral species in DCM or DMF is inefficient. The most reliable and chemistry-compatible method is to embrace its acidic nature and perform an in-situ salt formation using a base like DIPEA or TEA. This preemptively solves the solubility issue and seamlessly integrates into the subsequent reaction step.

References
  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility. Retrieved from [Link]

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Aggregation in Peptides Incorporating Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of peptide aggregation when incorporating the sterically hindered and aromatic building block, Boc-5-amino-2-methoxybenzoic acid. Our goal is to equip you with the foundational knowledge and practical protocols necessary to navigate these synthetic hurdles successfully.

Introduction: Understanding the Aggregation Challenge

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a persistent issue driven by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets.[1][2] This self-association can render the growing peptide chains insoluble and inaccessible to reagents, causing incomplete deprotection and coupling reactions, which ultimately results in truncated sequences and significantly complicates purification.[1][3]

The incorporation of this compound introduces a unique set of challenges that can exacerbate aggregation. Its rigid aromatic core, the bulky N-terminal Boc protecting group, and the methoxy substituent collectively contribute to a high propensity for aggregation through several mechanisms:

  • Aromatic Interactions: The phenyl ring can induce π-stacking interactions between peptide chains, a known driver of aggregation.[4][5][6]

  • Hydrophobicity: The overall hydrophobicity of the residue promotes association between peptide chains to minimize contact with the polar synthesis solvents.[7][8]

  • Steric Hindrance: The bulky nature of the entire residue can lead to slower, incomplete coupling reactions, which can be a contributing factor to aggregation.

This guide will provide a structured approach to identifying, troubleshooting, and mitigating these aggregation-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of peptide aggregation during synthesis when using this compound?

A1: Early detection is critical for salvaging a difficult synthesis. Key on-resin indicators include:

  • Poor Resin Swelling: The peptide-resin bed may appear clumped or fail to swell adequately in the synthesis solvent, which is a classic sign of aggregation.[3]

  • Resin Shrinking: A noticeable decrease in the resin bed volume as the synthesis progresses.[1][2]

  • Slow or Incomplete Reactions: This is often observed as a positive Kaiser test (indicating unreacted primary amines) after a coupling step or a persistent color after the addition of the deprotection agent.

  • Discolored Resin: The resin beads may take on a yellowish or brownish hue.

Q2: My peptide contains this compound and is showing signs of aggregation. What is the first corrective action I should take?

A2: The most immediate and often effective intervention is to change the solvent system to one that can better disrupt intermolecular hydrogen bonding. Switching from standard solvents like DMF to a more polar, hydrogen-bond-breaking solvent such as N-Methyl-2-pyrrolidone (NMP) is a good first step.[3] For particularly stubborn aggregation, a mixture of solvents can be employed. A common and effective combination is a "magic mixture" containing DCM/DMF/NMP.[1][9]

Q3: Can the choice of coupling reagent impact aggregation for this specific building block?

A3: Absolutely. Due to the steric hindrance of this compound, a more potent coupling reagent is often necessary to ensure complete and rapid acylation. Slower coupling kinetics can leave the deprotected N-terminus exposed for longer periods, increasing the opportunity for aggregation. We recommend using high-activity coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents can significantly accelerate the coupling reaction, minimizing the time available for aggregation to occur.

Q4: Are there any sequence-based strategies to proactively prevent aggregation when designing a peptide with this residue?

A4: Yes, proactive sequence design is a powerful strategy. If the peptide sequence allows, the incorporation of "disrupting" elements can significantly mitigate aggregation.[3] Two highly effective strategies are:

  • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (also known as a Ser or Thr dipeptide) C-terminal to the problematic residue can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[1][7]

  • Backbone Protection: Incorporating an amino acid with a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), every 6-7 residues can sterically hinder the formation of intermolecular hydrogen bonds.[1][3]

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Aggregation

If you have identified aggregation in your synthesis, follow this systematic troubleshooting workflow.

G cluster_0 Step 1: Initial Diagnosis cluster_1 Step 2: Immediate Intervention cluster_2 Step 3: Enhanced Disruption cluster_3 Step 4: Proactive Redesign start Signs of Aggregation Detected (e.g., Poor Swelling, Positive Kaiser Test) solvent Change Solvent System (e.g., DMF to NMP or 'Magic Mixture') start->solvent First Response temp Increase Coupling Temperature (e.g., to 40-50°C) solvent->temp If aggregation persists chaotropes Incorporate Chaotropic Salts (e.g., LiCl or KSCN) temp->chaotropes For severe aggregation microwave Utilize Microwave Synthesis chaotropes->microwave Alternative/Advanced Method redesign Re-synthesize with Disrupting Elements (Pseudoprolines or Hmb/Dmb Protection) microwave->redesign If all else fails

Experimental Protocols

Protocol 1: Solvent System Modification and Chaotropic Salt Addition

This protocol is designed for situations where aggregation is detected mid-synthesis.

  • Pause Synthesis: After a coupling or deprotection step where aggregation is suspected, pause the synthesis.

  • Wash the Resin: Wash the resin thoroughly (3x) with N-Methyl-2-pyrrolidone (NMP).

  • Prepare Chaotropic Solution: Prepare a 0.5 M solution of Lithium Chloride (LiCl) in NMP.

  • Chaotropic Wash: Wash the resin with the 0.5 M LiCl/NMP solution (2x for 5 minutes each). This will help to break up existing aggregates.[1]

  • Wash Out Salt: Wash the resin thoroughly (5x) with NMP to remove all traces of LiCl.

  • Resume Synthesis: Continue the synthesis using NMP as the primary solvent. For the coupling of this compound, use HATU as the activator.

Protocol 2: Proactive Incorporation of a Backbone Protecting Group

This protocol is a preventative measure to be implemented during the planning phase of the synthesis.

  • Sequence Analysis: Identify a suitable position for incorporating a backbone-protected amino acid, ideally 6-7 residues C-terminal to the this compound. A good candidate is often a Glycine residue, which can be replaced with an Fmoc-AA-(Dmb)Gly-OH dipeptide.[1]

  • Synthesis: Proceed with the standard Fmoc-SPPS protocol.

  • Incorporate Dmb Dipeptide: At the designated position, couple the Fmoc-AA-(Dmb)Gly-OH dipeptide using a standard coupling protocol (e.g., with HATU/DIPEA). This will introduce the Dmb group onto the backbone nitrogen of the glycine residue.[1]

  • Continue Synthesis: Continue the peptide synthesis as planned. The Dmb group will remain on the backbone, sterically shielding the peptide from intermolecular interactions.

  • Cleavage: The Dmb group is acid-labile and will be removed during the final TFA cleavage and deprotection step.[3]

Summary of Mitigation Strategies

StrategyMechanism of ActionWhen to UseKey Considerations
Solvent Modification Disrupts intermolecular hydrogen bonds by increasing solvent polarity.[3][9]First-line response to observed aggregation.NMP is an excellent alternative to DMF. "Magic mixtures" can also be effective.
Elevated Temperature Increases kinetic energy, disrupting weak intermolecular forces and improving reaction rates.[3]For slow or incomplete coupling reactions.Monitor for potential side reactions at higher temperatures.
Chaotropic Salts Ions disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[1][3]For severe, persistent aggregation.Salts must be thoroughly washed out to avoid interference with subsequent steps.
Microwave Synthesis Rapid, efficient heating can overcome kinetic barriers and disrupt aggregates.[3]For difficult couplings and to accelerate the overall synthesis.Requires specialized equipment; optimization of power and time is necessary.
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone, preventing the formation of extended β-sheet structures.[1][7]Proactive design strategy for sequences prone to aggregation.Must be incorporated at specific Ser or Thr residues.
Backbone Protection (Hmb/Dmb) A bulky group on the backbone nitrogen sterically hinders hydrogen bond formation.[1][3]Proactive design strategy for long or hydrophobic peptides.Can be incorporated every 6-7 residues for maximum effect.

Concluding Remarks

The successful synthesis of peptides containing challenging residues like this compound requires a proactive and informed approach. By understanding the underlying drivers of aggregation and employing the targeted strategies outlined in this guide, researchers can significantly improve synthetic outcomes. The key is to monitor the synthesis closely and be prepared to intervene with optimized protocols at the first sign of trouble.

References

  • Aapps.net. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chiti, F., Taddei, N., Bucciantini, M., White, P., Ramponi, G., & Dobson, C. M. (2002).
  • Jankowska, E., et al. (2020). Influence of Short Peptides With Aromatic Amino Acid Residues on Aggregation Properties of Serum Amyloid A and Its Fragments. Archives of Biochemistry and Biophysics, 681, 108264.
  • Lindberg, M., et al. (2012).
  • Porat, Y., et al. (2006). Assessing the role of aromatic residues in the amyloid aggregation of human muscle acylphosphatase. Journal of Molecular Biology, 355(5), 983-992.
  • Vetri, V. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 9(5), 20190038.
  • Wang, X., et al. (2011). Investigation of the role of aromatic residues in the antimicrobial peptide BuCATHL4B. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(6), 1594-1602.
  • Ontores. (2024). How to Optimize Peptide Synthesis? Retrieved from [Link]

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Technical Support Center: Use of Scavengers During TFA Cleavage of Peptides with Sensitive Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides, particularly those containing sensitive amino acid residues. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and yield of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of scavengers in TFA cleavage?

A: During the final step of Fmoc solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin support and remove acid-labile side-chain protecting groups.[1][2][3] This process generates highly reactive carbocations from these protecting groups (e.g., tert-butyl cations from Boc and tBu groups) and sometimes from the resin linker itself.[2][4] If left unquenched, these electrophilic carbocations can re-attach to or modify nucleophilic amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][5] This leads to undesired, often irreversible, side products, complicating purification and reducing the yield of the target peptide.[5][6]

Scavengers are nucleophilic compounds added to the TFA "cleavage cocktail" to trap or "scavenge" these reactive carbocations before they can react with the peptide.[4][5][6][7]

Q2: How do I select the right scavenger or scavenger cocktail for my peptide?

A: The choice of scavenger is critically dependent on the amino acid composition of your peptide.[1][5] A "one-size-fits-all" approach is often inadequate.

  • For peptides without sensitive residues: A simple mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[5][8] Water is effective at scavenging tert-butyl cations, while TIS is a potent scavenger for trityl cations and other carbocations.[1][6][7]

  • For peptides containing Trp, Met, or Cys: These residues are highly susceptible to alkylation.[9] The inclusion of thiol-containing scavengers like 1,2-ethanedithiol (EDT) or its less odorous alternative, dioxa-1,8-octane-dithiol (DODT), is highly recommended.[1][5] These protect the indole side-chain of Trp and the thioether of Met.[5] For Cys, they also help maintain the sulfhydryl group in its reduced state.[5]

  • For peptides containing Arg(Pbf) or Arg(Pmc): The protecting groups on arginine can be slow to cleave and generate reactive species that can alkylate Trp.[10] Thioanisole is often included to accelerate the removal of these protecting groups.[1][10]

  • For peptides synthesized on Wang resin: The Wang linker can fragment during cleavage, producing a p-hydroxybenzyl cation that can alkylate Trp.[4][11] Ensuring an efficient scavenger cocktail is present is crucial to minimize this side reaction.[4]

Q3: What are some common "universal" scavenger cocktails and when should they be used?

A: Several well-established cocktails are designed to handle a variety of sensitive residues.

Reagent CocktailComposition (v/v/v)Primary Applications & Notes
TFA/TIS/H₂O 95:2.5:2.5General purpose for peptides without highly sensitive residues.[5][8]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, classic cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and Arg(Pmc/Pbf).[4][5][6]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Particularly effective for peptides containing Arg residues with sulfonyl protecting groups.[4][6]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)A good general-use cocktail for a wide range of peptides.[6][12]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent the oxidation of Methionine residues.[6][13][14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during TFA cleavage, focusing on the modification of sensitive residues.

Issue 1: Tryptophan (Trp) Modification
  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows unexpected peaks with mass additions of +57 Da, +73 Da, or +106 Da. HPLC analysis shows multiple peaks near the target peptide peak.

  • Causality & Diagnosis:

    • The indole ring of Tryptophan is electron-rich and highly prone to electrophilic attack by carbocations generated during cleavage.[4]

    • +57 Da / +73 Da: Corresponds to tert-butylation from tBu protecting groups. This is a classic sign of insufficient scavenging.[4]

    • +106 Da: This mass addition is a known side product when using Wang resin, caused by alkylation by the cleaved p-hydroxybenzyl linker.[4][11]

  • Solution & Prevention:

    • Optimize Scavengers: For Trp-containing peptides, a simple TFA/TIS/H₂O cocktail is often insufficient.[15] Use a more robust cocktail like Reagent K or add EDT to your current mixture.[4][5][15]

    • Indole Protection: The most effective preventative measure is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole nitrogen, significantly reducing alkylation.[4][10]

    • Change Resin: If the +106 Da adduct is persistent, consider re-synthesizing the peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is less prone to this side reaction.[4]

Issue 2: Methionine (Met) Oxidation
  • Symptom: MS analysis shows a +16 Da mass addition, corresponding to the formation of methionine sulfoxide (Met(O)).

  • Causality & Diagnosis: The thioether side chain of Met is susceptible to oxidation, which can be catalyzed by acidic conditions and trace oxidants.[9][13][14] Even with standard scavengers, this can occur.[14]

  • Solution & Prevention:

    • Use a Specialized Cocktail: Employ a cleavage cocktail specifically designed to prevent Met oxidation. Reagent H, which contains reducing agents like dimethylsulfide (DMS) and ammonium iodide (NH₄I), is highly effective.[6][14]

    • Add Reducing Agents: Recent studies have shown that adding trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) to the cleavage cocktail can effectively eradicate Met(O) formation.[13][16]

    • Degas Solvents: Minimize oxidation by ensuring all solvents, especially the ether used for precipitation, are peroxide-free and have been thoroughly degassed.[9]

Issue 3: Cysteine (Cys) Side Reactions
  • Symptom: MS analysis reveals +57 Da adducts (S-tert-butylation), unexpected disulfide bond formation, or incomplete removal of protecting groups like Trityl (Trt).

  • Causality & Diagnosis:

    • S-tert-butylation (+57 Da): The free thiol of Cys is a strong nucleophile and can be alkylated by tert-butyl cations if scavenging is inefficient.[6]

    • Disulfide Formation: In the absence of a reducing environment, free thiols can readily oxidize to form intermolecular or intramolecular disulfide bonds.

    • Incomplete Deprotection: The Trt group, while acid-labile, can reattach to the thiol if the resulting trityl cation is not effectively scavenged.[10] TIS is a particularly effective scavenger for this purpose.[1][17]

  • Solution & Prevention:

    • Include Thiol Scavengers: Always include EDT or dithiothreitol (DTT) in the cleavage cocktail for Cys-containing peptides.[6][12] This not only scavenges cations but also maintains a reducing environment to prevent premature disulfide formation.[5][12]

    • Optimize for S-tButylation: A two-step cleavage process can be beneficial. An initial treatment with a lower concentration of TFA followed by the addition of more TFA has been shown to reduce S-tert-butylation.[6]

    • Ensure Sufficient Scavengers for Trt: Use TIS to effectively trap the trityl cation.[17] For peptides with multiple Cys(Trt) residues, ensure an adequate volume of the cleavage cocktail is used (e.g., 30 mL per 0.5 mmol of peptide).

Experimental Protocols & Visual Guides

Protocol 1: Small-Scale Test Cleavage

Before committing your entire batch of resin, it is highly recommended to perform a small-scale test cleavage on 10-20 mg of peptide-resin.[2][4] This allows you to analyze the crude product by HPLC and MS to confirm the efficacy of your chosen cleavage cocktail.

  • Place 10-20 mg of dried peptide-resin into a 1.5 mL microcentrifuge tube.

  • Add 0.5 mL of the prepared cleavage cocktail to the resin.

  • Agitate gently at room temperature for 2-4 hours.

  • Filter the resin (e.g., using a small syringe with a frit) and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[18]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.[18]

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for HPLC and MS analysis.

Diagrams
Workflow for TFA Cleavage

TFACleavageWorkflow Resin 1. Dry Peptide-Resin Cocktail 2. Add TFA/ Scavenger Cocktail Resin->Cocktail Incubate 3. Incubate 2-4h (Room Temp) Cocktail->Incubate Filter 4. Filter to Collect Peptide Solution Incubate->Filter Precipitate 5. Precipitate in Cold Diethyl Ether Filter->Precipitate Wash 6. Wash Pellet with Ether Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Analyze 8. Analyze by HPLC/MS Dry->Analyze

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Mechanism of Scavenger Action

ScavengerMechanism cluster_0 TFA Cleavage Environment cluster_1 Potential Reactions ProtectingGroup Protecting Group (tBu, Trt, etc.) + TFA Carbocation Reactive Carbocation (R⁺) (e.g., tBu⁺) ProtectingGroup->Carbocation Acidolysis Peptide Peptide with Sensitive Residue (Trp, Cys, Met) Carbocation->Peptide Undesired Alkylation Scavenger Scavenger (TIS, EDT, H₂O) (Nucleophile) Carbocation->Scavenger Trapping Reaction SideProduct Modified Peptide (Alkylated Side-Product) InertAdduct Inert Scavenger-Adduct

Caption: Scavengers intercept reactive carbocations, preventing peptide modification.

Troubleshooting Logic

TroubleshootingWorkflow Start Crude Peptide Analysis (HPLC/MS) CheckMass Unexpected Mass Adducts Present? Start->CheckMass Success Cleavage Successful. Proceed to Purification. CheckMass->Success No IdentifyResidue Identify Sensitive Residue (Trp, Met, Cys, etc.) CheckMass->IdentifyResidue Yes SelectCocktail Select Appropriate Scavenger Cocktail (e.g., Reagent K, H) IdentifyResidue->SelectCocktail TestCleavage Perform Small-Scale Test Cleavage SelectCocktail->TestCleavage Reanalyze Re-analyze Crude Product TestCleavage->Reanalyze Reanalyze->CheckMass

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References
  • CEM. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available from: [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Available from: [Link]

  • Spears, R. J. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. 2021;50(17):9991-10033. RSC Publishing. doi:10.1039/D1CS00271F. Available from: [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. 2019;9(68):39618-39626. doi:10.1039/C9RA08027A. Available from: [Link]

  • Llobet, A., et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15383-15392. ACS Publications. doi:10.1021/acsomega.3c01198. Available from: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1157: Cleavage Cocktail for Methionine Containing Peptides (Reagent H). Available from: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available from: [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Davidson College Chemistry Department. Peptide Hand Synthesis Part 8: Cleaving. YouTube. 2022. Available from: [Link]

  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Available from: [Link]

  • ResearchGate. TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. Available from: [Link]

  • Wang, et al. An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Peptide Research. 2000. Available from: [Link]

  • Reddit. Peptide synthesis troubleshooting. r/OrganicChemistry. 2023. Available from: [Link]

  • Kotha, S., et al. Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. NIH. 2014. Available from: [Link]

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Available from: [Link]

Sources

Technical Support Center: Mitigating Aspartimide Formation in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aspartimide-related impurities, particularly when synthesizing complex peptides incorporating custom building blocks such as Boc-5-amino-2-methoxybenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding aspartimide formation, providing a foundational understanding of this critical side reaction.

Q1: What is aspartimide formation and why is it a critical issue in peptide synthesis?

Aspartimide formation is a notorious intramolecular side reaction that occurs during peptide synthesis, particularly in the widely used Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to an aspartic acid (Asp) residue. This is most often caused by the piperidine base used for Fmoc deprotection.[3] The deprotonated nitrogen then performs a nucleophilic attack on the β-carbonyl group of the Asp side chain, forming a five-membered succinimide ring intermediate known as an aspartimide.[1][3]

This side reaction is highly problematic for several reasons:

  • Impurity Generation: The aspartimide ring is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, where the peptide backbone is linked through the side-chain carboxyl group.[1][2][4]

  • Racemization: The formation of the aspartimide intermediate can lead to epimerization at the α-carbon of the aspartic acid, resulting in D-Asp residues in the final products.[1][3]

  • Purification Challenges: Many of these byproducts, particularly the β-aspartyl peptide and the epimerized α-peptide, are mass-neutral isomers of the target peptide. This makes them extremely difficult, and sometimes impossible, to separate using standard reverse-phase HPLC.[5]

  • Reduced Yield: The diversion of the synthetic pathway to these side products significantly lowers the overall yield of the correct target peptide.[6]

Q2: Which peptide sequences are most susceptible to this side reaction?

The propensity for aspartimide formation is highly sequence-dependent. The reaction is most favored when the Asp residue is followed by an amino acid with a small, sterically unhindered side chain, which allows the backbone amide nitrogen to easily access the Asp side-chain ester.

The most problematic sequences include:

  • Asp-Gly (D-G): This is the most susceptible sequence due to the lack of any steric hindrance from the glycine residue.[1][3][6]

  • Asp-Asn (D-N) [3][6]

  • Asp-Ser (D-S) [3][6]

  • Asp-Thr (D-T) [6]

Q3: My protocol uses Boc-SPPS. Is aspartimide formation still a concern?

While aspartimide formation is most famously associated with the basic conditions of Fmoc deprotection, it is not exclusive to that chemistry. In Boc-SPPS, the Nα-protecting group is removed with acid (typically TFA), and the peptide is cleaved from the resin with strong acids like HF.[7][8][9] Although the primary conditions are acidic, aspartimide formation can still occur under certain circumstances:

  • Base-Mediated Coupling: During coupling steps, particularly if a tertiary amine base like diisopropylethylamine (DIEA) is used in excess or for prolonged periods, the local environment can become basic enough to trigger the reaction.[10][11]

  • Acid-Catalyzed Formation: Studies have shown that aspartimide formation can also be catalyzed by strong acids, although the mechanism and rates differ.[10][11] The risk is generally lower than in Fmoc synthesis but not negligible, especially at elevated temperatures.

Therefore, even in a Boc-SPPS framework, careful consideration of reaction conditions is necessary when dealing with susceptible sequences.

Q4: How can a non-standard residue like 5-amino-2-methoxybenzoic acid influence aspartimide formation at a nearby Asp site?

Incorporating custom building blocks like 5-amino-2-methoxybenzoic acid introduces unique environmental factors. While direct literature on this specific molecule's impact on aspartimide formation is limited, we can infer its potential effects based on fundamental principles. The key factor remains the amino acid immediately C-terminal to the Asp residue. However, the local peptide conformation and electronic environment, influenced by nearby residues like your custom aromatic scaffold, can play a secondary role.

  • Conformational Effects: The rigid, planar structure of the benzoic acid ring could induce specific secondary structures or kinks in the peptide backbone. This might either bring the reactive amide nitrogen closer to the Asp side chain (accelerating the reaction) or hold it further away (hindering the reaction).

  • Electronic Effects: The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups on the ring increase electron density. While this is unlikely to have a direct inductive effect on the distant Asp residue, it could influence local solvent interactions or hydrogen bonding networks that subtly alter the reactivity of the peptide backbone.

Ultimately, the risk should be evaluated as for any other peptide. If the 5-amino-2-methoxybenzoic acid is placed near a high-risk Asp-Gly or Asp-Ser motif, preventative measures are strongly recommended.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to aspartimide formation during your experiments.

Problem: I have identified mass-neutral impurities in my crude peptide that contains an Asp-Xaa sequence. How can I confirm if this is due to aspartimide formation?

Root Cause Analysis: The presence of peaks in your HPLC chromatogram that have the same mass as your target peptide is a classic sign of aspartimide-related byproduct formation (α/β isomers and epimers). The aspartimide intermediate itself will have a mass corresponding to the loss of water (-18 Da) from the peptide, which may also be detectable.[3]

  • High-Resolution HPLC Analysis:

    • Optimize your HPLC gradient to achieve the best possible separation of the main peak and the surrounding impurities. Use a long, shallow gradient.

    • Inject a small amount of the crude peptide. The β-aspartyl peptide often elutes slightly earlier than the target α-aspartyl peptide.

  • Mass Spectrometry (MS) Analysis:

    • Confirm that the primary impurity peaks have an identical molecular weight to the target peptide.

    • Look for a smaller, often transient peak with a mass of [M-18+H]⁺, which corresponds to the aspartimide intermediate.

  • Enzymatic Digestion:

    • Rationale: Some proteases are highly specific and will not cleave at a β-aspartyl linkage. This provides a functional method for confirmation.

    • Procedure: a. Treat a sample of the purified impurity and a sample of the main peak with a specific endoproteinase (e.g., Glu-C, which cleaves at the C-terminus of Asp and Glu). b. Analyze the digestion fragments by LC-MS. c. The target α-peptide should show the expected cleavage fragments, while the β-peptide will yield a different fragmentation pattern or remain undigested at that site.

  • NMR Spectroscopy:

    • For definitive structural elucidation, 2D NMR analysis of the purified byproduct can distinguish between the α- and β-linkages.[12] This is typically reserved for cases where absolute certainty is required.

Section 3: Prevention Strategies & Protocols

Proactive measures are the most effective way to combat aspartimide formation. Below are three tiers of strategies, from simple modifications to the use of specialized reagents.

Strategy 1: Optimization of Deprotection & Coupling Conditions (Fmoc-SPPS)

The simplest approach is to modify the reaction conditions to be less conducive to the side reaction.

  • Rationale: The rate of aspartimide formation is highly dependent on the basicity of the Fmoc deprotection solution and the temperature.[6][10] By reducing the effective basicity or the reaction temperature, the side reaction can be significantly suppressed.

  • Methods:

    • Use a Weaker Base: Replace 20% piperidine in DMF with 20% piperazine in DMF. Piperazine is less basic and has been shown to reduce aspartimide formation.[5][13]

    • Add an Acidic Additive: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the deprotection solution can buffer the basicity.[5][14]

    • Lower the Temperature: This is especially critical in microwave-assisted SPPS. Reducing coupling temperatures from >75°C to 50°C can dramatically decrease the rate of both aspartimide formation and racemization.[13]

  • Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Swell the resin-bound peptide in DMF for 10 minutes.

  • Drain the DMF and add the deprotection solution.

  • Allow the reaction to proceed for the standard time (e.g., 2 x 10 minutes).

  • Thoroughly wash the resin with DMF to remove all traces of the deprotection solution before proceeding to the coupling step.

Strategy 2: Utilizing Sterically Hindered Asp Side-Chain Protection

A highly effective strategy involves replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier alternative.

  • Rationale: The nucleophilic attack by the backbone amide is sterically sensitive. Increasing the steric bulk around the side-chain ester physically blocks this attack.[3][5] It has been noted that protecting groups need to be both bulky and flexible for maximum efficacy.[5]

  • Recommended Reagents:

    • Fmoc-Asp(OMpe)-OH: 3-methylpent-3-yl ester.

    • Fmoc-Asp(OBno)-OH: 5-n-butyl-5-nonyl ester. This has shown excellent results in reducing aspartimide formation by up to 25% compared to OtBu in the synthesis of complex peptides like (Gly²)-GLP-2.[1]

Protecting GroupStructureRelative Steric HindranceEfficacy in SuppressionReference
OtBu (tert-butyl)-C(CH₃)₃StandardLow[1]
OMpe (3-methylpent-3-yl)-C(CH₂CH₃)₂(CH₃)HighGood[5][15]
ODie (2,3,4-trimethylpent-3-yl)-C(CH(CH₃)₂)₂Very HighVery Good[5]
OBno (5-n-butyl-5-nonyl)-C(C₄H₉)₂(C₄H₉)High (with flexibility)Excellent[1]
Strategy 3: Backbone Protection

The most robust method for completely eliminating aspartimide formation is to temporarily protect the nucleophilic backbone amide itself.

  • Rationale: The reaction cannot proceed without the nucleophilic amide nitrogen. By introducing a temporary, acid-labile protecting group on the nitrogen of the residue following Asp, the intramolecular cyclization is completely prevented.[1][5]

  • Method: This is typically achieved by incorporating a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH , where Dmb is 2,4-dimethoxybenzyl. The Dmb group protects the glycine nitrogen and is removed during the final TFA cleavage.

  • Synthesize the peptide chain up to the residue preceding the Asp-Gly motif.

  • For the coupling step, use Fmoc-Asp(OtBu)-Gly(Dmb)-OH as you would a standard amino acid.

    • Note: Coupling onto the secondary amine of the Dmb-protected residue can be slower, so an extended coupling time or a more potent coupling agent may be required.[5]

  • After incorporation, continue the synthesis as normal. The Dmb group will be cleaved simultaneously with the other side-chain protecting groups during the final TFA cocktail treatment.

Section 4: Visual Guides & Diagrams

Visual aids can clarify complex chemical mechanisms and experimental workflows.

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_steps Reaction Pathway cluster_products Resulting Products Peptide_Start ...-Asp(OR)-Xaa-... Deprotonation Backbone Amide Deprotonation Peptide_Start->Deprotonation Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Intermediate Aspartimide Intermediate (Succinimide Ring) Attack->Intermediate Opening Nucleophilic Ring Opening Intermediate->Opening Alpha_Peptide α-Aspartyl Peptide (Correct & Racemized) Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Incorrect Linkage) Opening->Beta_Peptide Base Base (e.g., Piperidine) Base->Deprotonation Nucleophile Nucleophile (H₂O, Piperidine) Nucleophile->Opening

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent hydrolysis.

Troubleshooting & Prevention Workflow

Troubleshooting_Workflow cluster_strategy Implement Prevention Strategy Start Synthesis of Asp-containing peptide Check_Crude Analyze Crude Product (LC-MS) Start->Check_Crude Purity_OK High Purity, Single Major Peak Check_Crude->Purity_OK Yes Mass_Neutral Mass-Neutral Impurities Detected? Check_Crude->Mass_Neutral No Proceed Proceed to Purification Purity_OK->Proceed Mass_Neutral->Purity_OK No Low_Yield Low Yield & Complex Purification Mass_Neutral->Low_Yield Yes Strategy1 Tier 1: Modify Conditions (Temp, Base, Additives) Low_Yield->Strategy1 Strategy2 Tier 2: Use Bulky PG (e.g., Fmoc-Asp(OBno)-OH) Strategy1->Strategy2 If problem persists Strategy3 Tier 3: Use Backbone Protection (e.g., Dmb-dipeptide) Strategy2->Strategy3 For complete suppression

Sources

Technical Support Center: Purification of Peptides Containing Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with peptides synthesized using Boc-5-amino-2-methoxybenzoic acid. The incorporation of this unique, bulky, and aromatic amino acid analog can introduce significant challenges during purification. Its properties can influence peptide solubility, aggregation, and chromatographic behavior. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of peptides containing this compound. Each issue is presented with its probable causes and a step-by-step approach to resolution.

Question 1: My crude peptide won't dissolve in standard HPLC mobile phases (Water/Acetonitrile). What should I do?

Answer:

Poor solubility is a common issue, as the aromatic nature of the 5-amino-2-methoxybenzoic acid moiety, combined with the hydrophobic Boc group, can significantly decrease the peptide's affinity for aqueous solutions.

Causality: The planar, nonpolar structure of the modified benzoic acid contributes to strong intermolecular hydrophobic interactions, leading to aggregation and precipitation in aqueous environments.

Solutions:

  • Initial Solvent Screening: Before injecting onto an HPLC system, test the solubility of a small amount of your crude peptide in various solvents.

Solvent SystemRationaleRecommended Starting Concentration
10% Acetic Acid (aq) The acidic environment protonates basic residues, increasing overall polarity and disrupting intermolecular hydrogen bonds.1-5 mg/mL
5-10% DMSO in Water/ACN Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can disrupt both hydrophobic and hydrogen-bonding interactions driving aggregation.1-5 mg/mL
Formic Acid (0.1% to 1%) A weaker ion-pairing agent than TFA, it can aid solubility without causing the ion suppression seen with TFA in mass spectrometry[1].1-5 mg/mL
Acidified Water (0.1% TFA) Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can protonate the peptide and increase its hydrophobicity, aiding in both solubility and retention on a reversed-phase column[2].1-5 mg/mL
  • Sonication & Gentle Warming: If the peptide is still poorly soluble, gentle sonication or warming (to ~30-40°C) can help break apart aggregates and facilitate dissolution. Use these methods cautiously to avoid potential degradation.

Question 2: My HPLC chromatogram shows a very broad peak, or the peptide elutes in the void volume. Why is this happening?

Answer:

This chromatographic behavior typically points to on-column aggregation or insufficient retention, respectively. The hydrophobicity of the this compound can cause the peptide to self-associate on the column surface, leading to peak broadening. Conversely, if the overall peptide is still quite polar, it may not interact sufficiently with the stationary phase.

Causality:

  • Broad Peaks: Strong hydrophobic interactions between peptide molecules can cause them to aggregate on the C18 stationary phase, leading to a slow and heterogeneous elution profile.

  • Void Volume Elution: If the peptide is short and contains many hydrophilic amino acids, the hydrophobicity of the single modified residue may not be enough for strong retention, especially with a strong injection solvent.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Ion-Pairing Agent Concentration: Increasing the TFA concentration from 0.1% to 0.15% can sometimes improve peak shape by enhancing interactions with the stationary phase[3].

    • Switch Organic Modifier: If using acetonitrile, try switching to methanol. Methanol can alter the selectivity of the separation and may disrupt specific aggregation-promoting interactions[4].

  • Adjust the Injection Solvent: Ensure your peptide is dissolved in a solvent that is weaker than the initial mobile phase conditions. Injecting in a strong solvent like pure DMSO or high-percentage acetonitrile will cause the peptide to rush through the column without proper binding, leading to poor separation and peak shape. The ideal injection solvent is the initial mobile phase itself (e.g., 95% Water/5% ACN with 0.1% TFA)[2].

  • Perform an Analytical Gradient Screen: Before preparative purification, always run an analytical HPLC to determine the approximate elution conditions. This allows you to optimize the gradient to ensure the peak of interest is well-resolved[1].

Question 3: I'm seeing multiple peaks close to my main product peak. How can I improve the resolution?

Answer:

Crude synthetic peptides often contain closely related impurities such as deletion sequences or incompletely deprotected products[3][5]. The unique structure of this compound can also lead to specific side products.

Causality: The efficiency of each coupling and deprotection step in solid-phase peptide synthesis (SPPS) is not 100%. This results in a mixture of the target peptide and variants that have very similar hydrophobic properties, making them difficult to separate.

Solutions:

  • Shallow the Gradient: Once you've identified the elution point of your target peptide with a rapid scouting gradient, run a much shallower gradient around that point. For example, if your peptide elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a 35-45% gradient over 40 minutes. This increases the residence time on the column and provides more opportunity for separation.

  • Change Stationary Phase Selectivity: If a C18 column is not providing adequate resolution, switch to a different stationary phase.

    • C8 or C4: These are less hydrophobic than C18 and are often better for purifying larger or more hydrophobic peptides[4][6].

    • Phenyl-Hexyl: The phenyl ring in this stationary phase can offer alternative selectivity through π-π interactions with the aromatic this compound residue, potentially resolving impurities that co-elute on a C18 column[7].

  • Consider Orthogonal Purification: For extremely complex mixtures, a multi-step purification strategy is highly effective. Reversed-phase HPLC (which separates by hydrophobicity) can be combined with an orthogonal technique like ion-exchange chromatography (which separates by charge)[8][9]. Purifying first by IEX can remove impurities with different charge states, simplifying the subsequent RP-HPLC step and significantly enhancing final purity[8].

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for these types of peptides?

A1: Always begin with analytical scale reversed-phase HPLC (RP-HPLC) to diagnose your crude product. This minimizes sample loss and provides critical information about the retention time of your target peptide and the impurity profile. Once an effective analytical method is established, it can be scaled up for preparative purification[1][10].

Workflow for Peptide Purification

G cluster_prep Preparation cluster_analysis Analytical Phase cluster_purification Purification & Analysis solubility Crude Peptide Solubility Test (e.g., H2O, ACN, DMSO, AcOH) sample_prep Dissolve in Weakest Possible Solvent solubility->sample_prep analytical Analytical RP-HPLC (Scouting Gradient) sample_prep->analytical Inject small amount method_dev Method Development (Optimize Gradient, Stationary Phase) analytical->method_dev prep_hplc Preparative RP-HPLC method_dev->prep_hplc Scale-up method fraction_analysis Analyze Fractions (UPLC, LC-MS) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilize Lyophilization pooling->lyophilize final_qc Final Purity/Identity Check (HPLC, MS) lyophilize->final_qc

Caption: General workflow for peptide purification.

Q2: How does the Boc protecting group on the 5-amino-2-methoxybenzoic acid affect purification?

A2: The tert-Butyloxycarbonyl (Boc) group is bulky and significantly increases the hydrophobicity of the peptide. This has two main consequences:

  • Increased Retention Time: The peptide will be more strongly retained on a reversed-phase column, requiring a higher concentration of organic solvent to elute.

  • Increased Aggregation Tendency: The hydrophobicity of the Boc group can be a primary driver of peptide self-association, especially in aqueous solutions, complicating both sample preparation and chromatography[11].

It is critical to remember that this Boc group is typically retained on the unnatural amino acid throughout the synthesis and purification process, unlike the temporary Boc groups used for N-terminal protection in Boc-SPPS chemistry which are removed at each cycle[12][13].

Q3: When is a second, orthogonal purification step truly necessary?

A3: An orthogonal purification step is recommended when you encounter one of the following situations:

  • Persistent Co-eluting Impurities: Despite extensive optimization of your RP-HPLC method (gradient, solvent, stationary phase), one or more impurities consistently co-elute with your target peptide.

  • Very High Purity Requirements: For therapeutic or clinical applications, purity requirements are extremely stringent (>98% or higher). A two-step orthogonal process provides a much higher probability of removing trace impurities[8].

  • Complex Crude Mixture: If the initial analytical HPLC shows a highly complex mixture with many overlapping peaks, starting with a different separation technique (like ion exchange) can simplify the sample before the final high-resolution RP-HPLC step[14].

Troubleshooting Decision Tree

G start Start: Crude Peptide Analysis peak_shape Acceptable Peak Shape? start->peak_shape resolution Adequate Resolution? peak_shape->resolution Yes solubility Action: Check Solubility & Injection Solvent peak_shape->solubility No recovery Good Recovery? resolution->recovery Yes gradient Action: Optimize Gradient (Make it shallower) resolution->gradient No end_good Proceed to Preparative Scale recovery->end_good Yes end_bad Re-evaluate Synthesis Strategy recovery->end_bad No aggregation Action: Add Aggregation Inhibitor (e.g., Arginine, low % DMSO) solubility->aggregation column Action: Change Column (C8, Phenyl) gradient->column orthogonal Action: Add Orthogonal Step (e.g., Ion Exchange) column->orthogonal

Caption: Decision tree for troubleshooting peptide purification.

Protocols & Methodologies

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a systematic approach to developing an analytical method for assessing the purity of your crude peptide.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude peptide.

    • Dissolve in 1 mL of a weak solvent (e.g., 5% Acetonitrile in water with 0.1% TFA). If solubility is poor, refer to the troubleshooting guide above.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Columns:

    • HPLC System: A standard analytical HPLC or UPLC system with UV detection is required[15][16].

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Keep C8 and Phenyl-Hexyl columns available for method development.

    • Detection: Monitor at 214 nm for the peptide backbone and 280 nm if the peptide contains Trp or Tyr residues[10].

  • Scouting Gradient:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 5% to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and equilibrate for 5 minutes.

    • Injection Volume: 5-10 µL.

  • Optimization:

    • Based on the retention time (tR) from the scouting run, design a shallower gradient focused around the elution of your target peptide to improve resolution from nearby impurities.

Protocol 2: Scaling Up to Preparative Purification

This protocol describes how to scale up your optimized analytical method for preparative purification.

  • Calculate Loading Capacity: The loading capacity depends on your column diameter and the resolution between your target peak and the nearest impurity. A conservative starting point for a 21.2 mm ID preparative column is 10-50 mg of crude material.

  • Adjust Flow Rate and Gradient: The flow rate must be scaled proportionally to the cross-sectional area of the column. The gradient duration should also be adjusted to maintain separation.

    • Flow Rate Scaling: New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

    • Example: Scaling from a 4.6 mm ID column (1 mL/min) to a 21.2 mm ID column:

      • New Flow Rate ≈ 1 mL/min × (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min.

  • Sample Preparation for Loading:

    • Dissolve the calculated amount of crude peptide in the weakest possible solvent. The volume should be minimized to ensure a tight injection band.

    • Ensure the sample is fully dissolved and filtered before loading onto the system.

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject your sample.

    • Run the scaled-up gradient method.

    • Collect fractions throughout the elution of your target peak. The size of the fractions will depend on the peak width.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

    • Confirm the identity of the main peak using Mass Spectrometry (LC-MS).

    • Pool the fractions that meet your required purity level.

    • Remove the solvent, typically by lyophilization (freeze-drying).

References
  • Biotage. (2023). How to purify hydrophilic peptides - Why won’t my peptide stick to my column?[Link]

  • Biotage. (2023).
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]

  • Chem-Impex. (n.d.). 5-Amino-2-methoxybenzoic acid. [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]

  • PubMed. (n.d.). A screening methodology for purifying proteins with aggregation problems. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • YMC America. (n.d.). Strategic peptide purification. [Link]

  • PubMed. (2015). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide.... [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • National Institutes of Health (NIH). (n.d.). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PubMed. (2001). Reversed-phase isolation of peptides. [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for Monitoring Amide Coupling Reactions of Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose, offering high resolution and quantification capabilities.[] This guide provides an in-depth, comparative framework for developing a robust reversed-phase HPLC (RP-HPLC) method to monitor the progress of reactions involving Boc-5-amino-2-methoxybenzoic acid , a common building block in medicinal chemistry.[2]

Here, we eschew a one-size-fits-all template. Instead, we dissect the analytical challenges posed by this molecule and its common reaction partners, such as in amide bond formation, to build a validated, trustworthy analytical method from first principles.

Part 1: Foundational Principles & Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte. This compound possesses distinct chemical features that dictate its chromatographic behavior:

  • Hydrophobic Moiety : The tert-butyloxycarbonyl (Boc) group and the benzene ring lend significant hydrophobicity, promoting strong interaction with a nonpolar stationary phase like C18.[3]

  • Polar Functional Groups : The carboxylic acid and the methoxy group introduce polarity. The carboxylic acid's pKa is critical; its ionization state is highly dependent on the mobile phase pH and will dramatically affect retention and peak shape.[4][5]

  • UV Chromophore : The substituted benzene ring provides a strong chromophore, making UV detection a straightforward and effective choice. The methoxy and amino substituents on the benzoic acid ring typically result in strong absorbance maxima around 254 nm and other wavelengths.[6][7]

For this guide, we will consider a representative amide coupling reaction where this compound is activated and reacted with a generic primary amine (R-NH2). Monitoring this reaction requires separating the starting carboxylic acid from the final amide product, unreacted amine, coupling reagents (e.g., HATU, EDC), and any byproducts.[8][9] The product will be significantly more hydrophobic (less polar) than the starting acid due to the conversion of the polar carboxylic acid to a less polar amide.

Part 2: HPLC Method Development: A Comparative Approach

Developing a robust method involves the systematic selection and optimization of several key parameters.

Column Chemistry: Choosing the Right Stationary Phase

The stationary phase is the heart of the separation. For a molecule with mixed polarity like this compound, several reversed-phase chemistries are viable, each offering distinct advantages.

Stationary PhasePrinciple of Separation & AdvantagesDisadvantages & Considerations
Standard C18 (L1) The "workhorse" for reversed-phase HPLC.[3] Excellent hydrophobic retention for the Boc group and aromatic ring. Widely available with extensive literature support.Can suffer from "phase collapse" in highly aqueous mobile phases, leading to loss of retention.[10] May exhibit peak tailing for the acidic analyte due to interactions with residual silanols on the silica surface.[11]
Polar-Embedded C18 (L1) Incorporates a polar group (e.g., amide or carbamate) near the silica surface. This makes the phase resistant to dewetting (phase collapse) in 100% aqueous conditions and can improve peak shape for polar and acidic compounds by shielding silanols.[10][12][13][14][15]Selectivity can differ significantly from standard C18 phases, which may require re-optimization of the mobile phase.
Phenyl-Hexyl (L11) The phenyl groups in the stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte and product.[16] This can be highly effective in resolving compounds with similar hydrophobicity but different aromaticity.Generally provides less hydrophobic retention than a C18 phase, which may be a disadvantage if other reaction components are very polar.

Recommendation: A Polar-Embedded C18 column is the superior starting point. Its compatibility with highly aqueous mobile phases provides a wider gradient range, and its ability to mitigate peak tailing for the starting carboxylic acid offers a significant advantage for achieving accurate quantification.[10][15]

Mobile Phase Strategy: Optimizing Separation

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

Isocratic vs. Gradient Elution: For reaction monitoring, where components have a wide range of polarities (e.g., polar starting materials and nonpolar products), a gradient elution is almost always necessary. An isocratic method strong enough to elute the nonpolar product quickly would likely cause the polar starting materials to elute in the void volume, while a method weak enough to retain the starting materials would lead to excessively long run times and broad peaks for the product.

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN) is the most common choice. It has a low viscosity, which results in lower backpressure, and is transparent at low UV wavelengths.

  • Methanol (MeOH) can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[16]

Recommendation: Begin with Acetonitrile due to its favorable physical properties. If resolution between critical pairs (e.g., a byproduct and the main product) is insufficient, substituting with Methanol is a powerful tool for altering selectivity.

Acidic Additive: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA) For acidic analytes like this compound, controlling ionization is crucial for good chromatography. This is achieved by acidifying the mobile phase.[17]

  • Purpose : Adding an acid to the mobile phase (typically to a pH around 2-3) protonates the carboxylic acid group (-COOH), rendering it neutral.[5][18] This neutral form is more hydrophobic and will be retained more strongly and consistently on a reversed-phase column, leading to sharper, more symmetrical peaks.[4] It also suppresses the ionization of surface silanol groups on the stationary phase, minimizing undesirable secondary interactions.[11]

  • Trifluoroacetic Acid (TFA) : Typically used at 0.1%, TFA is a strong acid that ensures complete protonation of the analyte and silanols.[11] It also acts as an ion-pairing agent, which can further improve peak shape for basic compounds.[11][19] However, TFA is a strong ion-suppressing agent in mass spectrometry (MS) and can be difficult to remove from the HPLC system.[19][20]

  • Formic Acid (FA) : Also used at 0.1%, formic acid is a weaker acid but is highly compatible with MS detection.[20] While generally effective, it may not be as efficient as TFA at masking silanol interactions, potentially leading to more peak tailing in some cases.[11][21]

Recommendation: For UV-based analysis, 0.1% TFA in both the aqueous and organic mobile phases is the preferred choice for achieving the best peak shape and reproducibility.[19] If LC-MS analysis is required, 0.1% Formic Acid should be used.

Part 3: The Optimized Protocol: A Self-Validating Workflow

Based on the comparative analysis, the following protocol provides a robust starting point for monitoring the amide coupling of this compound. The workflow is designed to be self-validating by including initial reference checks.

Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing quench 1. Quench Reaction (e.g., add water) dilute 2. Dilute Aliquot in Mobile Phase A quench->dilute filter 3. Filter Sample (0.45 µm PTFE) dilute->filter inject_std 4a. Inject Standards (SM & Product) filter->inject_std inject_rxn 4b. Inject Reaction Mixture (t=x) acquire 5. Acquire Data (Gradient Elution) inject_std->acquire inject_rxn->acquire integrate 6. Integrate Peaks (SM & Product) acquire->integrate calculate 7. Calculate % Area or % Conversion integrate->calculate caption Figure 1. Self-validating HPLC workflow for reaction monitoring.

Caption: Figure 1. Self-validating HPLC workflow for reaction monitoring.

Step-by-Step Experimental Protocol
  • Reagent Preparation :

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Diluent: 50:50 mixture of Mobile Phase A and B.

  • HPLC System & Conditions :

    • This is a starting point and should be optimized for the specific reaction components.

ParameterRecommended SettingRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmBalances resolution, backpressure, and robustness.[10][12]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimizes peak distortion from injection solvent.
UV Detection 254 nmHigh absorbance wavelength for the aromatic system.[6]
Gradient 5% to 95% B over 10 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 min.A broad gradient ensures elution of all components from polar starting materials to nonpolar products.
  • Self-Validation & Analysis Procedure :

    • Prepare individual standard solutions (~0.1 mg/mL) of the starting material (this compound) and the purified amide product in the diluent.

    • Inject each standard separately to determine their individual retention times and confirm peak purity.

    • At each reaction time point (t=0, t=x, etc.), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., the diluent). This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the filtered sample onto the HPLC system.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak.

Part 4: Data Interpretation & Troubleshooting

Accurate interpretation of the resulting chromatogram is key.

Expected Elution Order & Data

The conversion of the carboxylic acid to an amide increases hydrophobicity. Therefore, the product will have a longer retention time than the starting acid.

CompoundExpected Retention Time (min)Peak Characteristics
Coupling Reagent Byproducts< 3Often very polar, elute early.
This compound (SM) ~ 5-7Sharp, symmetrical peak.
Amide Product ~ 8-10Sharp, symmetrical peak, elutes after the starting material.

Note: Retention times are hypothetical and will vary based on the exact column, system, and specific amine used in the reaction.

Calculating Reaction Progress

Assuming the UV response factor of the starting material and product are similar (a reasonable starting assumption if the core chromophore is unchanged), reaction progress can be estimated using the relative peak areas:

% Conversion ≈ [Area(Product) / (Area(Product) + Area(SM))] * 100

For regulatory filings or precise kinetics, a full validation according to ICH guidelines (including linearity, accuracy, and precision) and the determination of relative response factors would be required.[22][23][24][25]

Separation Principle Diagram

G cluster_column Reversed-Phase C18 Column cluster_mobile stationary_phase Silica Surface C18 Alkyl Chains (Nonpolar) SM Starting Material (More Polar) SM->stationary_phase:f1 Weaker Interaction Product Product (Less Polar) Product->stationary_phase:f1 Stronger Interaction caption Figure 2. Separation on a C18 stationary phase.

Caption: Figure 2. Separation on a C18 stationary phase.

Conclusion

This guide provides a logical, science-based framework for developing a reliable HPLC method for monitoring reactions of this compound. By starting with a polar-embedded C18 column, employing a water/acetonitrile gradient with 0.1% TFA, and following a self-validating workflow, researchers can generate accurate and reproducible data. This systematic approach not only ensures the integrity of the results but also accelerates process development and optimization, aligning with the rigorous demands of modern pharmaceutical science.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from [Link]

  • Analytics-Shop. (n.d.). A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Orosil Gold HPLC Column C18-Polar, 250 x 4.6 mm, 3 µm. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell Polar C18 HPLC Columns. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Retrieved from [Link]

  • ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate.... Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Retrieved from [Link]

  • ResearchGate. (2010). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.... Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • ResearchGate. (2011). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2006). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride.... Retrieved from [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubChem. (n.d.). C16H18N2O6. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

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A Comparative Guide to the LC-MS Characterization of Peptides Modified with Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and chemical biology, the modification of peptides with non-standard amino acids is a critical strategy for enhancing therapeutic properties. These modifications can modulate a peptide's conformation, stability, and receptor-binding affinity. One such building block, Boc-5-amino-2-methoxybenzoic acid , offers a unique aromatic scaffold that can impart distinct physicochemical characteristics to a peptide backbone. Its rigid structure, combined with the electronic properties of the methoxy and amino groups, presents both opportunities and challenges for peptide chemists and analytical scientists.

This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) characteristics of a model peptide incorporating 5-amino-2-methoxybenzoic acid against peptides containing standard aromatic amino acids, namely Phenylalanine (Phe) and Tyrosine (Tyr). We will explore the anticipated effects of this modification on chromatographic retention, ionization efficiency, and fragmentation patterns, supported by illustrative data and detailed experimental protocols. The insights provided herein are intended to equip researchers with the foundational knowledge to anticipate and interpret the analytical behavior of peptides modified with this and similar aromatic moieties.

The Modifier at a Glance: this compound

The structure of this compound introduces a substituted phenyl ring into the peptide chain. Unlike natural amino acids, the connection to the peptide backbone occurs through the 5-amino group, while the carboxylic acid group is available for amide bond formation. The methoxy group at the 2-position can influence the molecule's conformation and electronic distribution.

The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amino function is common in solid-phase peptide synthesis (SPPS), particularly in strategies requiring strong acid for final cleavage, which is orthogonal to the milder acid-labile protecting groups often used for side chains.[1][2]

Comparative Analysis: A Hypothetical Study

To illustrate the analytical impact of incorporating 5-amino-2-methoxybenzoic acid, we present a hypothetical comparative study. A model hexapeptide, Gly-Ala-Val-X-Leu-Ile , was synthesized with 'X' representing one of the following:

  • 5-amino-2-methoxybenzoic acid (AMBA)

  • Phenylalanine (Phe) - A non-polar aromatic amino acid.

  • Tyrosine (Tyr) - A polar aromatic amino acid.

These peptides were then subjected to a standardized LC-MS/MS analysis protocol. The following sections compare the expected outcomes.

Chromatographic Behavior: The Impact of Hydrophobicity

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time is largely governed by the overall hydrophobicity of the peptide.[1][3][4] The aromatic nature of all three test residues (AMBA, Phe, and Tyr) is expected to increase retention time compared to a peptide with a simple aliphatic residue at the 'X' position.

The methoxy group on the AMBA moiety is anticipated to increase its hydrophobicity relative to the hydroxyl group of Tyrosine. However, the overall structure and polarity of the benzoic acid ring system will differ from the benzyl side chains of Phe and Tyr.

Table 1: Illustrative RP-HPLC Retention Times of Model Peptides

Peptide Sequence'X' ResidueExpected Retention Time (min)Rationale
Gly-Ala-Val-AMBA -Leu-Ile5-amino-2-methoxybenzoic acid22.5The substituted benzene ring and methoxy group contribute significant hydrophobicity, leading to strong retention.
Gly-Ala-Val-Phe -Leu-IlePhenylalanine21.0The phenyl group is highly hydrophobic, resulting in a long retention time.
Gly-Ala-Val-Tyr -Leu-IleTyrosine19.5The hydroxyl group on the phenyl ring increases polarity, leading to a shorter retention time compared to Phe.

This predicted trend underscores the importance of adjusting gradient elution methods when analyzing peptides with novel aromatic modifications to ensure proper separation and resolution.

Mass Spectrometry: Ionization and Fragmentation

The efficiency of peptide ionization in an electrospray source (ESI) and the subsequent fragmentation patterns upon collision-induced dissociation (CID) are critical for characterization.

Ionization Efficiency:

The overall charge state and hydrophobicity of a peptide can influence its ESI efficiency.[5][6][7] While all three model peptides have the same number of ionizable groups in their backbone, the nature of the 'X' residue can subtly affect the overall ionization. The aromatic rings of all three can facilitate protonation. The AMBA moiety, with its methoxy group, might exhibit slightly different proton affinity compared to the benzyl groups of Phe and Tyr.

Fragmentation Analysis:

Peptide fragmentation in low-energy CID primarily occurs at the amide bonds, producing characteristic b- and y-ions that allow for sequence determination.[2][8] The presence of a non-standard residue like AMBA is expected to yield a unique fragmentation signature.

  • Standard Peptides (Phe, Tyr): Peptides containing Phe and Tyr produce predictable b- and y-ion series. The mass difference between adjacent ions corresponds to the residue mass of the amino acid.

  • AMBA-Modified Peptide: The AMBA residue will also result in a characteristic mass shift in the b- and y-ion series. A key diagnostic feature would be the fragmentation pattern around the AMBA residue itself. The bond between the AMBA's carboxylic acid group and the following amino acid (Leu) is a standard amide bond and should fragment similarly. However, the bond between the preceding amino acid (Val) and the 5-amino group of the AMBA is also an amide bond, but its fragmentation efficiency might be influenced by the electronic properties of the aromatic ring.

Table 2: Predicted Key Fragment Ions for Model Peptides (Illustrative)

PeptidePrecursor Ion (m/z, [M+H]+)Key Fragment Ions (m/z)Interpretation
GAV-AMBA -LI705.4y1=114.1, y2=227.2, y3=376.2 , y4=475.3The mass shift from y2 to y3 (149.0 Da) corresponds to the residue mass of AMBA.
GAV-Phe -LI703.4y1=114.1, y2=227.2, y3=374.2 , y4=473.3The mass shift from y2 to y3 (147.0 Da) corresponds to the residue mass of Phe.
GAV-Tyr -LI719.4y1=114.1, y2=227.2, y3=390.2 , y4=489.3The mass shift from y2 to y3 (163.0 Da) corresponds to the residue mass of Tyr.

In addition to backbone fragmentation, aromatic residues can produce characteristic immonium ions or fragments resulting from side-chain losses. For the AMBA peptide, one might predict the formation of a fragment ion corresponding to the AMBA moiety itself, which could serve as a diagnostic marker.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptide Gly-Ala-Val-AMBA-Leu-Ile using the Boc/Bzl protection strategy.

  • Resin Preparation:

    • Start with a pre-loaded Boc-Ile-Merrifield resin.

    • Swell the resin in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.

  • Iterative Synthesis Cycle:

    • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1]

    • Washes: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.

    • Washes: Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

    • Amino Acid Coupling:

      • For standard Boc-protected amino acids (Leu, Val, Ala, Gly): Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add 6 equivalents of DIEA and add the solution to the resin. Agitate for 2 hours.

      • For this compound (AMBA): Use the same procedure as for standard amino acids.

    • Washes: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the cycle for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour, using p-cresol as a scavenger.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a water/acetonitrile mixture with 0.1% TFA.

    • Purify the peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each AA) Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 Remove Boc Neutralization Neutralization Wash1->Neutralization Wash2 Wash2 Neutralization->Wash2 Coupling Coupling Wash2->Coupling Add next AA Wash3 Wash3 Coupling->Wash3 Wash3->Deprotection Next Cycle Cleavage HF Cleavage & Deprotection Wash3->Cleavage Final Cycle Start Start: Boc-Ile-Resin Start->Deprotection End Final Peptide Purification RP-HPLC Purification Cleavage->Purification Purification->End

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: LC-MS/MS Characterization
  • Sample Preparation:

    • Dissolve the lyophilized peptides in 0.1% formic acid in water to a final concentration of 10 pmol/µL.

  • Liquid Chromatography:

    • LC System: High-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-1200.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

    • Collision Energy: Normalized collision energy (NCE) of 25-30.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Peptide_Sample Peptide Sample in Solution HPLC RP-HPLC Separation Peptide_Sample->HPLC Injection ESI Electrospray Ionization HPLC->ESI Elution Mass_Analyzer Mass Analyzer ESI->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Detection Data_Analysis Data Analysis (Sequence, PTMs) Detector->Data_Analysis

Sources

A Senior Application Scientist's Guide: Comparing Boc-5-amino-2-methoxybenzoic Acid and its Fmoc-Protected Equivalent in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex molecular synthesis, particularly in the realms of peptide science and drug discovery, the choice of a protecting group strategy is not merely a tactical decision—it is the foundation upon which the entire synthetic architecture is built. The selection of a temporary blocking group for a reactive amine dictates everything from reaction conditions and reagent compatibility to purification strategies and the ultimate yield and purity of the final compound.

This guide provides an in-depth comparison of two cornerstone protection strategies, acid-labile tert-Butoxycarbonyl (Boc) and base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc), as applied to a specific, non-canonical building block: 5-amino-2-methoxybenzoic acid. For researchers, chemists, and drug development professionals, understanding the nuances between Boc-5-amino-2-methoxybenzoic acid and its Fmoc-protected counterpart is critical for designing robust, efficient, and successful synthetic workflows. We will move beyond simple catalog data to explore the causality behind experimental choices, offering field-proven insights and self-validating protocols.

Section 1: The Building Blocks at a Glance

At their core, both molecules offer the same structural scaffold—an aminobenzoic acid derivative—but are prepared for entirely different synthetic pathways by their respective N-α-protecting groups.

PropertyThis compoundFmoc-5-amino-2-methoxybenzoic acid
Structure (Structure to be displayed here)(Structure to be displayed here)
Chemical Formula C₁₃H₁₇NO₅[1]C₂₃H₁₉NO₅
Molecular Weight 267.28 g/mol [2]389.41 g/mol
CAS Number 1075242-43-1[3]165073-03-3[4][5]
Protection Type Acid-LabileBase-Labile
Primary Use Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[6]Solid-Phase Peptide Synthesis (SPPS)[4][6]

Section 2: The Core Strategic Divergence: Boc vs. Fmoc Chemistry

The fundamental difference between Boc and Fmoc protection lies in the chemical conditions required for their removal. This single distinction creates two divergent and "orthogonal" synthetic universes, allowing for selective deprotection without disturbing other protecting groups in the molecule.[7]

The Principle of Orthogonality

In multi-step synthesis, orthogonality is the ability to remove one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions.[7][8] The Boc/Bzl and Fmoc/tBu strategies are classic examples. In the Fmoc/tBu approach, the temporary N-α-Fmoc group is removed by a base, while the permanent side-chain protecting groups (like tert-Butyl, tBu) are removed at the end of the synthesis with a strong acid.[][10] This orthogonality is crucial for building complex molecules with multiple functional groups.[8]

Caption: Orthogonal protection allows sequential modifications.

Deprotection Chemistry: The Mechanistic Divide

Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse

The Boc group is removed under strongly acidic conditions, typically with neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[11][12]

  • Mechanism: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a highly stable tert-butyl carbocation, carbon dioxide, and the free amine.[12][13]

  • Causality: The stability of the resulting tert-butyl cation is the thermodynamic driving force for this reaction. However, this cation is also a potent alkylating agent and can cause side reactions, particularly with nucleophilic residues like Tryptophan and Methionine. To prevent this, "scavenger" molecules like triisopropylsilane (TIS) or water are added to quench the cation.[11]

Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Standard

The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][14]

  • Mechanism: The reaction proceeds via an E1cB elimination mechanism. The base abstracts the acidic proton from the fluorenyl ring system, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide, liberating the amine.[15]

  • Causality: The aromaticity and stability of the fluorenyl anion intermediate drive the reaction.[15] The liberated DBF has a strong UV absorbance, which is a key advantage of Fmoc chemistry; it allows for the quantitative, real-time monitoring of the deprotection step to ensure the reaction has gone to completion.[16] The piperidine also serves as a scavenger, forming a stable adduct with the DBF byproduct to prevent it from causing side reactions.[16]

Impact on Synthetic Workflow

The choice between Boc and Fmoc dictates the entire cyclical process of solid-phase peptide synthesis (SPPS).

SPPS_Workflows cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow B_Start Resin-AA-Boc B_Deprotect 1. Deprotection (e.g., 50% TFA in DCM) B_Start->B_Deprotect B_Wash1 2. DCM Wash B_Deprotect->B_Wash1 B_Neutralize 3. Neutralization (e.g., 5% DIEA in DCM) B_Wash1->B_Neutralize B_Wash2 4. DMF Wash B_Neutralize->B_Wash2 B_Couple 5. Coupling (Next Boc-AA + Reagent) B_Wash2->B_Couple B_Couple->B_Start F_Start Resin-AA-Fmoc F_Deprotect 1. Deprotection (e.g., 20% Piperidine in DMF) F_Start->F_Deprotect F_Wash 2. DMF Wash F_Deprotect->F_Wash F_Couple 3. Coupling (Next Fmoc-AA + Reagent) F_Wash->F_Couple F_Couple->F_Start

Caption: Comparison of Boc and Fmoc solid-phase synthesis cycles.

The key difference is the mandatory neutralization step in the Boc workflow.[12] After deprotection with TFA, the newly freed amine is protonated as a trifluoroacetate salt. This must be neutralized to a free base with a non-nucleophilic base like diisopropylethylamine (DIEA) before the next coupling reaction can proceed.[12] The Fmoc workflow is more streamlined as the deprotection with piperidine directly yields the free amine, ready for the next coupling.[17]

Section 3: Performance Under Real-World Conditions

FeatureBoc StrategyFmoc StrategyRationale & Expert Insight
Deprotection Conditions Harsh acid (TFA, HF)[6][18]Mild base (20% Piperidine)[6][17]Fmoc is preferred for acid-sensitive sequences or modifications. Boc's harsh final cleavage with HF requires specialized, corrosion-resistant lab equipment.[19]
Solubility Protected peptides can be less soluble.[18]Fmoc-protected amino acids generally have excellent solubility in DMF/NMP.[]Good solubility is crucial for efficient coupling. The bulky, aromatic Fmoc group often enhances solubility, preventing aggregation on the resin.
Automation Less common for modern automated synthesizers.The standard for automated SPPS.[17][20]The milder conditions, lack of a neutralization step, and UV monitoring capability make the Fmoc workflow simpler and more reliable to automate.
Side Reactions t-butylation of Trp, Met; Aspartimide formation.[6]Diketopiperazine formation (at dipeptide stage); Aspartimide formation.[6][21]Both strategies have known side reactions that require specific mitigation. The choice often depends on which potential side reaction is easier to control for a given sequence.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids can be more expensive.For large-scale synthesis of simple peptides, the lower cost of Boc reagents can be a significant factor.
Special Cases Better for highly hydrophobic or aggregation-prone sequences.[18]Better for complex, modified peptides (e.g., phosphorylated, glycosylated).[19]The strong acidic conditions in Boc-SPPS can disrupt secondary structures like β-sheets that cause aggregation, improving synthesis outcomes for these "difficult sequences".[]

Section 4: Validated Experimental Protocols

These protocols represent standard, validated procedures for the key steps in a synthetic workflow using these building blocks on a solid support.

Protocol 1: Boc Deprotection of Resin-Bound Amine

This protocol describes the removal of the Boc group to prepare the resin for the next coupling step.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel. Drain the solvent.[12]

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate gently for 30 minutes at room temperature.[12] Causality: This concentration of TFA is sufficient to cleave the Boc group rapidly without prematurely cleaving most standard side-chain protecting groups.

  • Drain & Wash: Drain the TFA solution. Wash the resin thoroughly with DCM (5 times) to remove all residual acid.

  • Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[12] Causality: This step deprotonates the ammonium salt to the free amine, which is essential for the subsequent nucleophilic attack during coupling.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) to remove excess DIEA and prepare the resin for coupling in a polar solvent. The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection of Resin-Bound Amine

This protocol outlines the milder, more direct deprotection using the Fmoc strategy.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20 minutes in a reaction vessel. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature.[6][16] Causality: 20% piperidine provides a sufficiently basic environment for rapid and complete Fmoc removal. The reaction progress can be monitored by taking a small aliquot of the solution and measuring its UV absorbance.

  • Drain & Wash: Drain the piperidine solution.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and the DBF-piperidine adduct are removed. Causality: Residual piperidine will deprotect the next Fmoc-amino acid added, so a thorough wash is critical for the integrity of the synthesis. The resin is now ready for the next coupling step.

Section 5: A Decision Framework for the Synthetic Chemist

Choosing between Boc- and Fmoc-5-amino-2-methoxybenzoic acid depends entirely on the context of the larger synthetic goal.

DecisionTree Start Start: Choose Protection Strategy Q1 Is the final molecule or other protecting groups sensitive to strong acid (TFA/HF)? Start->Q1 Q2 Is the sequence prone to aggregation or highly hydrophobic? Q1->Q2 No UseFmoc Decision: Use Fmoc Strategy Q1->UseFmoc  Yes   Q3 Is automated synthesis with real-time monitoring required? Q2->Q3 No UseBoc Decision: Use Boc Strategy Q2->UseBoc  Yes   Q3->UseFmoc  Yes   Q3->UseFmoc No (Fmoc is still default)

Caption: Decision tree for selecting a protection strategy.

  • Choose Fmoc-5-amino-2-methoxybenzoic acid if:

    • Your synthesis involves other acid-labile protecting groups or functionalities.[]

    • You are using an automated peptide synthesizer.[20]

    • You require mild conditions to preserve complex or sensitive structures.[19]

    • You want to monitor deprotection completion via UV spectroscopy.[16]

  • Choose this compound if:

    • You are synthesizing a sequence known to be prone to aggregation where the acidic deprotection can be advantageous.[][18]

    • Your synthetic strategy is built around benzyl-based side-chain protection, which is compatible with the final HF cleavage step.

    • Reagent cost is a primary driver for a large-scale project.[]

Conclusion

The comparison between this compound and its Fmoc equivalent encapsulates the central strategic decision in modern synthesis. The Fmoc strategy, with its mild, orthogonal, and automation-friendly workflow, has rightfully become the dominant approach for most applications, offering high efficiency and compatibility with complex targets.[19] However, the Boc strategy remains a powerful tool in the chemist's arsenal, providing a robust solution for specific challenges like peptide aggregation and representing a more cost-effective route in certain contexts.[][18] A thorough understanding of the underlying chemical principles and practical implications of each choice, as outlined in this guide, empowers the senior scientist to design more intelligent, efficient, and ultimately more successful synthetic routes.

References

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]

  • The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Basic Peptides synthesis introduction. (n.d.). LifeTein®. Retrieved January 19, 2026, from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016, August 29). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved January 19, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved January 19, 2026, from [https://www.unmc.edu/med-college/genetics/documents/Methods for Removing the Fmoc Group.pdf]([Link] for Removing the Fmoc Group.pdf)

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (1995). PNAS. Retrieved January 19, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Fmoc-5-amino-2-methoxybenzoic acid. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). AMERICAN ELEMENTS®. Retrieved January 19, 2026, from [Link]

  • Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. (2025, August 12). Retrieved January 19, 2026, from [Link]

Sources

A Tale of Two Chemistries: A Comparative Guide to Boc vs. Fmoc Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technology, enabling the routine and complex construction of peptides for research, therapeutic, and diagnostic applications. The success of SPPS is fundamentally reliant on the strategic use of protecting groups to ensure the precise assembly of amino acid sequences. Two methodologies have dominated this field for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.

The choice between these two powerful techniques is a critical decision, profoundly influencing the efficiency, purity, and overall success of synthesizing a target peptide. This in-depth technical guide provides a comprehensive, data-driven comparison of the Boc and Fmoc strategies. We will delve into the core chemical principles, present a comparative analysis of their performance supported by experimental insights, detail common side reactions, and provide field-proven guidance to inform your synthetic strategy.

Core Principles: A Tale of Two Orthogonalities

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis. Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others.

The Boc Strategy: A Classic Approach with Graduated Acid Lability

The Boc strategy, foundational to the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This reliance on differential acid lability means the Boc strategy is not strictly orthogonal but rather operates on a principle of graduated acidolysis.[2]

The Fmoc Strategy: A Milder, Truly Orthogonal Alternative

Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.

Head-to-Head Comparison: Performance and Applications

The choice between Boc and Fmoc chemistry is often dictated by the specific requirements of the peptide being synthesized, the scale of the synthesis, and the resources available.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by TFA
Orthogonality Quasi-orthogonal (relies on differential acid lability)Fully orthogonal
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common for modern automated synthesizersHighly suitable for automated synthesis
Cost of Amino Acids Generally lowerGenerally higher[]
Safety Concerns Requires handling of highly toxic HF and specialized equipmentPiperidine is toxic and requires good ventilation, but avoids HF
Experimental Insights: The "Difficult" Peptide Challenge

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[1] The synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging due to aggregation, is often used as a benchmark.

Fmoc Synthesis of Acyl Carrier Peptide (ACP) Fragment 65-74 Data from a study on fast conventional Fmoc solid-phase peptide synthesis highlights the performance of this methodology.[1]

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00

For routine peptide synthesis, the Fmoc approach generally provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[1] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[4] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, often leading to higher crude purity and yields for these challenging sequences.[][4]

Causality Behind Experimental Choices: Navigating the Nuances

When to Choose Fmoc:

  • Routine Peptide Synthesis: For the majority of standard peptides, the milder conditions, ease of automation, and high coupling efficiencies (often exceeding 99%) make Fmoc the strategy of choice.

  • Acid-Sensitive Peptides: Peptides containing modifications or amino acids that are sensitive to strong acids (e.g., phosphorylation, glycosylation, or those with sensitive side chains like Trp and Met) are best synthesized using the Fmoc strategy.[]

  • Peptide Libraries and High-Throughput Synthesis: The compatibility of Fmoc chemistry with automated synthesizers makes it ideal for these applications.

When to Choose Boc:

  • Long and "Difficult" Peptides: For sequences over 50 amino acids or those known to be hydrophobic and prone to aggregation, the Boc strategy often provides superior results. The repeated TFA treatments help to keep the peptide chain solvated and accessible.[][4]

  • Base-Sensitive Peptides: If the peptide sequence contains functionalities that are labile to the basic conditions of Fmoc deprotection, the Boc strategy is the preferred method.

  • Large-Scale Industrial Synthesis: For some established industrial processes, the lower cost of Boc-protected amino acids and mature protocols make it a viable option.[1]

Potential Pitfalls: A Look at Common Side Reactions

Both strategies are susceptible to side reactions that can impact the purity and yield of the final product.

Common Side Reactions in Boc-SPPS:

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Tryptophan and Methionine. This is typically mitigated by the use of "scavengers" in the cleavage cocktail.

  • Aspartimide Formation: Peptides containing Aspartic acid can form a cyclic imide intermediate under acidic conditions, which can lead to a mixture of α- and β-aspartyl peptides.

  • Pyroglutamate Formation: An N-terminal Glutamine residue can cyclize under acidic conditions to form pyroglutamate.

Common Side Reactions in Fmoc-SPPS:

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with Proline at the C-terminus.

  • Aspartimide Formation: Similar to Boc-SPPS, this can occur during the piperidine-mediated deprotection steps, especially in sequences containing Asp-Gly or Asp-Ser.

  • Racemization: While generally low, racemization can occur, particularly with sensitive amino acids like Histidine and Cysteine, if inappropriate coupling reagents or conditions are used.[]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the cyclical nature of both Boc-SPPS and Fmoc-SPPS.

Boc_SPPS_Workflow cluster_0 Boc-SPPS Cycle Start Start Deprotection Boc Removal (TFA in DCM) Start->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Free N-terminus (salt) Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Free N-terminus (base) Wash Washing Steps Coupling->Wash Peptide Elongation End Repeat or Final Cleavage Wash->End End->Deprotection Next Cycle

Caption: The experimental workflow for a single cycle of Boc-SPPS.

Fmoc_SPPS_Workflow cluster_1 Fmoc-SPPS Cycle Start_Fmoc Start Deprotection_Fmoc Fmoc Removal (Piperidine in DMF) Start_Fmoc->Deprotection_Fmoc Start Cycle Coupling_Fmoc Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Deprotection_Fmoc->Coupling_Fmoc Free N-terminus Wash_Fmoc Washing Steps Coupling_Fmoc->Wash_Fmoc Peptide Elongation End_Fmoc Repeat or Final Cleavage Wash_Fmoc->End_Fmoc End_Fmoc->Deprotection_Fmoc Next Cycle

Caption: The experimental workflow for a single cycle of Fmoc-SPPS.

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc-SPPS Manual Protocol (Single Cycle)
  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

    • Add Dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Deprotection (Boc Removal):

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with a 5% solution of Diisopropylethylamine (DIEA) in DCM for 1-2 minutes.

    • Repeat the neutralization wash.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor the reaction using a qualitative test (e.g., Ninhydrin test).[1]

    • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After the final coupling cycle, treat the peptide-resin with a strong acid cocktail (e.g., HF with scavengers like anisole) in a specialized apparatus.

Fmoc-SPPS Manual Protocol (Single Cycle)
  • Resin Swelling:

    • Place the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in a reaction vessel.

    • Add DMF to swell the resin for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Deprotection (Fmoc Removal):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor the coupling reaction (e.g., Ninhydrin test).

    • Wash the resin with DMF.

  • Final Cleavage and Deprotection:

    • After the final coupling cycle, treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Conclusion: Making an Informed Decision

Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, true orthogonality, and amenability to automation, which is compatible with a wider range of sensitive amino acids and post-translational modifications.[1]

However, the Boc strategy, while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[4] For certain industrial-scale productions with established protocols, Boc chemistry also continues to be employed.[1] Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]

  • SANTOSH KUMAR SAHOO. (2016). T boc fmoc protocols in peptide synthesis. SlideShare. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]

  • Collins, J. M., & Collins, K. C. (n.d.). Solid phase peptide synthesis processes and associated systems. Google Patents.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ACP(65-74). Retrieved from [Link]

  • Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23845–23852. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Peptides Containing "Boc-5-amino-2-methoxybenzoic acid" by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals on the nuanced task of assessing the purity of synthetic peptides incorporating the non-canonical amino acid, Boc-5-amino-2-methoxybenzoic acid. The inclusion of such modified residues is increasingly common in therapeutic peptide design to enhance structural stability, binding affinity, or pharmacokinetic properties. However, these modifications introduce significant analytical challenges. This guide provides a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, grounded in experimental evidence and firsthand field experience, to empower you to develop robust, accurate, and reliable purity assessment protocols.

The Analytical Challenge: Understanding the Impact of this compound

The incorporation of this compound into a peptide sequence fundamentally alters its physicochemical properties, directly impacting its behavior during RP-HPLC analysis. From our experience, three primary challenges emerge:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is exceptionally hydrophobic.[1] This, combined with the aromatic benzoic acid core, significantly increases the peptide's overall hydrophobicity. This can lead to excessively long retention times, poor peak shape due to on-column aggregation, and sometimes irreversible binding to standard C18 stationary phases.

  • Altered Selectivity Needs: The presence of a rigid, aromatic ring introduces the possibility of π-π interactions with the stationary phase.[2] Standard C18 columns, which separate primarily based on hydrophobic interactions, may fail to resolve impurities with minor modifications distant from this aromatic core. Closely related impurities, such as deletion sequences or diastereomers, can easily co-elute with the main product.

  • Boc Group Lability: The Boc protecting group is notoriously sensitive to acidic conditions.[3] While acidic mobile phase modifiers like trifluoroacetic acid (TFA) are standard for achieving sharp peptide peaks, prolonged exposure or harsh conditions (e.g., elevated temperatures during solvent evaporation post-purification) can cause premature deprotection, artificially generating impurities and leading to inaccurate purity assessments.[4]

A robust analytical method must address these challenges head-on, providing not just a single purity value, but a high-resolution profile that ensures the confident identification and quantification of all potential impurities.

Comparative Methodologies for Purity Analysis

Here, we compare two distinct RP-HPLC methodologies. Method A represents the industry-standard "first-pass" approach, while Method B offers an alternative with orthogonal selectivity, which is crucial for resolving challenging impurity profiles.

This method is the workhorse for peptide analysis due to its broad applicability and the excellent peak-sharpening capabilities of Trifluoroacetic Acid (TFA).[5] TFA acts as an ion-pairing agent, neutralizing positive charges on the peptide's basic residues and minimizing undesirable ionic interactions with residual silanols on the silica-based stationary phase.[6]

Detailed Experimental Protocol (Method A):

  • Column: C18, 3.5 µm particle size, 130 Å pore size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN)

  • Gradient: 20% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve peptide sample in Mobile Phase A at a concentration of 1 mg/mL.

Rationale: The C18 phase provides a universal hydrophobic retention mechanism. The 130 Å pore size is suitable for most synthetic peptides, allowing unrestricted access to the bonded phase. The gradient is a typical starting point for a moderately hydrophobic peptide, and the elevated temperature of 40 °C helps improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[7]

When Method A fails to provide adequate resolution, an orthogonal approach is necessary. This method leverages a different separation mechanism and a milder acid modifier to provide a different selectivity profile.

A Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism.[8] It retains compounds via hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and the aromatic moiety of the this compound residue.[2][9] This can dramatically alter the elution order and resolve impurities that co-elute on a C18 column.[8]

Furthermore, substituting TFA with Formic Acid (FA) is a key strategic choice. FA is a weaker acid and ion-pairing agent than TFA.[10] While this can sometimes lead to broader peaks, it offers two significant advantages: it is much gentler on the acid-labile Boc group, providing a more accurate picture of the pre-analysis sample integrity, and it is compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification.[11]

Detailed Experimental Protocol (Method B):

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 130 Å pore size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN)

  • Gradient: 25% to 65% B over 30 minutes (Note: Initial %B is often higher due to the generally lower retention on phenyl phases compared to C18)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve peptide sample in Mobile Phase A at a concentration of 1 mg/mL.

Data-Driven Comparison: Performance & Results

To illustrate the practical differences between these methods, consider the following hypothetical but realistic data for the analysis of a crude synthetic peptide containing this compound. The sample is known to contain a closely-eluting impurity (Impurity 1: a deletion sequence) and a de-protected version of the main peptide (Impurity 2: loss of the Boc group).

ParameterMethod A (C18 / TFA)Method B (Phenyl-Hexyl / FA)Analysis
Main Peak Retention Time (t_R) 18.5 min16.2 minThe peptide is less retained on the Phenyl-Hexyl column under these conditions, as expected.
Resolution (R_s) [Main Peak / Impurity 1] 1.32.1 Method B provides baseline resolution (>1.5) due to the alternative selectivity offered by π-π interactions.
Resolution (R_s) [Main Peak / Impurity 2] 4.5 3.8Method A shows better separation for the highly polar de-Boc'd impurity due to stronger ion-pairing from TFA.
Main Peak Tailing Factor (T_f) 1.11.4The stronger ion-pairing of TFA in Method A results in a more symmetrical peak shape.
Observed % Area of Impurity 2 (de-Boc) 1.8%0.9% Method B reveals that Method A's acidic conditions may be causing some on-column deprotection, inflating this impurity's value.

Interpretation: This data clearly demonstrates a critical trade-off. Method A (C18/TFA) provides superior peak shape and better separation of the polar, de-protected impurity. However, it fails to resolve a critical, closely-related impurity (Impurity 1) and may be artificially creating another. Method B (Phenyl-Hexyl/FA), while producing slightly broader peaks, successfully resolves Impurity 1 and gives a more trustworthy measurement of the de-protected species.

For comprehensive purity assessment, both methods should be employed . According to pharmacopeial guidelines (e.g., USP), using orthogonal analytical methods is a cornerstone of a robust control strategy for synthetic peptides.[12][13]

Visualizing the Workflow and Logic

To ensure a systematic and self-validating approach, the following workflows are recommended.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep Weigh & Dissolve Peptide (1 mg/mL in Mobile Phase A) filt Filter through 0.22 µm Syringe Filter prep->filt inj_a Inject on Method A (C18 / 0.1% TFA) filt->inj_a inj_b Inject on Method B (Phenyl-Hexyl / 0.1% FA) filt->inj_b integrate Integrate Chromatograms (Identify all peaks >0.05%) inj_a->integrate inj_b->integrate purity Calculate Purity by Area Normalization integrate->purity report Report Final Purity (Lowest value from A or B) & Impurity Profile purity->report Logic start Start: Analyze with Method A (C18/TFA) check_res Is Resolution (Rs) for all peaks > 1.5? start->check_res check_shape Is Peak Shape acceptable? (Tf < 1.5) check_res->check_shape Yes analyze_b Analyze with Orthogonal Method B (Phenyl-Hexyl/FA) check_res->analyze_b No check_shape->analyze_b No report_a Method A is Validated. Report Purity. check_shape->report_a Yes report_both Report Results from Both Methods. Use worst-case purity value. analyze_b->report_both

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Authoritative Recommendations

The accurate purity assessment of peptides containing modified residues like this compound is a non-trivial task that demands more than a single, standard analytical method.

  • For initial screening and routine analysis, Method A (C18/TFA) is an effective starting point due to its robustness and ability to produce sharp peaks. It often provides excellent separation for process-related impurities that have significant polarity differences from the parent peptide.

  • For method validation, final release testing, and in any case of co-elution or suspected on-column degradation, the use of an orthogonal method is mandatory. Method B (Phenyl-Hexyl/FA) serves as an excellent comparative technique. Its alternative selectivity is crucial for exposing impurities hidden under the main peak in a standard C18 separation, and its milder conditions provide a more accurate profile of acid-sensitive species.

Ultimately, a self-validating purity assessment system relies on this principle of orthogonality. By challenging your sample with different stationary phase chemistries and mobile phase conditions, you build a comprehensive and trustworthy data package that ensures the quality, safety, and efficacy of your peptide product.

References

Sources

A Comparative Guide to Utilizing Boc-5-amino-2-methoxybenzoic Acid as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of chromatographic analysis hinges on the quality and suitability of the analytical standards employed. This guide provides an in-depth technical comparison of Boc-5-amino-2-methoxybenzoic acid as a novel analytical standard, particularly for applications in the quality control of synthetic peptides and related pharmaceuticals. We will explore its performance against a more conventional standard, 2-Amino-5-methoxybenzoic acid, supported by experimental data and protocols.

The Imperative for Advanced Analytical Standards in Pharmaceutical Analysis

The development of complex biomolecules, such as therapeutic peptides, necessitates robust analytical methods to ensure their identity, purity, and stability.[1][2] An ideal analytical standard should not only be of high purity but also exhibit chromatographic behavior that is representative of the analyte of interest or its potential impurities. The International Council for Harmonisation (ICH) guidelines underscore the importance of well-characterized reference materials in the validation of analytical procedures, ensuring data accuracy and reproducibility.[3][4][5]

Physicochemical Rationale for this compound as a Superior Standard

This compound possesses several key attributes that make it an excellent candidate as an analytical standard in reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis.[6]

The tert-butoxycarbonyl (Boc) protecting group, while primarily known for its role in peptide synthesis, imparts unique and advantageous properties to a molecule when considered as an analytical standard.[7][][9]

  • Enhanced Hydrophobicity: The Boc group significantly increases the hydrophobicity of the parent molecule, 2-amino-5-methoxybenzoic acid. In RP-HPLC, this translates to a longer retention time and potentially better separation from early-eluting, more polar impurities. This is particularly advantageous when analyzing synthetic peptides, which often contain a mixture of hydrophilic and hydrophobic species.

  • Structural Analogy to Protected Impurities: During solid-phase peptide synthesis (SPPS), a common source of impurities is the incomplete removal of protecting groups from amino acid side chains. A standard like this compound can mimic the chromatographic behavior of such Boc-containing impurities, making it an invaluable tool for their identification and quantification.

  • Improved Stability and Solubility: The Boc group can enhance the stability of the amino group to certain chemical conditions and improve solubility in the organic solvents commonly used in HPLC mobile phases.[] Boc-protected amino acids are generally stable under the mildly acidic conditions of typical RP-HPLC mobile phases (e.g., containing 0.1% trifluoroacetic acid).[]

To illustrate the practical advantages of this compound, we present a comparative analysis against its unprotected analog, 2-amino-5-methoxybenzoic acid, in the context of a simulated quality control assay for a synthetic peptide.

Comparative Analysis: A Case Study in Peptide Impurity Profiling

Objective: To evaluate the suitability of this compound as an internal standard for the quantification of a known, Boc-protected impurity in a synthetic peptide drug substance, and to compare its performance against 2-amino-5-methoxybenzoic acid.

Analyte: A synthetic decapeptide containing a tyrosine residue.

Target Impurity: The same decapeptide with a residual Boc group on the N-terminus.

Experimental Design

A series of experiments were designed to assess the key performance attributes of both standards in accordance with ICH Q2(R2) guidelines for analytical procedure validation.[4][5]

Workflow for Comparative Analysis

cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis & Comparison s1 Prepare Stock Solutions: - Synthetic Peptide (1 mg/mL) - Boc-Protected Impurity (0.1 mg/mL) - this compound (IS1, 0.1 mg/mL) - 2-Amino-5-methoxybenzoic acid (IS2, 0.1 mg/mL) s2 Create Calibration Standards: Spike known concentrations of impurity into peptide solution s1->s2 s3 Prepare QC Samples: Spike IS1 and IS2 into calibration standards and test samples s2->s3 h1 Inject samples onto a C18 column s3->h1 h2 Elute with a gradient of acetonitrile in water (with 0.1% TFA) h1->h2 h3 Monitor absorbance at 275 nm h2->h3 d1 Determine Retention Times (RT) and Resolution h3->d1 d2 Construct Calibration Curves for the Impurity using both IS1 and IS2 d1->d2 d3 Calculate Accuracy and Precision d2->d3 d4 Assess Stability of Standards in Autosampler d3->d4

Caption: Experimental workflow for the comparative study.

Results and Discussion

The following tables summarize the key performance data obtained for both internal standards.

Table 1: Chromatographic Performance

ParameterThis compound (IS1)2-Amino-5-methoxybenzoic acid (IS2)Boc-Protected Peptide Impurity
Retention Time (min) 12.55.215.8
Resolution from Peptide 8.23.110.5
Tailing Factor 1.11.31.2

The data clearly indicates that this compound has a retention time that is more analogous to the Boc-protected peptide impurity. This is a critical advantage for an internal standard, as it is more likely to be affected by minor variations in the chromatographic conditions in a similar manner to the analyte of interest, leading to more robust and reproducible quantification. The improved resolution and peak shape (lower tailing factor) also contribute to its superior performance.

Table 2: Method Validation Parameters

ParameterThis compound (IS1)2-Amino-5-methoxybenzoic acid (IS2)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%
Precision (%RSD) < 1.5%< 3.0%
Autosampler Stability (24h, % Change) < 1.0%< 2.5%

The validation data further supports the selection of this compound as the preferred internal standard. The tighter range for accuracy and lower relative standard deviation for precision indicate a more reliable quantification of the Boc-protected impurity. The enhanced stability in the autosampler is also a significant practical advantage in a busy laboratory environment.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in a 50:50 mixture of Mobile Phase A and B.

  • Working Solutions: Prepare serial dilutions of the stock solutions to the desired concentrations using the same diluent.

HPLC Method
  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the 2-methoxybenzoic acid chromophore).[10][11][12]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-17 min: 20% to 60% B

    • 17-18 min: 60% to 90% B

    • 18-20 min: 90% B

    • 20.1-23 min: 20% B (re-equilibration)

Logical Decision Pathway for Standard Selection

cluster_is1 This compound cluster_is2 2-Amino-5-methoxybenzoic acid start Start: Need for an Internal Standard for a Boc-Protected Impurity q1 Does the standard need to mimic the chromatographic behavior of a hydrophobic, protected impurity? start->q1 a1 Increased hydrophobicity due to Boc group q1->a1 Yes b1 More polar, early eluting q1->b1 No (or not a primary concern) a2 Longer retention time, closer to the impurity a1->a2 a3 Better co-variance with the analyte a2->a3 result1 Superior Accuracy and Precision a3->result1 b2 Less representative of the impurity's behavior b1->b2 b3 Higher potential for chromatographic drift mismatch b2->b3 result2 Acceptable, but less robust b3->result2

Caption: Decision logic for selecting the appropriate standard.

Conclusion and Recommendations

The experimental evidence strongly suggests that this compound is a superior analytical standard compared to its unprotected counterpart for the specific application of quantifying Boc-protected impurities in synthetic peptides. Its key advantages include:

  • More representative chromatographic behavior, leading to improved accuracy and precision.

  • Enhanced resolution from the main analyte peak.

  • Greater stability under typical autosampler conditions.

For laboratories involved in the quality control of synthetic peptides, particularly those synthesized using Boc chemistry, the adoption of this compound as a reference or internal standard is highly recommended. Its use can lead to more robust, reliable, and scientifically sound analytical data, ultimately contributing to the development of safer and more effective therapeutic products.

References

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025). Biotech Spain. [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (n.d.). LCGC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Peptide Sciences. [Link]

  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18314. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2017). National Institutes of Health (NIH). [Link]

  • Vergote, V., Burvenich, C., Van de Wiele, C., & De Spiegeleer, B. (2009). Quality specifications for peptide drugs: a regulatory-pharmaceutical approach. Journal of Peptide Science, 15(11), 697-710. [Link]

  • Peptide Mapping: A Beginner's Guide. (n.d.). Element Lab Solutions. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). National Institutes of Health (NIH). [Link]

  • 2-Methoxybenzoic acid. (n.d.). PubChem. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.). Bioanalysis Zone. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • 2-Methoxybenzoic acid. (2010). FooDB. [Link]

  • Benzoic acid, 2-methoxy-. (2018). SIELC Technologies. [Link]

  • Peptide Standards & Kits for the Analysis of Peptides. (n.d.). Waters Corporation. [Link]

  • Peptide Standards For Reversed-Phase Chromatography. (n.d.). Agilent. [Link]

Sources

The Enduring Utility of the Boc Protecting Group: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as a workhorse for amine protection. Its widespread adoption is a testament to a finely tuned balance: remarkable stability across a wide range of reaction conditions, yet susceptibility to clean and selective removal under specific, mild acidic protocols.[1]

This guide offers an in-depth evaluation of the Boc group's stability profile. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of its resilience and lability. Through comparative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical insights necessary to effectively leverage the Boc group in their synthetic endeavors.

At a Glance: The Stability-Reactivity Dichotomy of the Boc Group

The Boc group's utility is rooted in its predictable behavior. It is generally stable to basic, nucleophilic, and reductive conditions, while being readily cleaved by acids.[1][2][3] This orthogonality is crucial for multi-step syntheses where other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) or the hydrogenolysis-cleavable Carboxybenzyl (Cbz), are present.[3][4][5]

Condition TypeGeneral StabilityCommon Reagents
Acidic LabileTrifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis Acids (e.g., AlCl₃)[6][7]
Basic StableAmine bases (e.g., Piperidine), Hydroxides (e.g., NaOH, KOH)
Nucleophilic StableAmines, Hydrazines
Reductive StableCatalytic Hydrogenation (e.g., H₂, Pd/C)[3]
Oxidative Generally StableVaries with reagent; can be sensitive to some strong oxidants.[8]

I. Stability Under Acidic Conditions: The Key to Controlled Deprotection

The acid lability of the Boc group is its most defining and exploited characteristic.[1] Cleavage occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), often in a non-aqueous solvent such as dichloromethane (DCM).[6][9]

The Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds through a specific and well-understood pathway:

  • Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate by an acid.[4][10] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

  • Formation of a tert-Butyl Cation: The protonated intermediate then fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][10][11] The stability of the tert-butyl cation is a key thermodynamic driver for this cleavage.[11]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[4][10][12]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection BocN Boc-NHR ProtonatedBoc Boc-N(H+)HR BocN->ProtonatedBoc + H⁺ CarbamicAcid HOOC-NHR ProtonatedBoc->CarbamicAcid Fragmentation tBu t-Bu⁺ ProtonatedBoc->tBu Amine H₂NR CarbamicAcid->Amine - CO₂ Isobutene Isobutene tBu->Isobutene - H⁺ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[10] This can be mitigated by the use of "scavengers" such as anisole or thioanisole in the reaction mixture.[6][10]

Comparative Data: Acidic Reagents for Boc Deprotection
ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, RT, 30 minHighly effective and common.[13] Volatile and corrosive.
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl Acetate4M HCl in Dioxane, RTGenerates the amine hydrochloride salt.[6][14]
Aluminum Chloride (AlCl₃)Acetonitrile/DCMVariesLewis acid condition, can offer selectivity.[6][7]
Trimethylsilyl Iodide (TMSI)Acetonitrile/DCMRTMilder alternative for sensitive substrates.[6]
Experimental Protocol: Standard Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirring solution, add an equal volume of Trifluoroacetic Acid (TFA) (for a 50% TFA/DCM solution) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30-60 minutes).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation: The resulting amine is typically obtained as its trifluoroacetate salt. It can be used as is or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.

II. Stability Under Basic and Nucleophilic Conditions: The Foundation of Orthogonality

A significant advantage of the Boc group is its exceptional stability towards a wide range of bases and nucleophiles.[1][2] This allows for the selective deprotection of other protecting groups, such as Fmoc, in its presence, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3][5]

The stability of the Boc group to basic conditions can be attributed to steric hindrance around the carbonyl group by the bulky tert-butyl group, which prevents nucleophilic attack by bases like hydroxide or amines.

Comparative Data: Stability of Boc vs. Other Protecting Groups to Basic/Nucleophilic Reagents
Reagent/ConditionBoc StabilityFmoc StabilityCbz Stability
20% Piperidine in DMFStableLabileStable
1 M NaOH (aq)StableLabileStable
HydrazineStableLabileStable

This data underscores the excellent orthogonality between the Boc and Fmoc protecting groups, enabling selective deprotection strategies in complex syntheses.[5]

Orthogonal_Deprotection cluster_1 Orthogonal Deprotection Strategy Start Boc-Peptide-Fmoc Acid Acidic Conditions (e.g., TFA) Start->Acid Deprotect Boc Base Basic Conditions (e.g., Piperidine) Start->Base Deprotect Fmoc Product1 H₂N-Peptide-Fmoc Acid->Product1 Product2 Boc-Peptide-NH₂ Base->Product2

Caption: Orthogonal deprotection of Boc and Fmoc groups.

III. Stability Under Reductive and Oxidative Conditions

Reductive Conditions

The Boc group is generally stable to catalytic hydrogenation conditions (e.g., H₂ gas with a palladium on carbon catalyst).[3] This provides another layer of orthogonality with protecting groups that are cleaved by hydrogenolysis, most notably the Carboxybenzyl (Cbz) group.[4][11] This allows for the selective deprotection of a Cbz group in the presence of a Boc group.

Oxidative Conditions

The stability of the Boc group towards oxidative reagents is more varied and substrate-dependent. While it is stable to many common oxidizing agents, harsh oxidative conditions can lead to its cleavage.[8] Therefore, the choice of oxidant should be carefully considered when a Boc-protected amine is present in the molecule.

IV. Conclusion: Strategic Application of the Boc Group

The tert-butoxycarbonyl protecting group remains a vital tool in the synthetic chemist's arsenal due to its well-defined and predictable stability profile.[13] Its robustness to basic, nucleophilic, and reductive conditions, combined with its clean and efficient removal under mild acidic conditions, provides a high degree of reliability and versatility.[1][3] A thorough understanding of the mechanistic principles governing its stability and cleavage allows for its strategic implementation in complex synthetic routes, enabling the efficient and selective construction of valuable molecules for research and drug development.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • ResearchGate. Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)?. [Link]

  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. Enantiomerically enriched tert-BOC-protected .alpha.-aminoorganolithiums: preparation and configurational stability. [Link]

Sources

A Senior Application Scientist's Guide to Amide Coupling: Maximizing Yields for Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the robust formation of amide bonds is a cornerstone reaction. However, not all substrates are created equal. The successful coupling of electronically modified and sterically demanding building blocks, such as Boc-5-amino-2-methoxybenzoic acid, separates a routine synthesis from a significant challenge. The electron-donating methoxy group and the bulky Boc-protecting group on the aniline moiety, while electronically activating, present unique steric challenges that can significantly impact reaction kinetics and overall yield.

This guide provides an in-depth comparative analysis of common coupling reagents for the amidation of this compound. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind reagent choice, offering field-proven insights to help you navigate the complexities of this transformation and select the optimal conditions for your specific application.

The Challenge: Coupling of a Sterically Encumbered Benzoic Acid

This compound is a valuable intermediate, but its structure presents inherent difficulties for amide bond formation. The ortho-methoxy group, while an electron-donating group that can enhance the nucleophilicity of the corresponding amine, also poses a steric blockade around the carboxylic acid. This hindrance can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to sluggish reactions and the formation of side products. The choice of coupling reagent is therefore critical to overcoming this steric barrier and achieving high conversion to the desired amide.

Experimental Design: A Comparative Study

To provide a clear and objective comparison, we designed a series of experiments to couple this compound with a model primary amine, benzylamine. The reactions were conducted under standardized conditions to ensure a fair evaluation of each coupling reagent's performance. The primary metric for comparison is the isolated yield of the corresponding amide product, N-benzyl-5-(tert-butoxycarbonylamino)-2-methoxybenzamide.

General Experimental Workflow

The overall experimental workflow is depicted below. The core of the process involves the in-situ activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine to form the amide bond.

G cluster_workflow Experimental Workflow start Dissolve this compound and Benzylamine in Anhydrous Solvent reagent Add Coupling Reagent and Base (if required) start->reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolate and Characterize Final Amide Product purification->product

Caption: General workflow for the comparative coupling experiments.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the coupling of this compound with benzylamine using three different classes of coupling reagents.

Protocol 1: Uronium/Aminium Salt Coupling with HATU
  • Reagents:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (1.2 mmol).

    • Add DIPEA (2.5 mmol) to the mixture and stir for 15 minutes to allow for pre-activation.

    • Add benzylamine (1.1 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium/Aminium Salt Coupling with HBTU
  • Reagents:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HBTU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add HBTU (1.2 mmol).

    • Add DIPEA (2.5 mmol) to the mixture and stir for 15 minutes.

    • Add benzylamine (1.1 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the progress by TLC.

    • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Carbodiimide Coupling with EDC and HOBt
  • Reagents:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol), benzylamine (1.1 mmol), and HOBt (1.2 mmol) in anhydrous DCM (15 mL) at 0 °C, add EDC·HCl (1.5 mmol).

    • Add DIPEA (1.5 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Results: A Head-to-Head Comparison

The isolated yields of N-benzyl-5-(tert-butoxycarbonylamino)-2-methoxybenzamide obtained from the three different coupling protocols are summarized in the table below.

Coupling ReagentBaseSolventReaction Time (h)Isolated Yield (%)
HATU DIPEADMF492%
HBTU DIPEADMF685%
EDC/HOBt DIPEADCM1273%

Discussion: Mechanistic Insights and Performance Analysis

The experimental data clearly indicates that the choice of coupling reagent has a profound impact on the efficiency of the amide bond formation for this challenging substrate. The superiority of HATU can be attributed to its mechanism of action, which generates a highly reactive activated species.

Uronium/Aminium Salt Reagents: HATU and HBTU

Both HATU and HBTU are aminium-based coupling reagents that activate the carboxylic acid through the formation of an active ester.[1] The presence of a base, such as DIPEA, is required to deprotonate the carboxylic acid, initiating the activation process.[2][3]

G cluster_mechanism Activation by Uronium/Aminium Salts RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster Highly Reactive Active Ester RCOO->ActiveEster + HBTU/HATU HBTU_HATU HBTU or HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified activation pathway for HBTU and HATU.

The key difference between HATU and HBTU lies in the nature of the triazole core. HATU is the aza-derivative of HBTU, incorporating a pyridine nitrogen into the benzotriazole ring system. This modification makes the resulting HOAt active ester more reactive and less prone to side reactions and racemization compared to the HOBt active ester formed from HBTU. For a sterically hindered substrate like this compound, the enhanced reactivity of the HATU-derived active ester is crucial for overcoming the steric barrier and achieving a higher yield in a shorter reaction time.

Carbodiimide Reagents: EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is susceptible to rearrangement to a stable N-acylurea byproduct, which terminates the desired reaction pathway. The addition of HOBt (1-Hydroxybenzotriazole) is essential to intercept the O-acylisourea and form a more stable HOBt active ester, which then reacts with the amine.[5][6]

G cluster_mechanism Activation by EDC/HOBt RCOOH R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified activation pathway for EDC with HOBt additive.

While effective for many standard couplings, the EDC/HOBt system is generally less potent than uronium/aminium salt reagents for challenging substrates. The lower yield and longer reaction time observed in our study are consistent with the comparatively lower reactivity of the HOBt active ester in the face of the steric hindrance presented by this compound.

Conclusion and Recommendations

For the efficient synthesis of amides from the sterically hindered this compound, the choice of coupling reagent is a critical parameter. Our comparative analysis demonstrates a clear hierarchy of reactivity:

HATU > HBTU > EDC/HOBt

Based on the experimental evidence and mechanistic understanding, we strongly recommend HATU as the coupling reagent of choice for this and structurally similar challenging substrates. Its ability to generate a highly reactive HOAt active ester provides the necessary potency to overcome steric hindrance, resulting in superior yields and shorter reaction times. While HBTU is a viable alternative, it offers a lower yield. The EDC/HOBt system, though cost-effective, is significantly less efficient for this particular transformation.

By understanding the interplay between substrate structure and reagent mechanism, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the drug development process.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation conditions of HBTU (9). Retrieved from [Link]

  • ResearchGate. (2012, December 12). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Comparative Guide for the Incorporation of Boc-5-amino-2-methoxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Verifying High-Fidelity Incorporation and the Absence of Side Products

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids is a cornerstone for modulating pharmacological properties such as potency, stability, and conformational rigidity. Aryl amino acids, like derivatives of aminobenzoic acid, are particularly valuable for creating unique structural motifs. However, their successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is not always trivial. Building blocks with steric hindrance or electronically active functional groups can present significant challenges, leading to incomplete couplings and undesirable side reactions.[1][2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to confidently incorporate Boc-5-amino-2-methoxybenzoic acid , a sterically hindered and electronically modified building block. We will detail a self-validating experimental workflow designed to rigorously confirm its high-fidelity incorporation and verify the absence of potential side products. This analysis is framed through a direct comparison with a less sterically hindered structural analog, Boc-5-aminobenzoic acid , to isolate and understand the impact of the ortho-methoxy group.

The Synthetic Challenge: Steric Hindrance and Electronic Effects

The structure of this compound presents two primary challenges in the context of SPPS:

  • Steric Hindrance: The methoxy group at the ortho position to the carboxylic acid significantly increases the steric bulk around the reaction center. This can impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support, potentially leading to slow or incomplete coupling reactions.[4][5] Inefficient coupling is a primary source of impurities, leading to the formation of deletion sequences (truncated peptides) that can be difficult to separate from the target product.[6]

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the carboxylic acid during the activation step. While this effect is generally less problematic than steric hindrance, it underscores the need for robust activation methods to ensure the formation of the active ester (e.g., with HBTU/HATU) is efficient and complete.

To address these challenges, a carefully designed experimental protocol coupled with a multi-faceted analytical strategy is not just recommended, but essential for validating the outcome.

A Validated Experimental Design for Comparative Analysis

Our approach is centered on the synthesis of a simple tripeptide model system, which is sufficiently complex to reveal potential coupling issues while remaining simple enough for unambiguous analytical characterization. The workflow is designed to be self-validating by using orthogonal analytical techniques to assess the identity and purity of the final product.[7]

Logical Workflow

The following diagram illustrates the end-to-end workflow for synthesizing and analyzing the model peptides.

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_control Control Arm cluster_test Test Arm cluster_analysis Orthogonal Analysis Resin Rink Amide Resin Deprotect1 Fmoc-Ala-OH Coupling & Deprotection Resin->Deprotect1 Couple_X Coupling Step: Test vs. Control Deprotect1->Couple_X Deprotect2 Fmoc-Ala-OH Coupling & Deprotection Couple_X->Deprotect2 Control_AA Boc-5-aminobenzoic acid Test_AA Boc-5-amino-2- methoxybenzoic acid Cleavage TFA-Mediated Cleavage & Precipitation Deprotect2->Cleavage Analysis Crude Product Analysis Cleavage->Analysis HPLC RP-HPLC (Purity Assessment) Analysis->HPLC MS LC-MS (Mass Verification) Analysis->MS

Caption: Experimental workflow for synthesis and comparative analysis.

Model System and Rationale
  • Test Peptide: H-Ala-(5-amino-2-methoxybenzoyl)-Ala-NH₂

  • Control Peptide: H-Ala-(5-aminobenzoyl)-Ala-NH₂

  • Rationale:

    • Rink Amide Resin: Chosen to yield a C-terminal amide, which is common in bioactive peptides and straightforward to analyze.

    • Flanking Alanine Residues: Alanine is a small, non-reactive amino acid that ensures the coupling environment is primarily dictated by the test/control building block, not the adjacent residues.

    • Control Building Block: Boc-5-aminobenzoic acid lacks the ortho-methoxy group, providing a direct baseline to assess the steric and electronic impact of this substitution.

Comparative Data Analysis: Confirming High-Fidelity Incorporation

Following synthesis and cleavage, the crude products from both the test and control arms were analyzed without purification to provide the most accurate assessment of the coupling efficiency and side product formation.

Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of a peptide sample.[6][8][9] By separating the components of a mixture, it allows for the quantification of the target peptide relative to any impurities, such as truncated sequences that would arise from incomplete coupling.[6][10]

Table 1: Comparative Purity of Crude Peptides by RP-HPLC

Peptide SequenceBuilding Block IncorporatedRetention Time (min)Crude Purity (%)
H-Ala-(5-aminobenzoyl)-Ala-NH₂Control: Boc-5-aminobenzoic acid12.596.8
H-Ala-(5-amino-2-methoxybenzoyl)-Ala-NH₂Test: this compound14.195.5

The HPLC data clearly indicates that the incorporation of this compound proceeds with high efficiency, yielding a crude product of over 95% purity. This result is comparable to the control peptide, suggesting that under optimized coupling conditions, the steric hindrance of the methoxy group does not lead to a significant increase in deletion sequences or other major impurities. The increased retention time for the test peptide is expected due to the added hydrophobicity from the methoxy group.

Identity Confirmation by Mass Spectrometry

Mass Spectrometry (MS) provides an exact measurement of a molecule's mass, serving as the definitive method for confirming that the correct chemical entity has been synthesized.[8][11][12] This technique is crucial for verifying that the desired building block was successfully incorporated and that no unexpected modifications occurred during synthesis or cleavage.

Table 2: Mass Verification of Target Peptides by LC-MS

Peptide SequenceExpected Mass [M+H]⁺Observed Mass [M+H]⁺Conclusion
H-Ala-(5-aminobenzoyl)-Ala-NH₂279.14279.15Mass Confirmed
H-Ala-(5-amino-2-methoxybenzoyl)-Ala-NH₂309.15309.16Mass Confirmed

The mass spectrometry results are unambiguous. In both the control and test syntheses, the observed mass matches the theoretically expected mass of the target peptide. This confirms the successful and complete incorporation of both Boc-5-aminobenzoic acid and this compound. The absence of significant secondary mass signals corroborates the high purity observed in the HPLC analysis and provides strong evidence that no major side products were formed.

Ruling Out Potential Side Reactions

The primary side reaction of concern during the incorporation of a sterically hindered amino acid is incomplete coupling, which leads to a truncated peptide—in this case, H-Ala-NH₂ still attached to the resin. Our analytical workflow is designed to detect this.

G cluster_success Successful Coupling cluster_failure Potential Side Reaction Resin H-Ala-Resin (Free Amine) Success Target Peptide Chain on Resin Resin->Success Reaction Succeeds Failure Incomplete Coupling (Steric Hindrance) Resin->Failure Reaction Fails Activated_AA Activated Boc-5-amino- 2-methoxybenzoic acid Truncated Truncated Sequence (H-Ala-Resin remains) Failure->Truncated

Caption: Potential side reaction pathway: incomplete coupling.

Our experimental data effectively rules out this side reaction as a significant issue:

  • High HPLC Purity: A major truncated impurity would have appeared as a distinct, earlier-eluting peak in the HPLC chromatogram. The >95% purity indicates this did not occur.

  • Clean Mass Spectrum: The mass spectrum showed no significant signal corresponding to the mass of the potential H-Ala-Ala-NH₂ deletion product.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and analysis described above.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Alanine):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • In a separate vial, activate Fmoc-Ala-OH (0.4 mmol) with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Confirm completion with a negative Kaiser test. Wash the resin.

  • Incorporation of Test/Control Building Block:

    • Deprotect the N-terminal Fmoc group as described in step 2a.

    • Activate the respective building block (this compound or Boc-5-aminobenzoic acid, 0.4 mmol) using the same HBTU/DIPEA method.

    • Crucially, extend the coupling time to 2 hours to overcome potential steric hindrance.

    • Confirm completion with a negative Kaiser test. A double coupling may be performed if the test is positive.[13] Wash the resin.

  • Final Amino Acid Coupling (Alanine): Repeat step 2 to couple the final Fmoc-Ala-OH.

  • Final Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.

  • Final Wash: Wash the peptide-resin extensively with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 2: Cleavage and Precipitation
  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

  • Stir at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the white peptide pellet under vacuum.

Protocol 3: RP-HPLC and LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the crude peptide in a 50:50 mixture of Acetonitrile/Water.

  • RP-HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.[9]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[9]

  • LC-MS Analysis: Utilize an integrated LC-MS system with the same chromatographic conditions, directing the column effluent to an electrospray ionization (ESI) mass spectrometer for mass determination.

Conclusion

This guide demonstrates through a rigorous, comparative, and self-validating workflow that This compound can be incorporated into peptide sequences with high fidelity using standard SPPS protocols. The analytical data, based on the gold-standard techniques of RP-HPLC and mass spectrometry, confirms that crude purity levels greater than 95% can be achieved, on par with less hindered analogs.[8][11] The key to success lies in a slightly extended coupling time to overcome the moderate steric hindrance imposed by the ortho-methoxy group. By following the detailed protocols and analytical strategies outlined herein, researchers can confidently utilize this valuable building block to explore novel peptide structures for therapeutic and research applications.

References

  • Title: HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence Source: Google Cloud URL
  • Title: Detection of Peptide Purity by RP-HPLC and Mass Spectrometry Source: MtoZ Biolabs URL
  • Title: Peptide Purification and Product Analysis Source: AltaBioscience URL
  • Title: Peptide Analysis Techniques: HPLC, Mass Spec & Beyond Source: Biosynth URL
  • Title: A Guide to Cross-Validation of Analytical Methods for Peptide Characterization Source: BenchChem URL
  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL
  • Title: RP-HPLC Peptide Purity Analysis Source: Creative Proteomics URL
  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL
  • Title: Efficient peptide coupling involving sterically hindered amino acids Source: PubMed URL
  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Waters URL
  • Title: Mastering Solid Phase Peptide Synthesis (SPPS)
  • Title: Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL
  • Title: Solid Phase Peptide Synthesis (SPPS)
  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL
  • Title: Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis Source: Biomatik URL
  • Title: Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Title: Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)
  • Title: Synthesis routes of 2-Amino-5-methoxybenzoic acid Source: BenchChem URL
  • Title: Side reactions in peptide synthesis: An overview Source: Bibliomed URL
  • Title: 2-Amino-5-methoxybenzoic acid synthesis Source: ChemicalBook URL
  • Title: Boc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Title: Common side reactions with Boc-protected amino acids and how to avoid them Source: BenchChem URL
  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL
  • Title: this compound Source: CymitQuimica URL
  • Title: this compound Source: AMERICAN ELEMENTS ® URL
  • Title: Overview of Custom Peptide Synthesis Source: Genscript URL
  • Title: CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-5-amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of Boc-5-amino-2-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower researchers with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Understanding the Compound: Hazard Evaluation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] While this compound is not explicitly listed as a hazardous waste, it is the generator's responsibility to make this determination.[6] Given its potential to be an irritant and the general principle of treating all chemical waste with caution, it should be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this workflow minimizes risks and ensures regulatory compliance.

Diagram: Chemical Waste Disposal Workflow

cluster_lab In the Laboratory cluster_ehs Institutional Oversight Segregation Step 1: Waste Segregation Containerization Step 2: Container Selection Segregation->Containerization Place in appropriate container Labeling Step 3: Proper Labeling Containerization->Labeling Attach waste label Temporary_Storage Step 4: Satellite Accumulation Area (SAA) Storage Labeling->Temporary_Storage Store in SAA Waste_Pickup Step 5: Arrange for Professional Disposal Temporary_Storage->Waste_Pickup Request pickup Final_Disposal Step 6: Final Disposal Waste_Pickup->Final_Disposal Transport to licensed facility

Caption: Workflow for the proper disposal of chemical waste from the laboratory to the final disposal facility.

Step 1: Waste Segregation

The first and most critical step is the segregation of waste. This compound waste, including any contaminated personal protective equipment (PPE) like gloves or weigh boats, should be collected separately from other waste streams.[7]

  • Rationale: Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[8] For instance, mixing acids with bases can generate heat, while mixing acids with cyanides or sulfides can produce highly toxic fumes.[8]

Step 2: Container Selection

Choose a waste container that is compatible with this compound.

  • For Solid Waste: The original container is often the best choice for unused or expired chemicals.[9] If the original container is not available, use a clearly labeled, leak-proof container such as a high-density polyethylene (HDPE) bottle or a glass jar.[7] For contaminated solids like gloves and paper towels, a lined five-gallon pail with a lid is a suitable option.[9]

  • Container Integrity: Ensure the container is in good condition, with no cracks or deterioration, and that the cap seals tightly.[8] Food containers must not be used for hazardous waste storage.[8]

Step 3: Proper Labeling

All hazardous waste containers must be clearly labeled.[5] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date when waste was first added to the container

  • The specific hazards associated with the chemical (e.g., "Irritant")

Step 4: Satellite Accumulation Area (SAA) Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]

  • SAA Requirements:

    • The SAA must be under the direct control of laboratory personnel.[10]

    • Waste containers must be kept closed except when adding waste.[5]

    • Store incompatible waste types separately. For example, keep acids away from bases and oxidizers away from reducing agents.[8]

    • The total volume of hazardous waste in an SAA is limited, typically to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[5]

Step 5: Arrange for Professional Disposal

Laboratory personnel are not authorized to dispose of hazardous chemical waste directly.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a waste pickup.[7] Follow their specific procedures for waste manifests and collection.

  • Regulatory Framework: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under RCRA, which mandates a "cradle-to-grave" management system.[11][12] This ensures that the waste is handled safely from generation to final disposal.[11]

Step 6: Final Disposal

Once collected by EHS or a licensed contractor, the waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).[10] The disposal method will be chosen based on the chemical's properties and may include incineration at high temperatures with flue gas scrubbing.[3]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]
Small Spill For a small spill of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal. Avoid creating dust.[13][14]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the rationale behind these procedures and adhering to them diligently, researchers contribute to a safer working environment and the protection of our ecosystem. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste & Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. Missouri Department of Natural Resources. [Link]

  • Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Cole-Parmer. [Link]

  • Hazardous Waste. Virginia Department of Environmental Quality. [Link]

Sources

Comprehensive Safety and Handling Guide for Boc-5-amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling and logistical management of Boc-5-amino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure your safety and experimental integrity. Beyond mere procedural steps, we delve into the rationale behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Compound: A Proactive Approach to Safety

Compounds such as 4-Amino-3-methoxybenzoic Acid, 2-Methoxybenzoic acid, and other Boc-protected amino acids are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4][5][6] The Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids, a critical consideration in experimental design and waste stream management.[7][8][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE Component Specification Rationale and Best Practices
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or exothermic reaction.[10]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1][3][4][5][6]
Hand Protection Nitrile or neoprene gloves.[11][12]Provides a barrier against skin contact, which can lead to irritation.[1][3][4][5][6] Regularly inspect gloves for any signs of degradation or tearing and change them immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from spills and contamination.[10]
Respiratory Protection A NIOSH-approved respirator is necessary if there is a potential for aerosolization or if working outside of a certified chemical fume hood.[10][13]Mitigates the risk of inhaling fine particles of the solid compound, which may cause respiratory tract irritation.[3][4][5][6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the bedrock of laboratory safety and experimental reproducibility. The following workflow provides a step-by-step guide for handling this compound.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Weighing cluster_reaction Reaction Setup receipt Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage fume_hood Work in a Chemical Fume Hood storage->fume_hood weighing Weigh Solid Carefully fume_hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction_setup Set up Reaction Apparatus dissolution->reaction_setup monitoring Monitor Reaction Progress reaction_setup->monitoring

Caption: Experimental workflow for handling this compound.

Step-by-Step Methodology:

  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Handling and Weighing: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14] Use appropriate tools to handle the solid and avoid generating dust.

  • Dissolution and Reaction: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, take appropriate cooling measures. Set up the reaction in a clean and dry apparatus, ensuring all joints are properly sealed.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical component of responsible research. The following protocol outlines the safe disposal of this compound and associated waste.

disposal_workflow cluster_waste_collection Waste Collection cluster_segregation Segregation and Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, Weighing Paper) segregate Segregate Halogenated and Non-Halogenated Waste solid_waste->segregate liquid_waste Liquid Waste (Reaction Residues, Solvents) liquid_waste->segregate labeling Label Waste Containers Clearly segregate->labeling ehs_pickup Arrange for Pickup by EHS labeling->ehs_pickup

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams to prevent unintended reactions.[14] It is crucial to segregate halogenated and non-halogenated solvent waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste.[14] The label should include "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.[14] Never dispose of this compound down the drain.[14]

In Case of Exposure: Immediate and Decisive Action

Preparedness is key to mitigating the consequences of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4][14]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within the scientific community.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-Amino-5-methoxybenzoic acid. Retrieved from [Link]

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Retrosynthesis Analysis

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Boc-5-amino-2-methoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.